molecular formula C8H7NS B173327 1-(Thiophen-2-yl)cyclopropanecarbonitrile CAS No. 162959-93-5

1-(Thiophen-2-yl)cyclopropanecarbonitrile

Cat. No.: B173327
CAS No.: 162959-93-5
M. Wt: 149.21 g/mol
InChI Key: MYGAGSPFIYMVTG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating an electron-deficient cyclopropane ring adjacent to a thiophene heterocycle, makes it a valuable intermediate for constructing more complex bioactive molecules. Research indicates that analogous compounds featuring the cyclopropanecarbonitrile moiety are key precursors in the synthesis of potential therapeutic agents . This compound serves as a critical building block for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors . For instance, derivatives with similar structural features have been investigated as potent and selective inhibitors of Sphingosine Kinase 2 (SphK2), an enzyme implicated in cancer and inflammatory diseases . Furthermore, the thiophene and cyclopropane motifs are commonly found in compounds studied as lysophosphatidic acid receptor (LPA1) antagonists, which are a target for treating fibrotic diseases such as nonalcoholic steatohepatitis (NASH) . The nitrile group enhances the molecule's potential for interactions with biological targets and provides a handle for further synthetic modification, solidifying its role as a versatile template in pharmaceutical R&D.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAGSPFIYMVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. Designed for professionals in research and drug development, this document synthesizes available data with established chemical principles to offer a thorough understanding of this unique heterocyclic compound.

Introduction: A Molecule of Interest at the Interface of Medicinal Chemistry Scaffolds

1-(Thiophen-2-yl)cyclopropanecarbonitrile (CAS No. 162959-93-5) is a fascinating small molecule that incorporates two structurally significant and biologically relevant motifs: a thiophene ring and a cyclopropanecarbonitrile group.[1] The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for a benzene ring and engage in various biological interactions.[2] Concurrently, the cyclopropane ring, a strained three-membered carbocycle, has garnered increasing attention in drug design. Its rigid structure can impart conformational constraint on molecules, enhance metabolic stability, and improve potency by providing a three-dimensional scaffold for interaction with biological targets. The nitrile group further adds to the molecule's versatility, serving as a key synthetic handle for a variety of chemical transformations.

This guide will delve into the known and predicted properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, explore plausible synthetic routes, and discuss its potential in the landscape of modern drug discovery.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is not widely available in peer-reviewed literature, a combination of data from commercial suppliers and computational predictions provides a foundational understanding of its physical and chemical characteristics.

Core Molecular and Physical Data
PropertyValueSource
CAS Number 162959-93-5ChemScene[1]
Molecular Formula C₈H₇NSChemScene[1]
Molecular Weight 149.21 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 23.79 ŲChemScene[1]
LogP (Predicted) 2.30328ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Note: The LogP and TPSA values are computationally predicted and serve as estimations for the molecule's lipophilicity and polarity, respectively. These parameters are crucial in early-stage drug discovery for predicting pharmacokinetic properties.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7-8 ppm). The cyclopropane protons would appear in the upfield region, likely as complex multiplets due to geminal and cis/trans coupling.

  • ¹³C NMR: The carbon NMR would display signals for the thiophene ring carbons, the quaternary carbon of the cyclopropane ring attached to the nitrile and thiophene groups, the methylene carbons of the cyclopropane ring, and the nitrile carbon (typically around 115-125 ppm).

  • IR Spectroscopy: A prominent, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2260-2240 cm⁻¹. Absorptions corresponding to the C-H and C=C stretching of the thiophene ring would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 149.21. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopropane ring.

Synthesis and Reactivity: A Strategic Perspective

While a specific, published synthetic protocol for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is not readily found, its structure suggests a logical and feasible synthetic approach based on established methodologies for the formation of cyanocyclopropanes.

Proposed Synthetic Pathway: Phase-Transfer Catalyzed Cyclopropanation

A highly plausible and efficient method for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is the cyclopropanation of 2-thienylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis (PTC) conditions.[3][4][5][6][7] This method is widely used for the synthesis of substituted cyclopropanecarbonitriles due to its operational simplicity, mild reaction conditions, and high yields.

The causality behind this choice of methodology lies in the acidity of the α-proton of 2-thienylacetonitrile, which can be deprotonated by a strong base to form a stabilized carbanion. The phase-transfer catalyst facilitates the transport of the base (e.g., hydroxide ion) into the organic phase and the resulting carbanion to react with the alkylating agent.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Thienylacetonitrile Deprotonation Deprotonation of 2-Thienylacetonitrile 2-Thienylacetonitrile->Deprotonation 1,2-Dibromoethane Alkylation Nucleophilic Attack on 1,2-Dibromoethane 1,2-Dibromoethane->Alkylation NaOH Aqueous NaOH NaOH->Deprotonation PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Deprotonation facilitates Carbanion_Formation Formation of Thienylacetonitrile Carbanion Deprotonation->Carbanion_Formation Carbanion_Formation->Alkylation Cyclization Intramolecular SN2 Cyclization Alkylation->Cyclization Product Cyclization->Product G cluster_thiophene Thiophene Reactivity cluster_cyclopropane Cyclopropane Reactivity cluster_nitrile Nitrile Reactivity Start 1-(Thiophen-2-yl)cyclopropanecarbonitrile Electrophilic_Substitution Electrophilic Aromatic Substitution Start->Electrophilic_Substitution Electrophile Ring_Opening Nucleophilic Ring Opening Start->Ring_Opening Nucleophile Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis H₂O/H⁺ or OH⁻ Reduction Reduction Start->Reduction e.g., LiAlH₄ Grignard Reaction with Grignard Reagents Start->Grignard R-MgX Substituted_Thiophene Substituted_Thiophene Electrophilic_Substitution->Substituted_Thiophene Product: Substituted Thiophene Linear_Product Linear_Product Ring_Opening->Linear_Product Product: Ring-Opened Adduct Carboxylic_Acid Carboxylic_Acid Hydrolysis->Carboxylic_Acid Product: Carboxylic Acid/ Amide Amine Amine Reduction->Amine Product: Primary Amine Ketone Ketone Grignard->Ketone Product: Ketone

Sources

Navigating the Molecular Landscape of 1-(Thiophen-2-yl)cyclopropanecarbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Maineville, USA – January 27, 2026 – In the intricate world of chemical synthesis and drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to the development of novel therapeutics. This technical guide delves into the core characteristics of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a heterocyclic compound featuring the valuable thiophene and cyclopropane moieties. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing an overview of its chemical identity, the significance of its structural components, and a discussion on its potential within medicinal chemistry.

Core Molecular Identity

CAS Number: 162959-93-5[1] Molecular Formula: C₈H₇NS[1] Molecular Weight: 149.21 g/mol [1] Synonyms: 1-Thien-2-ylcyclopropanecarbonitrile[1]

This compound integrates a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, with a cyclopropanecarbonitrile group. This unique combination of a bio-isosterically significant aromatic system and a strained, rigid aliphatic ring makes it a molecule of interest for synthetic and medicinal chemistry.

The Strategic Importance of Constituent Moieties in Drug Design

The therapeutic potential of 1-(Thiophen-2-yl)cyclopropanecarbonitrile can be inferred from the well-established roles of its constituent functional groups in medicinal chemistry.

The Thiophene Ring: A Privileged Scaffold Thiophene and its derivatives are considered "privileged structures" in drug discovery, frequently appearing in FDA-approved drugs.[2][3] The thiophene ring is often used as a bioisostere for the benzene ring, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles.[3] The sulfur atom can engage in hydrogen bonding, enhancing interactions with biological targets.[2] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4]

The Cyclopropane Ring: A Tool for Physicochemical Property Modulation The cyclopropane ring is increasingly utilized in modern drug design to navigate the complexities of ADME (absorption, distribution, metabolism, and excretion) properties.[5] Its rigid nature can lock a molecule into a specific conformation, which can be advantageous for binding to a target receptor. The introduction of a cyclopropane ring can enhance metabolic stability, increase potency, and improve brain permeability.[5]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a molecule's structure and properties is fundamental to its application. While specific, experimentally-derived spectral data for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is not widely available in peer-reviewed literature, we can predict its characteristic spectroscopic features based on its structure.

Predicted Spectroscopic Data
Technique Expected Features Rationale
¹H NMR Upfield signals (approx. 0.5-2.0 ppm) for cyclopropyl protons. Aromatic signals (approx. 7.0-7.8 ppm) for thiophene protons.The strained nature of the cyclopropane ring results in significant shielding of its protons.[6] The protons on the thiophene ring will appear in the characteristic aromatic region.
¹³C NMR Upfield signals for the cyclopropyl carbons.[7] Aromatic signals for the thiophene carbons. A signal for the nitrile carbon.The unique hybridization of the cyclopropyl carbons causes them to resonate at a higher field than typical alkane carbons.
Infrared (IR) Spectroscopy A sharp, medium-intensity peak around 2225-2260 cm⁻¹ for the nitrile (C≡N) stretch. C-H stretching of the thiophene ring around 3100 cm⁻¹.[8] C-H stretching of the cyclopropane ring around 3000-3100 cm⁻¹.[9]These are characteristic vibrational frequencies for the respective functional groups.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 149.21.The mass spectrum will confirm the molecular weight and can provide structural information through fragmentation patterns.

Synthetic Pathways: A Conceptual Approach

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Conceptual Synthesis cluster_product Product Thiophene Thiophene Reaction Michael Addition / Cyclization Thiophene->Reaction Nucleophile Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Michael Acceptor Product 1-(Thiophen-2-yl)cyclopropanecarbonitrile Reaction->Product Formation

Caption: Conceptual workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

This conceptual pathway would likely involve the generation of a carbanion from a suitable thiophene precursor, which would then undergo a Michael addition to an activated alkene such as acrylonitrile, followed by an intramolecular cyclization to form the cyclopropane ring. The specific reagents and reaction conditions would require experimental optimization and validation.

Potential Applications in Research and Drug Discovery

The combination of the thiophene and cyclopropanecarbonitrile moieties suggests several avenues for research and application:

  • Scaffold for Medicinal Chemistry: This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[10] The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

  • Probe for Biological Systems: Given the prevalence of thiophene in bioactive compounds, 1-(Thiophen-2-yl)cyclopropanecarbonitrile could be used as a chemical probe to investigate biological pathways and enzyme functions.

  • Materials Science: Thiophene-based molecules are known for their applications in organic electronics.[11] The unique electronic properties of this compound could be explored in the context of developing novel organic semiconductor materials.

Conclusion and Future Outlook

1-(Thiophen-2-yl)cyclopropanecarbonitrile represents a molecule with significant potential, bridging the established biological relevance of thiophenes with the advantageous physicochemical properties imparted by the cyclopropane ring. While detailed experimental data on its synthesis, characterization, and biological activity remains to be fully elucidated in the public domain, its structural features provide a strong rationale for its exploration in medicinal chemistry and materials science. Further research into this and related compounds is warranted to unlock their full potential.

References

  • PubChem. 1-(Thiophen-2-ylmethyl)cyclopentane-1-carbonitrile. [Link]

  • Ansari, M. F., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

  • De Leo, V., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. National Institutes of Health. [Link]

  • Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • PubChemLite. 1-(thiophen-2-yl)cyclohexane-1-carbonitrile. [Link]

  • Arora, R. (2018). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • Organic Syntheses. Cyclopropanecarboxylic Acid. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2021). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide, and (d) the ligand-CuCl2 complex. ResearchGate. [Link]

  • Salaun, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

  • Aathithan, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

  • MDPI. Pharmaceuticals | Section Medicinal Chemistry. [Link]

  • Sice, J. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. ACS Publications. [Link]

  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

  • PubChem. Cyclopropanecarbonitrile. [Link]

  • Doc Brown's Chemistry. infrared spectrum of cyclopropane C3H6. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectroscopic and crystallographic data for this specific molecule are not extensively available in public literature, this guide synthesizes information from analogous structures and predictive models to offer a detailed understanding of its key structural features. This document covers its fundamental chemical properties, predicted spectroscopic characteristics (NMR, IR, and Mass Spectrometry), a plausible synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery, drawing parallels with structurally related pharmacophores.

Introduction: The Convergence of Thiophene and Cyclopropane Moieties

1-(Thiophen-2-yl)cyclopropanecarbonitrile, with the CAS Number 162959-93-5, represents a unique molecular architecture combining a thiophene ring, a cyclopropane ring, and a nitrile functional group.[1] The thiophene ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] It often serves as a bioisosteric replacement for a benzene ring, offering modified physicochemical properties.[2] The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate molecular conformation.[3] The nitrile group is a versatile functional handle in organic synthesis. The convergence of these three motifs in 1-(Thiophen-2-yl)cyclopropanecarbonitrile suggests a molecule with significant potential for further exploration in various scientific domains.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
CAS Number 162959-93-5[1]
Predicted LogP 2.30328[1]
Topological Polar Surface Area (TPSA) 23.79 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Elucidation of the Molecular Structure: A Spectroscopic Approach

Due to the limited availability of published experimental spectra for 1-(Thiophen-2-yl)cyclopropanecarbonitrile, this section provides an analysis of the expected spectroscopic features based on the known characteristics of its constituent functional groups, supplemented with predicted data where possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and cyclopropane rings.

  • Thiophene Protons: The thiophene ring will exhibit signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution at the 2-position.

  • Cyclopropane Protons: The protons on the cyclopropane ring are characteristically shielded and will appear in the upfield region of the spectrum, generally between δ 0.5 and 2.0 ppm.[4] The geminal and vicinal coupling constants are also characteristic of the three-membered ring structure.[5]

3.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

  • Thiophene Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region, typically between δ 120 and 140 ppm.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring are expected to be significantly shielded, appearing at unusually high field, often below δ 30 ppm.[6]

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.

  • Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to the thiophene and nitrile groups, will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2260-2220 cm⁻¹.[7]

  • C-H Stretch (Thiophene): Aromatic C-H stretching vibrations from the thiophene ring are anticipated around 3100-3000 cm⁻¹.[8]

  • C-H Stretch (Cyclopropane): The C-H stretching of the cyclopropane ring is expected at a slightly higher frequency than typical alkane C-H stretches, often appearing above 3000 cm⁻¹.[9]

  • C=C Stretch (Thiophene): Aromatic C=C stretching vibrations from the thiophene ring will likely appear in the 1600-1450 cm⁻¹ region.[8]

  • Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (149.21).

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the nitrile group (-CN, 26 Da) and fragmentation of the cyclopropane and thiophene rings. The stability of the thiophene ring may lead to fragments containing this moiety.[11][12]

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the cyclopropane ring as a key step.

G 1-(Thiophen-2-yl)cyclopropanecarbonitrile 1-(Thiophen-2-yl)cyclopropanecarbonitrile Thiophen-2-ylacetonitrile Thiophen-2-ylacetonitrile 1-(Thiophen-2-yl)cyclopropanecarbonitrile->Thiophen-2-ylacetonitrile Cyclopropanation 1,2-Dibromoethane 1,2-Dibromoethane 1-(Thiophen-2-yl)cyclopropanecarbonitrile->1,2-Dibromoethane

Caption: Retrosynthetic analysis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Experimental Protocol: Cyclopropanation of Thiophen-2-ylacetonitrile

This protocol is a generalized procedure based on the cyclopropanation of arylacetonitriles.

Workflow:

G cluster_0 Reaction Setup cluster_1 Cyclopropanation cluster_2 Workup and Purification Start Thiophen-2-ylacetonitrile in Solvent Add_Base Add Strong Base (e.g., NaH) Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Add_DBE Add 1,2-Dibromoethane Stir->Add_DBE Heat Heat to Reflux Add_DBE->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product 1-(Thiophen-2-yl)cyclopropanecarbonitrile Purify->Product

Caption: Proposed workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of thiophen-2-ylacetonitrile in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete deprotonation of the α-carbon.

  • Cyclopropanation: 1,2-Dibromoethane is added to the reaction mixture, which is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the addition of water.

  • Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Potential Applications in Drug Discovery and Materials Science

The unique structural combination of a thiophene ring and a cyclopropane moiety suggests several potential applications for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

  • Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of biological activities.[13][14][15] The incorporation of a cyclopropane ring can enhance drug-like properties. Therefore, this molecule could serve as a valuable scaffold for the development of novel therapeutic agents targeting various diseases.

  • Materials Science: Thiophene-based molecules are integral components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[16] The specific electronic properties imparted by the cyclopropane and nitrile groups could be explored for the development of new functional materials.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a fascinating molecule that combines the key structural features of thiophene, cyclopropane, and a nitrile group. While experimental data on its molecular structure is sparse, this guide has provided a comprehensive overview based on the analysis of its constituent parts and predictive methodologies. The proposed synthetic route offers a practical approach for its preparation, opening avenues for further investigation into its chemical and biological properties. The potential applications in medicinal chemistry and materials science make 1-(Thiophen-2-yl)cyclopropanecarbonitrile a promising candidate for future research and development.

References

Sources

A Comprehensive Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarbonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(Thiophen-2-yl)cyclopropanecarbonitrile is a strategically designed chemical entity that stands at the intersection of several high-value motifs in medicinal chemistry. It synergistically combines the privileged electronic properties of a thiophene ring, the conformational rigidity and metabolic stability of a cyclopropane core, and the synthetic versatility of a nitrile functional group. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol with mechanistic insights, its anticipated analytical profile, and a discussion of its profound potential as a scaffold in the design and development of novel therapeutics. For researchers and drug development professionals, this molecule represents not just a building block, but a gateway to exploring new chemical space with favorable drug-like properties.

Introduction: The Strategic Value of Hybrid Scaffolds in Drug Design

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of specific structural motifs allows chemists to fine-tune a molecule's properties. 1-(Thiophen-2-yl)cyclopropanecarbonitrile is an exemplar of this approach, merging three key components:

  • The Thiophene Ring: As a bioisostere of the benzene ring, the thiophene moiety is a common feature in numerous bioactive molecules and approved drugs.[1] Its electron-rich nature and ability to engage in various intermolecular interactions make it a privileged heterocycle in medicinal chemistry, while also providing vectors for further functionalization.[1]

  • The Cyclopropyl Group: The inclusion of a cyclopropane ring has become an increasingly utilized strategy to address common challenges in drug development.[2] This highly strained, three-membered carbocycle offers unique structural characteristics, such as conformational rigidity, which can lock a molecule into a bioactive conformation and improve binding affinity.[2][3] Crucially, it often serves as a "metabolic shield," blocking sites susceptible to oxidative metabolism and thereby enhancing a drug candidate's metabolic stability and half-life.[4]

  • The Nitrile Functional Group: Far from being a simple terminating group, the nitrile is a highly versatile synthetic handle. It can be readily transformed into other critical functional groups, including primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a direct pathway to diverse chemical analogues for extensive Structure-Activity Relationship (SAR) studies.[1]

The convergence of these three motifs in a single, relatively compact molecule makes 1-(Thiophen-2-yl)cyclopropanecarbonitrile a powerful and efficient starting point for building complex molecular architectures aimed at a wide range of biological targets.

Physicochemical and Structural Properties

The fundamental properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile define its behavior in both chemical and biological systems.

Table 1: Core Compound Identifiers

IdentifierValueReference
IUPAC Name 1-(Thiophen-2-yl)cyclopropanecarbonitrile[5]
CAS Number 162959-93-5[5]
Molecular Formula C₈H₇NS[5]
Molecular Weight 149.21 g/mol [5]
SMILES C1=CSC(=C1)C2(CC2)C#N[5]
Synonyms 1-Thien-2-ylcyclopropanecarbonitrile[5]

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug DiscoveryReference
XLogP3 2.3Indicates good lipophilicity, suggesting potential for membrane permeability.[5]
Topological Polar Surface Area (TPSA) 23.79 ŲSuggests good potential for oral bioavailability and CNS penetration (if < 90 Ų).[5]
Hydrogen Bond Donors 0Reduces the likelihood of forming extensive hydrogen bond networks, which can aid permeability.[5]
Hydrogen Bond Acceptors 2The nitrile nitrogen and thiophene sulfur can act as acceptors for targeted interactions.[5]
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity, which is entropically favorable for receptor binding.[5]

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any chemical scaffold. A highly effective method for the preparation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is the cyclopropanation of 2-thienylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.

G Thienylacetonitrile 2-Thienylacetonitrile Carbanion Thienylacetonitrile Carbanion (Organic Phase) Dibromoethane 1,2-Dibromoethane Product 1-(Thiophen-2-yl)cyclopropanecarbonitrile NaOH 50% NaOH (aq) NaOH->Carbanion Deprotonation at interface via PTC PTC TBAB (Phase-Transfer Catalyst) Solvent Toluene Carbanion->Product SN2 Attack on 1,2-Dibromoethane

Caption: Synthetic workflow for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

1. Reagent Preparation and Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-thienylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene (5 volumes).
  • Rationale: Toluene serves as the organic solvent. TBAB is the phase-transfer catalyst, essential for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the weakly acidic acetonitrile.[6]

2. Reaction Execution:

  • Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases.
  • Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) via the dropping funnel over 30 minutes. An exothermic reaction may be observed.
  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
  • Rationale: Vigorous stirring creates a large interfacial area, maximizing the efficiency of the phase-transfer catalysis. Heating accelerates the rate of the two consecutive S\sub N2 reactions required for ring formation.

3. Reaction Workup and Isolation:

  • Cool the reaction mixture to room temperature.
  • Carefully add water to dissolve the inorganic salts and dilute the mixture.
  • Transfer the mixture to a separatory funnel. Separate the organic layer.
  • Extract the aqueous layer twice with toluene or ethyl acetate.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Rationale: The aqueous workup removes the base, the catalyst, and inorganic byproducts. The brine wash helps to break any emulsions and further dry the organic layer.

4. Purification:

  • Concentrate the dried organic solution under reduced pressure to obtain the crude product as an oil.
  • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.
  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(Thiophen-2-yl)cyclopropanecarbonitrile as a pure oil.
  • Rationale: Column chromatography is necessary to separate the desired product from unreacted starting materials, byproducts of elimination, and any oligomeric species.

Anticipated Spectroscopic and Analytical Profile

Characterization of the final product is essential for confirming its identity and purity. Based on its structure, the following spectroscopic data are anticipated:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.00 (m, 3H, thiophene protons)

    • δ 1.80-1.60 (m, 2H, cyclopropane CH₂)

    • δ 1.50-1.30 (m, 2H, cyclopropane CH₂)

    • Note: The four cyclopropane protons are diastereotopic and will appear as two complex multiplets.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 140-125 (4 signals, thiophene carbons)

    • δ 122 (1 signal, C≡N)

    • δ 25-15 (2 signals, cyclopropane carbons: quaternary C and CH₂)

  • FT-IR (thin film, cm⁻¹):

    • ~3100 (C-H stretch, aromatic)

    • ~2950 (C-H stretch, aliphatic)

    • ~2245 (C≡N stretch, sharp, medium intensity)

    • ~1430 (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 149 [M]⁺, 122, 116, 97. The molecular ion peak should be clearly visible.

Applications in Medicinal Chemistry and Drug Development

The true value of 1-(Thiophen-2-yl)cyclopropanecarbonitrile lies in its application as a versatile scaffold.

G cluster_scaffold 1-(Thiophen-2-yl)cyclopropanecarbonitrile Scaffold Scaffold Thiophene Ring Cyclopropyl Core Nitrile Handle Thiophene_Props Bioisostere for Phenyl Ring Vector for Further Functionalization (e.g., Halogenation, Metalation) Scaffold:f0->Thiophene_Props Cyclopropyl_Props Increases Metabolic Stability (Blocks P450) Enhances Potency (Conformational Lock) Improves Solubility Scaffold:f1->Cyclopropyl_Props Nitrile_Props Versatile Synthetic Handle Precursor to Key Functional Groups Can act as H-bond acceptor Scaffold:f2->Nitrile_Props

Caption: Key structural motifs and their contributions to drug-like properties.

Leveraging the Scaffold for SAR Exploration

The nitrile group is the primary point for diversification. Its strategic transformations allow for a rapid exploration of the surrounding chemical space to optimize interactions with a biological target.

G Start 1-(Thiophen-2-yl) cyclopropanecarbonitrile Amine Primary Amine (Aminomethyl derivative) Start->Amine Reduction (e.g., LiAlH₄, H₂/Raney Ni) Acid Carboxylic Acid Start->Acid Hydrolysis (e.g., NaOH, H₂O, heat) Tetrazole Tetrazole Bioisostere Start->Tetrazole Cycloaddition (e.g., NaN₃, NH₄Cl)

Caption: Key synthetic transformations of the nitrile group for SAR studies.

This synthetic flexibility allows the scaffold to be adapted for a multitude of therapeutic targets. For instance, related cyclopropane derivatives have been investigated as inhibitors of leukotriene C4 synthase, suggesting potential applications in treating respiratory and inflammatory diseases like asthma and COPD.[7]

Safety and Handling

As a nitrile-containing compound, 1-(Thiophen-2-yl)cyclopropanecarbonitrile requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Reference:[5]

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can induce vigorous and potentially hazardous reactions.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile is more than the sum of its parts. It is a sophisticated chemical scaffold that provides a compelling solution to many challenges faced in modern drug discovery. Its inherent structural rigidity, built-in metabolic shield, and versatile synthetic handle offer a streamlined path to generating novel chemical entities with enhanced drug-like properties. For research organizations, the adoption of such well-designed building blocks is a key strategy for accelerating the discovery pipeline and efficiently navigating the complex path toward new and effective medicines.

References

  • PubChem. Cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(Thiophen-2-ylmethyl)cyclopentane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Al-Hussain, S. A., et al. Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Forensic Science and Toxicology. [Link]

  • NIST. Cyclopropanecarbonitrile. NIST WebBook. [Link]

  • ResearchGate. Selective examples of cyclopropane-based drugs and natural products. ResearchGate. [Link]

  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

Thiophene Derivatives: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in modern chemical and materials science. Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-system, render it an exceptionally versatile building block. Thiophene's structural similarity to benzene allows it to function as a bioisostere in medicinal chemistry, often improving physicochemical properties, metabolic stability, and target binding affinity.[1][2] This has led to its incorporation into a wide array of FDA-approved drugs.[1][3] In materials science, the electron-rich nature of the thiophene ring facilitates charge transport, making it a fundamental component in the development of organic semiconductors for a new generation of flexible and low-cost electronics.[4][5] This guide provides an in-depth exploration of the burgeoning research areas for thiophene compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the core principles driving its application in medicinal chemistry and materials science, highlight key research frontiers, and provide actionable experimental protocols.

Part I: Thiophene in Medicinal Chemistry - A Privileged Scaffold for Drug Discovery

The thiophene moiety is a celebrated pharmacophore in medicinal chemistry, with 26 drugs containing this nucleus having received FDA approval for a range of conditions.[3] Its utility stems from its ability to mimic a phenyl ring while introducing subtle but significant changes in polarity, lipophilicity, and metabolic profile, which can be fine-tuned by strategic substitution.[1]

Core Principles: Bioisosterism and Beyond

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to create a new compound with similar biological activity, is central to the success of thiophene in drug design. The thiophene ring is a classic bioisostere of the benzene ring.[2] This substitution can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, which are not possible with a benzene ring. Furthermore, the lipophilicity of the thiophene ring can aid in crossing biological membranes, including the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[1]

Emerging Research Areas in Thiophene-Based Drug Discovery

1. Kinase Inhibitors for Oncology:

The planarity of the thiophene ring makes it an ideal scaffold for designing inhibitors that target the ATP-binding site of kinases, a critical class of enzymes often dysregulated in cancer.[1] Thiophene-based compounds have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase 5 (cdk5).[6][7]

  • Causality in Design: The design of thiophene-based kinase inhibitors often involves creating a molecule with a core thiophene scaffold that mimics the adenine ring of ATP.[8] Substituents are then added to the thiophene ring to occupy specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity. For instance, in the development of JNK inhibitors, a thiophene-3-carboxamide scaffold was found to have dual inhibitory activity by binding to both the ATP binding site and a docking site on the kinase.[6]

Caption: A general pharmacophore model for thiophene-based kinase inhibitors.

2. Novel Antimicrobial Agents:

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activity.[9][10]

  • Mechanism of Action: Recent studies have shown that certain thiophene derivatives exert their bactericidal effects by increasing the permeability of the bacterial cell membrane.[11] This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death. For example, specific thiophene compounds have demonstrated efficacy against colistin-resistant A. baumannii and E. coli by targeting outer membrane proteins.[11]

3. Agents for Neurological Disorders:

The ability of some thiophene-containing molecules to cross the blood-brain barrier has spurred research into their use for treating neurological disorders.[1] For example, thiophene derivatives are being investigated as potential treatments for Alzheimer's disease by targeting enzymes like cdk5/p25, which are implicated in the hyperphosphorylation of tau protein.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly useful for the functionalization of the thiophene ring.[12][13] This protocol provides a general procedure for the coupling of a bromothiophene with an arylboronic acid.

Materials:

  • 3-Bromothiophene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., Amberlite IRA-400(OH) resin or an aqueous solution of Na₂CO₃)

  • Solvent system (e.g., water/ethanol mixture or toluene/water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base.[14][15]

  • Solvent Addition: Add the chosen solvent system. A mixture of water and ethanol can be effective for some substrates.[15]

  • Catalyst Addition: Add a catalytic amount of Pd(OAc)₂ (e.g., 0.5-2 mol%).[14][15]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[16]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[15][16] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[15][16]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[16]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14]

Part II: Thiophene in Materials Science - Building Blocks for Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting properties, processability, and tunability.[5][17] They are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[5]

Fundamental Concepts: π-Conjugation and Charge Transport

The performance of thiophene-based organic electronic devices is intrinsically linked to the extent of π-conjugation along the polymer or small molecule backbone. This conjugation allows for the delocalization of electrons, which is essential for efficient charge transport. The sulfur atom in the thiophene ring contributes to a more planar backbone structure, which in turn promotes intermolecular π-π stacking in the solid state, further enhancing charge carrier mobility.

Key Research Frontiers in Thiophene-Based Materials

1. High-Performance Organic Field-Effect Transistors (OFETs):

OFETs are the fundamental building blocks of flexible and transparent electronics.[4][18] Thiophene-based polymers and small molecules are widely used as the active semiconductor layer in these devices.[19]

  • Design Rationale: The design of high-mobility thiophene-based semiconductors for OFETs focuses on maximizing π-conjugation and promoting ordered molecular packing. This is often achieved by creating donor-acceptor (D-A) type structures, where electron-rich thiophene units are combined with electron-deficient moieties.[20] This can lead to improved charge transport properties. Recent research has also explored the use of furan as a bioisostere for thiophene in these materials, with promising results.[20]

Sources

literature survey on substituted cyclopropanecarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Cyclopropanecarbonitriles: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted cyclopropanecarbonitriles represent a pivotal class of chemical entities, uniquely positioned at the intersection of synthetic versatility and pharmacological potential. The inherent ring strain of the cyclopropane moiety, combined with the electronic properties of the nitrile group, imparts a distinctive reactivity profile that is highly sought after in modern organic synthesis. In medicinal chemistry, the cyclopropane ring often serves as a bioisosteric replacement for other common functional groups, offering a means to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and conformational rigidity.[1][2] This guide provides a comprehensive survey of the core aspects of substituted cyclopropanecarbonitriles, targeting researchers, scientists, and professionals in drug development. We will explore the principal synthetic methodologies, delve into the characteristic reactivity patterns, and highlight their applications as key structural motifs in biologically active compounds.[3][4][5][6][7][8]

The Strategic Importance of the Cyclopropanecarbonitrile Scaffold

The cyclopropane ring, the smallest of the carbocycles, is far from being a simple saturated ring. Its high degree of s-character in the C-H bonds and p-character in the C-C bonds create a structure with unsaturated-like properties. When substituted with a powerful electron-withdrawing group like a nitrile, the resulting cyclopropanecarbonitrile becomes an activated system, primed for a variety of chemical transformations.

Key Molecular Attributes:

  • Structural Rigidity: The three-membered ring provides a rigid scaffold that locks substituent groups into well-defined spatial orientations. This is a crucial feature in drug design for optimizing interactions with biological targets.[3][5]

  • Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolic oxidation, a common strategy to enhance the in vivo half-life of a drug candidate.

  • Synthetic Handle: The nitrile group is a versatile functional group that can be converted into other key functionalities, including carboxylic acids, amides, and amines, providing a gateway to a diverse range of derivatives.

  • Strained System: The inherent ring strain (approximately 27.5 kcal/mol) can be harnessed as a driving force for ring-opening reactions, allowing access to complex acyclic and larger ring systems that would be challenging to synthesize otherwise.[3][4][7]

Core Synthetic Methodologies

The construction of the substituted cyclopropanecarbonitrile framework can be broadly categorized into two main strategies: the formation of the cyclopropane ring on a nitrile-containing precursor, or the introduction of the nitrile group onto an existing cyclopropane. The former is significantly more common and well-developed.

Cyclopropanation of Electron-Deficient Alkenes

This is the most direct and widely employed approach, typically involving the reaction of an α,β-unsaturated nitrile (an alkene acceptor) with a one-carbon donor.

The MIRC reaction is a powerful and convergent strategy for synthesizing highly substituted cyclopropanecarbonitriles. The causality of this process is a tandem reaction sequence: a nucleophilic Michael-type 1,4-addition to an electron-deficient alkene, followed by an intramolecular SN2 cyclization that closes the three-membered ring.[4][9]

The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions with the electrophile. Bases like potassium carbonate or DBU are often effective. The reaction is typically highly diastereoselective, with the stereochemistry being set during the intramolecular cyclization step.

MIRC_Mechanism Reactants α-Bromoennitrile + 2-Arylacetonitrile Enolate Carbanion (Enolate) Reactants->Enolate Deprotonation Base Base (e.g., K2CO3) Michael_Adduct Michael Adduct (Intermediate) Enolate->Michael_Adduct Michael Addition Product Substituted Cyclopropanecarbonitrile Michael_Adduct->Product Intramolecular S_N2 Cyclization (Br- leaves)

Caption: Workflow of the Michael-Initiated Ring Closure (MIRC) reaction.

Experimental Protocol: Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC [4]

  • Reactant Preparation: To a solution of 2-arylacetonitrile (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the α-bromoennitrile (1.2 mmol).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure dinitrile-substituted cyclopropane.

The reaction of alkenes with diazo compounds, catalyzed by transition metals, is a cornerstone of cyclopropane synthesis.[9] For cyclopropanecarbonitriles, diazoacetonitrile is the key carbene precursor. Catalysts based on rhodium(II), copper(I), and iron(II) are commonly used.[10]

A significant advancement in this area is the use of biocatalysis. Engineered myoglobin variants can catalyze the cyclopropanation of a wide range of olefins with in situ generated diazoacetonitrile, achieving exceptional levels of diastereoselectivity and enantioselectivity (up to 99.9% de and ee).[11] This chemoenzymatic approach offers a green and highly efficient route to chiral cyclopropanecarbonitriles.

Table 1: Comparison of Catalytic Systems for Cyclopropanation with Diazoacetonitrile

Catalyst SystemTypical SubstratesKey AdvantagesLimitationsReference
Rh₂(OAc)₄Styrenes, unactivated olefinsHigh efficiency, broad scopeCost of rhodium, safety of diazo compounds[9]
FeCl₂Unactivated alkenesInexpensive, robustModerate yields for some substrates[10]
Engineered MyoglobinStyrenes, various olefinsExtremely high stereoselectivity, greenRequires protein engineering, specific conditions[11]
Pd(0)/NHC LigandAllyl carbonates (reacts with nitriles)High yields and enantioselectivitySpecific to allyl reagents, ligand synthesis[12]

Characteristic Reactivity of the Scaffold

The unique electronic and steric properties of substituted cyclopropanecarbonitriles govern their reactivity, making them valuable intermediates for accessing more complex molecular architectures.

Ring-Opening Reactions: Harnessing Strain

The release of ring strain is a powerful thermodynamic driving force for many reactions of cyclopropanes. The presence of a nitrile group, often in conjunction with a donor group on the opposite side of the ring (a donor-acceptor cyclopropane), highly polarizes the C-C bonds and facilitates ring opening under milder conditions.[13]

Ring_Opening Start Donor-Acceptor Cyclopropanecarbonitrile Lewis_Acid Lewis Acid Catalysis (e.g., TiCl4) Start->Lewis_Acid Activation Radical Radical Initiation (e.g., Photoredox) Start->Radical SET Electrophile Electrophilic Attack (e.g., PhSeCl) Start->Electrophile Attack Intermediate_LA Zwitterionic Intermediate Lewis_Acid->Intermediate_LA Intermediate_Rad Radical Intermediate Radical->Intermediate_Rad Intermediate_E Cationic Intermediate Electrophile->Intermediate_E Product Ring-Opened Product (e.g., γ-amino acid derivative) Intermediate_LA->Product Nucleophilic Attack Intermediate_Rad->Product Cyclization or Trapping Intermediate_E->Product Nucleophilic Attack

Caption: Major pathways for the ring-opening of cyclopropanecarbonitriles.

  • Lewis Acid-Mediated Opening: Lewis acids coordinate to the nitrile group, further weakening the distal C-C bond and triggering a ring-opening to form a stabilized zwitterionic intermediate.[13] This intermediate can then be trapped by a variety of nucleophiles, providing a stereocontrolled route to 1,5-difunctionalized compounds.[13][14]

  • Radical Ring Opening: Single-electron transfer (SET) to or from the cyclopropane ring can induce homolytic cleavage.[15] This is often achieved using photoredox catalysis under visible light, generating a distal radical intermediate that can participate in subsequent cyclization or addition reactions.[16]

  • Electrophilic Ring Opening: Electrophiles, such as benzeneselenenyl chloride, can attack the cyclopropane ring, leading to regioselective and stereoselective ring-opening to form functionalized acyclic products.[17]

Transformations of the Nitrile Group

The nitrile moiety is a linchpin for functional group interconversion. Standard organic transformations can be readily applied to elaborate the cyclopropanecarbonitrile core:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a cyclopropanecarboxylic acid or a cyclopropanecarboxamide, respectively.

  • Reduction: Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) yields the corresponding aminomethylcyclopropane.

  • Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form cyclopropyl ketones after hydrolytic workup.

Applications in Medicinal Chemistry

The unique combination of properties makes substituted cyclopropanecarbonitriles attractive scaffolds in drug discovery. They are found in a wide range of biologically active molecules, demonstrating potent activities.[3][5][6][7][8]

Table 2: Examples of Biologically Active Molecules Containing the Cyclopropane Scaffold

Compound Class/NameBiological ActivityTherapeutic AreaKey Structural Role of CyclopropaneReference(s)
1-Aminocyclopropanecarboxylic acids (ACCs)NMDA receptor ligandNeuroscienceConformational constraint, mimicking glycine[6][8]
Pyrethroids (e.g., Permethrin)InsecticidalAgrochemicalsEssential for binding to sodium channels[9]
Prasugrel (metabolite)Antiplatelet agentCardiologyThe cyclopropyl ketone is a key pharmacophore[18]
Various Investigational AgentsAntiviral, Antibacterial, AnticancerInfectious Disease, OncologyMetabolic blocker, rigid scaffold[3][7]

The rationale behind incorporating a cyclopropane ring often stems from the concept of bioisosterism . A cyclopropyl group can serve as a metabolically stable and conformationally restricted replacement for a gem-dimethyl group or an alkene. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, replacing a metabolically labile isopropyl group with a cyclopropyl group can prevent P450-mediated hydroxylation, thereby increasing the drug's half-life.

Conclusion and Future Outlook

Substituted cyclopropanecarbonitriles are more than just chemical curiosities; they are powerful building blocks for both synthetic and medicinal chemistry. The continued development of novel synthetic methods, particularly in the realm of asymmetric catalysis and biocatalysis, is expanding the toolbox for accessing these structures with high precision.[11] The ability to harness their inherent ring strain for complex molecule synthesis ensures their role as versatile intermediates. For drug development professionals, the cyclopropanecarbonitrile motif offers a proven strategy to imbue molecules with desirable drug-like properties. Future research will likely focus on developing even more efficient and scalable catalytic systems and further exploring the unique chemical space that these fascinating molecules unlock.

References

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Mkrtchyan, S. A., Tsaturyan, A. A., et al. (2024). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. Chemical Journal of Armenia, 77(1), 104-121. [Link]

  • Carreño, M. C., & Ruano, J. L. G. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 54(3), 639-653. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • DiMaso, M. J., & Shaw, J. T. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition, 59(23), 8766-8780. [Link]

  • Li, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(43), 28247-28251. [Link]

  • Zhang, Y., et al. (2018). Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand. Chemical Communications, 54(76), 10718-10721. [Link]

  • Mkrtchyan, S., et al. (2024). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Hernandez, G. G., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(15), 9436-9443. [Link]

  • Pellacani, L., et al. (1998). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 2355-2358. [Link]

  • Hernandez, G. G., et al. (2020). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 59(32), 13243-13247. [Link]

  • Nishikawa, H., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au, 4(4), 1367-1372. [Link]

  • Salaün, J., & Baird, M. S. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 11(24), 3135-3169. [Link]

  • Johnson, A. G., et al. (2021). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature Communications, 12(1), 652. [Link]

  • ResearchGate. (n.d.). Photocatalysts employed in ring-opening reactions of cyclopropanes. ResearchGate. [Link]

  • ResearchGate. (2016). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform, 47(32). [Link]

  • ResearchGate. (2020). Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. ResearchGate. [Link]

  • Kaur, M., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(10), 1347. [Link]

  • Crash Course. (2021, January 21). Intro to Substitution Reactions: Crash Course Organic Chemistry #20 [Video]. YouTube. [Link]

  • Liu, Y., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 1948-1964. [Link]

  • Wessjohann, L. A., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1361-1377. [Link]

  • ResearchGate. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]

Sources

exploring the reactivity of the thiophene ring in novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the thiophene ring's reactivity, moving beyond textbook examples to focus on its application in the synthesis of novel, complex molecules. We will dissect the causality behind experimental choices for key transformations, present self-validating protocols, and ground our discussion in authoritative literature. This document is intended to serve as a practical and theoretically robust resource for researchers actively engaged in the design and synthesis of thiophene-containing compounds.

The Electronic Landscape of Thiophene: A Foundation for Reactivity

The inherent reactivity of the thiophene ring is a direct consequence of its electronic structure. As a five-membered aromatic heterocycle containing a sulfur atom, it possesses a π-electron system that is richer than that of benzene. This electron-rich nature is due to the participation of one of the sulfur atom's lone pairs in the aromatic system, leading to a total of 6 π-electrons delocalized over the five-membered ring. This characteristic makes thiophene highly susceptible to electrophilic attack, particularly at the C2 and C5 positions, which bear the highest electron density.

However, the story is more nuanced than simple electrophilic substitution. The sulfur atom also exerts an inductive electron-withdrawing effect and can stabilize adjacent carbanions, opening the door for a range of nucleophilic and organometallic reactions that are crucial for modern synthetic strategies. Understanding this electronic duality is paramount for predicting and controlling the outcomes of reactions involving thiophene-containing starting materials.

Key Transformations of the Thiophene Ring: A Practical Guide

Electrophilic Aromatic Substitution: The Classic Gateway

Electrophilic aromatic substitution (SEAr) remains a cornerstone of thiophene functionalization. The high reactivity of the thiophene ring often allows for milder reaction conditions compared to benzene.

The choice of reagent and conditions for SEAr on thiophene is dictated by the desired selectivity and the stability of the thiophene ring itself. Strong acids or highly reactive electrophiles can lead to polymerization or ring-opening. Therefore, milder Lewis acids and controlled temperatures are often employed. For instance, in Vilsmeier-Haack formylation, the electrophile is a mild chloroinium ion, which readily reacts with the electron-rich thiophene ring at the C2 position without causing degradation.

This protocol details the formylation of 2-bromothiophene, a common building block, to produce 5-bromo-2-thiophenecarboxaldehyde, a versatile intermediate for further elaboration.

Step-by-Step Methodology:

  • Inert Atmosphere: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl3) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Introduction: A solution of 2-bromothiophene in anhydrous 1,2-dichloroethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Self-Validating System: The purity of the final product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The characteristic aldehyde proton signal in the 1H NMR spectrum (around 9.8 ppm) and the disappearance of the C2 proton signal of the starting material are key indicators of a successful reaction.

Directed Ortho-Metalation (DoM): Precision Functionalization

Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of the thiophene ring, particularly at the less reactive C3 and C4 positions. This technique relies on the use of a directing group (DG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent position.

The choice of the directing group is critical. It must be able to coordinate with the organolithium reagent, be stable to the strong basic conditions, and ideally be easily converted into other functional groups. Common directing groups for thiophene include amides, sulfonamides, and carboxylates. The temperature is also a crucial parameter; these reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

G cluster_setup Reaction Setup cluster_reaction Deprotonation & Electrophilic Quench cluster_workup Work-up & Purification A 3-Thiophenecarboxamide in dry THF D Reaction Mixture A->D Dissolve B n-BuLi (2.5 M in hexanes) B->D Add dropwise C Dry ice bath (-78 °C) C->D Maintain temperature F Quenched Reaction D->F Stir for 1h @ -78 °C E Electrophile (e.g., I2) E->F Add electrophile G Saturated aq. NH4Cl F->G Quench H Extraction with EtOAc G->H I Column Chromatography H->I J Final Product I->J G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Product G Ar-Ar' F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-H Activation: The Modern Frontier

Direct C-H activation has emerged as a highly atom-economical and efficient method for the functionalization of thiophenes. This approach avoids the pre-functionalization steps often required for traditional cross-coupling reactions, such as halogenation or metalation.

C-H activation reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. The regioselectivity is often controlled by a directing group, similar to DoM, but with the advantage of not requiring stoichiometric amounts of a strong base. The choice of oxidant is also a critical parameter in many C-H activation cycles, as it is often required to regenerate the active catalytic species.

Step-by-Step Methodology:

  • Reaction Setup: A dried Schlenk tube is charged with thiophene-2-carboxylic acid, the aryl halide coupling partner, Pd(OAc)2, and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand).

  • Solvent and Base Addition: Anhydrous solvent (e.g., DMA or toluene) and a base (e.g., K2CO3 or Cs2CO3) are added under an inert atmosphere.

  • Reaction: The mixture is heated to the desired temperature (typically 100-140 °C) and stirred for 12-24 hours. Reaction progress is monitored by LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography.

Self-Validating System: Successful C-H arylation can be confirmed by the appearance of new aromatic signals in the 1H and 13C NMR spectra corresponding to the newly introduced aryl group, along with the disappearance of the proton signal at the site of arylation. High-resolution mass spectrometry will confirm the expected molecular weight of the product.

Conclusion: The Enduring Versatility of the Thiophene Ring

The thiophene ring continues to be a rich playground for synthetic chemists. While classic electrophilic substitution reactions provide a solid foundation for its functionalization, modern methodologies such as directed metalation, palladium-catalyzed cross-coupling, and C-H activation have opened up new avenues for the construction of complex and novel thiophene-containing molecules. The judicious choice of reagents, catalysts, and reaction conditions, grounded in a solid understanding of the electronic properties of the thiophene ring, is paramount for achieving high yields and selectivities. The protocols and insights provided in this guide are intended to empower researchers to confidently and creatively explore the vast chemical space offered by this remarkable heterocycle.

References

  • Thiophene and its Derivatives ; John Wiley & Sons: 2008; Vol. 44. [Link]

  • Recent Advances in the Synthesis of Thiophenes ; Chemical Reviews2016 , 116 (12), 7140-7218. [Link]

  • Directed Lithiation of Thiophenes ; Chemical Society Reviews2010 , 39, 1682-1695. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Thiophenes ; Angewandte Chemie International Edition2004 , 43 (38), 4964-4966. [Link]

  • C–H Bond Arylation of Thiophenes ; Organic Letters2005 , 7 (23), 5179-5182. [Link]

Biological Activity and Medicinal Chemistry of Thiophene-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Privilege

In the landscape of modern medicinal chemistry, the thiophene ring is not merely a structural alternative to benzene; it is a strategic pharmacophore that alters the physicochemical and metabolic trajectory of a drug candidate.[1] Thiophene is currently ranked as the 4th most common heteroaromatic ring in FDA-approved small molecule drugs.[1]

This guide provides a technical deep-dive into the biological utility of thiophene. We move beyond simple bioisosterism to explore the causality of its activity: why the sulfur atom’s electronegativity modulates receptor binding, how metabolic "soft spots" can be leveraged for prodrug activation (e.g., Clopidogrel) or blocked to prevent toxicity, and the gold-standard protocols for synthesizing these scaffolds.

Structural & Electronic Pharmacophore

Beyond Benzene: The Bioisosteric Rationale

While often cited as a bioisostere of benzene, thiophene possesses distinct electronic signatures that medicinal chemists must exploit.

  • Geometry: Thiophene is a 5-membered ring, slightly smaller than the 6-membered benzene, allowing for tighter packing in sterically constrained receptor pockets.

  • Electronic Distribution: The sulfur atom is a weak hydrogen bond acceptor (unlike the inert carbons in benzene). The lone pair on sulfur can interact with specific residues (e.g., serine or threonine) in the target protein.

  • Lipophilicity: Thiophene derivatives generally exhibit higher lipophilicity (logP) than their phenyl counterparts, enhancing blood-brain barrier (BBB) penetration—a critical factor for CNS drugs like Olanzapine and Duloxetine .

Visualization: The Bioisosteric Decision Matrix

The following diagram outlines the decision logic when swapping a phenyl ring for a thiophene during Lead Optimization.

Bioisosteric_Logic Start Lead Optimization (Phenyl Scaffold) Decision Replace with Thiophene? Start->Decision Prop1 Need Higher LogP? (CNS Penetration) Decision->Prop1 Evaluate Prop2 Steric Constraints? (Smaller Pocket) Decision->Prop2 Evaluate Prop3 Metabolic Liability? Decision->Prop3 Evaluate Outcome1 Select Thiophene (Olanzapine, Duloxetine) Prop1->Outcome1 Yes Prop2->Outcome1 Yes Outcome2 Caution: S-Oxidation Risk (Requires Blocking Groups) Prop3->Outcome2 High Risk

Figure 1: Decision logic for phenyl-to-thiophene bioisosteric replacement in drug design.

Therapeutic Landscape & Case Studies

The biological activity of thiophene is validated by its presence in blockbuster therapeutics.

FDA-Approved Thiophene Drugs (Selected)
Drug NameTherapeutic ClassMechanism of ActionThiophene Role
Clopidogrel (Plavix)AntiplateletP2Y12 ADP receptor antagonistMetabolic Trigger: The thiophene ring is oxidized by CYP450 to open the ring, forming the active thiol metabolite.
Rivaroxaban (Xarelto)AnticoagulantFactor Xa inhibitorBinding Affinity: The chlorothiophene moiety occupies the S1 pocket of Factor Xa, providing critical hydrophobic interactions.
Olanzapine (Zyprexa)AntipsychoticDopamine/Serotonin antagonistCNS Bioavailability: Thiophene fusion increases lipophilicity for BBB penetration.
Canagliflozin AntidiabeticSGLT2 inhibitorBioisostere: Thiophene replaces a phenyl ring to tune solubility and potency.
The Mechanism of Clopidogrel: A Prodrug Masterclass

Clopidogrel demonstrates the "double-edged sword" of thiophene chemistry. It is inactive in vitro. Its biological activity requires bioactivation .

  • CYP2C19 Oxidation: The thiophene ring is oxidized to a thiolactone.

  • Ring Opening: The ring opens to generate a reactive free thiol.

  • Disulfide Bridge Formation: The thiol forms a covalent disulfide bond with Cysteine residues on the P2Y12 receptor on platelets, permanently disabling the receptor.

Toxicology: The Metabolic Paradox

A critical aspect of thiophene biology is its potential for toxicity.[2] The same mechanism that activates Clopidogrel can cause hepatotoxicity in other molecules (e.g., Tienilic Acid , which was withdrawn).

Mechanism of Toxicity: S-Oxidation

Thiophene rings are electron-rich and susceptible to oxidation by Cytochrome P450 enzymes.[2][3][4]

  • Step 1: CYP450 attacks the sulfur lone pair or the C=C double bond.

  • Step 2: Formation of Thiophene S-oxide or Thiophene Epoxide .

  • Step 3: These intermediates are highly reactive Michael acceptors.

  • Step 4: They react with nucleophiles (glutathione, proteins, DNA) leading to cellular necrosis or immune sensitization.

Mitigation Strategy: To prevent this, medicinal chemists often substitute the 2- and 5-positions of the thiophene ring with electron-withdrawing groups or bulky substituents to block metabolic attack.

Toxicity_Pathway Thiophene Thiophene Moiety (Drug Candidate) CYP CYP450 Metabolism (Oxidation) Thiophene->CYP Intermediates Reactive Intermediates (S-Oxide / Epoxide) CYP->Intermediates PathA Detoxification (Glutathione Conjugation) Intermediates->PathA High GSH PathB Covalent Binding (Proteins/DNA) Intermediates->PathB GSH Depletion Safe Excretion (Safe Metabolite) PathA->Safe Toxicity Hepatotoxicity / Nephrotoxicity PathB->Toxicity

Figure 2: The metabolic activation pathway of thiophene leading to potential toxicity or detoxification.

Experimental Protocols

For researchers aiming to explore thiophene biological activity, the following protocols represent the industry standard for synthesis and initial screening.

Synthesis: The Gewald Reaction (2-Aminothiophenes)

The Gewald reaction is the most versatile method for synthesizing polysubstituted 2-aminothiophenes, which are privileged scaffolds for kinase inhibitors.

Reagents:

  • Ketone or Aldehyde (1.0 eq)

  • Activated Nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental Sulfur (

    
    ) (1.0 eq)
    
  • Base: Morpholine or Diethylamine (Catalytic to 1.0 eq)

  • Solvent: Ethanol or Methanol

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10 mmol) and activated nitrile (10 mmol) in Ethanol (20 mL).

  • Activation: Add elemental sulfur (10 mmol) to the solution.

  • Initiation: Dropwise add Morpholine (10 mmol). Note: The reaction is exothermic. Use an ice bath if scaling up >5g.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–12 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100 mL).

  • Isolation: The product usually precipitates as a solid. Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Verify structure via

    
    H-NMR (Look for thiophene protons or amine peaks) and Mass Spectrometry.
    
Biological Assay: General Viability Screening (MTT)

Before specific target assays (e.g., Kinase inhibition), general cytotoxicity must be established to rule out non-specific cell death.

Workflow:

  • Seeding: Seed target cells (e.g., HCT-116 or HepG2) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Treat cells with thiophene derivatives at graded concentrations (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%).
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
    .
    

Experimental_Workflow Start Start: Gewald Synthesis Reaction Ketone + Nitrile + S8 (Reflux in EtOH) Start->Reaction Purification Precipitation & Recrystallization Reaction->Purification Assay Biological Screening Purification->Assay MTT MTT Assay (General Toxicity) Assay->MTT Kinase Kinase Panel (Target Specificity) MTT->Kinase If Non-Toxic Decision Hit Validation Kinase->Decision

Figure 3: Integrated workflow from chemical synthesis to biological validation.

References

  • Medicinal Chemistry Perspectives: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[1][5][6][7] (2024).[3] NIH/PubMed. Link

  • Metabolic Toxicity: Bioactivation Potential of Thiophene-Containing Drugs.[2][3] Chemical Research in Toxicology.[2] Link

  • Synthesis Protocol: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. Journal of Organic Chemistry.[8] Link

  • Bioisosterism: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry.[9] Link

  • FDA Approvals: Sulfur- and phosphorus-containing FDA approved drugs (2020–2024).[3]Link

Sources

Methodological & Application

Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to bioactive molecules. The rigid cyclopropyl scaffold can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to a biological target. Furthermore, the introduction of a cyclopropane ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate physicochemical properties such as lipophilicity and acidity, which are critical for pharmacokinetic profiles. 1-(Thiophen-2-yl)cyclopropanecarbonitrile is a key building block for the synthesis of a variety of pharmaceutical intermediates, leveraging the combination of the versatile thiophene ring and the advantageous cyclopropyl group. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile via a phase-transfer catalyzed cyclopropanation reaction.

Reaction Principle: Phase-Transfer Catalyzed Alkylation

The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is achieved through the reaction of 2-thienylacetonitrile with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism facilitated by phase-transfer catalysis (PTC).[1] In this biphasic system, a quaternary ammonium salt is employed as the phase-transfer catalyst to transport the carbanion, generated from the deprotonation of 2-thienylacetonitrile by a strong base in the aqueous phase, into the organic phase. This allows the carbanion to react with the 1,2-dibromoethane to form the cyclopropane ring. The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive bases like sodium hydroxide, and the avoidance of anhydrous or hazardous solvents.[2]

Experimental Workflow Overview

The overall experimental workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is depicted below. The process begins with the setup of a biphasic reaction mixture, followed by the phase-transfer catalyzed reaction, and concludes with the workup and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge flask with 2-thienylacetonitrile, 1,2-dibromoethane, and phase-transfer catalyst B Add 50% aqueous NaOH solution A->B Step 1 C Heat the mixture to 60-70°C with vigorous stirring B->C Step 2 D Monitor reaction progress by TLC or GC C->D Step 3 E Cool to room temperature and dilute with water D->E Step 4 F Extract with an organic solvent (e.g., toluene) E->F Step 5 G Wash the organic layer with brine F->G Step 6 H Dry the organic layer over anhydrous Na2SO4 G->H Step 7 I Concentrate under reduced pressure H->I Step 8 J Purify by vacuum distillation or column chromatography I->J Step 9

Caption: Experimental workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
2-ThienylacetonitrileC6H5NS123.1820893-30-5≥98%Sigma-Aldrich
1,2-DibromoethaneC2H4Br2187.86106-93-4≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.001310-73-2≥98%Sigma-Aldrich
Tetrabutylammonium Bromide (TBAB)C16H36BrN322.371643-19-2≥99%Sigma-Aldrich
TolueneC7H892.14108-88-3Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Sulfate (anhydrous)Na2SO4142.047757-82-6≥99%Sigma-Aldrich
Deionized WaterH2O18.027732-18-5--
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heating mantle with a magnetic stirrer.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus or flash chromatography system.

  • Standard laboratory glassware.

Detailed Step-by-Step Protocol

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-thienylacetonitrile (12.3 g, 0.1 mol), 1,2-dibromoethane (20.6 g, 0.11 mol), and tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).

  • Addition of Base: To the stirred mixture, slowly add 50% (w/w) aqueous sodium hydroxide solution (40 mL, 0.5 mol). Caution: The addition of sodium hydroxide is exothermic. The rate of addition should be controlled to maintain the temperature below 30°C.

  • Reaction: After the complete addition of the sodium hydroxide solution, heat the reaction mixture to 60-70°C with vigorous stirring. The efficiency of the phase-transfer catalysis is highly dependent on the stirring speed to ensure adequate mixing of the two phases.

  • Monitoring: Maintain the reaction at 60-70°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is then purified by vacuum distillation to yield 1-(Thiophen-2-yl)cyclopropanecarbonitrile as a colorless to pale yellow oil.

Reaction Mechanism

The reaction proceeds through a phase-transfer catalyzed nucleophilic substitution pathway.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A NaOH ⇌ Na+ + OH- B 2-Thienylacetonitrile + OH- ⇌ Thienyl-CH(-)-CN + H2O C TBAB (Q+Br-) D Q+ + Thienyl-CH(-)-CN ⇌ [Q+][Thienyl-CH(-)-CN] C->D E [Q+][Thienyl-CH(-)-CN] D->E Phase Transfer G Nucleophilic attack: [Thienyl-CH(-)-CN] attacks Br-CH2-CH2-Br E->G F 1,2-Dibromoethane (Br-CH2-CH2-Br) F->G H Intermediate: Thienyl-C(CN)-CH2-CH2-Br G->H I Intramolecular cyclization: Deprotonation and ring closure H->I J Product: 1-(Thiophen-2-yl)cyclopropanecarbonitrile I->J K Q+Br- (regenerated catalyst) K->C Returns to Aqueous Phase

Caption: Mechanism of phase-transfer catalyzed synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

  • Deprotonation in the Aqueous Phase: The hydroxide ions (OH-) from the concentrated sodium hydroxide solution deprotonate the acidic α-proton of 2-thienylacetonitrile, forming a resonance-stabilized carbanion.

  • Ion-Pair Formation and Phase Transfer: The quaternary ammonium cation (Q+) from the phase-transfer catalyst (TBAB) pairs with the newly formed thienylacetonitrile carbanion. This lipophilic ion pair is soluble in the organic phase and is transported across the phase boundary.

  • Nucleophilic Substitution in the Organic Phase: In the organic phase, the carbanion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an SN2 reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes a second, intramolecular nucleophilic substitution. The α-proton is sufficiently acidic to be deprotonated by the strong base present, and the resulting carbanion attacks the carbon atom bearing the remaining bromine atom, closing the three-membered ring and eliminating the second bromide ion to form the final product, 1-(Thiophen-2-yl)cyclopropanecarbonitrile. The catalyst, Q+Br-, then returns to the aqueous phase to repeat the cycle.

Characterization Data

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C8H7NS

  • Molecular Weight: 149.21 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the diastereotopic protons of the cyclopropane ring. The cyclopropyl protons typically appear in the upfield region of the spectrum.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for the nitrile carbon, the quaternary carbon of the cyclopropane ring, the two CH2 carbons of the cyclopropane ring, and the carbons of the thiophene ring.

  • IR (neat, cm⁻¹): The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile group (C≡N) around 2240 cm⁻¹.

Safety and Handling

  • 2-Thienylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • 1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Sodium Hydroxide (50% solution): Corrosive. Causes severe skin burns and eye damage.

  • Tetrabutylammonium Bromide: Irritant.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All operations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile using phase-transfer catalysis. This method is efficient, scalable, and utilizes readily available and cost-effective reagents. The resulting product is a valuable building block for the synthesis of more complex molecules in the field of drug discovery and development. The principles and techniques described herein can be adapted for the synthesis of other substituted cyclopropanecarbonitriles.

References

  • Starks, C. M. Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]

  • Makosza, M.; Jonczyk, A. Phase-Transfer Alkylation of Nitriles: A Convenient Method for the Synthesis of 2-Substituted Butyronitriles and 2-Phenylpropionitriles. Org. Synth.1976 , 55, 91. [Link]

  • Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis, 3rd ed.; VCH: Weinheim, Germany, 1993.
  • Indo American Journal of Pharmaceutical Research. Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. [Link][2]

Sources

Application Notes and Protocols for the Gewald Thiophene Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The Gewald thiophene synthesis is a cornerstone of heterocyclic chemistry, providing a robust and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2][3] These structures are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[4][5] This document provides a detailed laboratory protocol for the Gewald reaction, grounded in mechanistic principles to empower researchers in drug discovery and development. We will explore the causality behind experimental choices, offer a self-validating protocol, and provide insights into the reaction's scope and limitations.

Introduction: The Significance of the Gewald Reaction in Medicinal Chemistry

Since its discovery by Karl Gewald, the Gewald reaction has become an indispensable tool for the synthesis of 2-aminothiophenes.[4][6] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions required.[4][6] The resulting 2-aminothiophene core is a key pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[4] This multicomponent reaction allows for the rapid generation of compound libraries, a critical advantage in modern drug discovery programs.[2]

Mechanistic Underpinnings of the Gewald Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. While the exact mechanism of sulfur addition has been a subject of study, the generally accepted pathway involves three key stages.[1][6][7]

First, a Knoevenagel condensation occurs between the starting ketone or aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate) in the presence of a base.[1][7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile.[1][7] The final step is an intramolecular cyclization, where a sulfur-containing intermediate attacks the nitrile group, leading to the formation of the 2-aminothiophene ring after tautomerization.[1] The aromatization of the thiophene ring provides the thermodynamic driving force for the reaction.[7][8]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile Base Active_Methylene_Nitrile Active Methylene Nitrile Active_Methylene_Nitrile->Unsaturated_Nitrile Thiolate_Intermediate Thiolate Intermediate Unsaturated_Nitrile->Thiolate_Intermediate Sulfur Addition Sulfur Elemental Sulfur (S8) Sulfur->Thiolate_Intermediate 2-Aminothiophene 2-Aminothiophene Thiolate_Intermediate->2-Aminothiophene Intramolecular Cyclization & Tautomerization

Caption: The generalized mechanism of the Gewald thiophene synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general one-pot procedure for the Gewald synthesis. Researchers should note that reaction times and temperatures may need to be optimized for specific substrates.

Materials and Equipment
  • Reagents:

    • Ketone or aldehyde (e.g., cyclohexanone)

    • Active methylene nitrile (e.g., ethyl cyanoacetate)

    • Elemental sulfur (powdered)[9]

    • Base (e.g., morpholine or diethylamine)

    • Solvent (e.g., ethanol or methanol)[9]

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Apparatus for recrystallization or column chromatography

Reaction Procedure

Gewald_Workflow Start Start Combine_Reagents Combine Ketone, Nitrile, Sulfur, and Solvent Start->Combine_Reagents Add_Base Add Base Catalyst Combine_Reagents->Add_Base Heat_Reaction Heat to Reflux Add_Base->Heat_Reaction Monitor_Progress Monitor by TLC Heat_Reaction->Monitor_Progress Cool_Reaction Cool to Room Temperature Monitor_Progress->Cool_Reaction Reaction Complete Workup Aqueous Workup Cool_Reaction->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Gewald synthesis.

  • Reagent Combination: In a round-bottom flask equipped with a magnetic stir bar, combine the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, 2-3 M concentration).

  • Initiation: To the stirred suspension, add the basic catalyst (e.g., morpholine, 0.5-1.0 eq) dropwise at room temperature. The choice of base is crucial; tertiary amines like triethylamine or secondary amines like morpholine are commonly employed.[6]

  • Reaction: The reaction mixture is then heated to reflux (typically 50-80 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data and Scope

The Gewald reaction is compatible with a wide range of substrates. The following table summarizes typical yields for various starting materials.

Ketone/AldehydeActive Methylene NitrileBaseSolventYield (%)
CyclohexanoneEthyl CyanoacetateMorpholineEthanol85-95
AcetoneMalononitrileDiethylamineMethanol70-80
AcetophenoneEthyl CyanoacetateTriethylamineEthanol60-75
PropanalCyanoacetamidePiperidineDMF55-65

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reaction can be due to insufficient heating or reaction time. The purity of the starting materials is also critical. For less reactive ketones, a two-step procedure involving the pre-formation of the Knoevenagel adduct may be beneficial.[6]

  • Side Reactions: The formation of dimeric byproducts can sometimes be observed. Adjusting the stoichiometry of the base or changing the solvent may mitigate this.

  • Purification Challenges: The crude product may sometimes be an oil. Trituration with a non-polar solvent like hexane can often induce crystallization.

Green Chemistry Approaches

In line with modern synthetic practices, several "green" modifications to the Gewald reaction have been developed. These include the use of microwave irradiation to reduce reaction times and the application of environmentally benign solvents.[2][10] Researchers are encouraged to explore these alternatives to minimize the environmental impact of their synthetic work.

Conclusion

The Gewald thiophene synthesis remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its efficiency and versatility make it an ideal method for the construction of diverse 2-aminothiophene libraries for drug discovery. By understanding the underlying mechanism and following a robust protocol, researchers can effectively leverage this reaction to accelerate their research and development efforts.

References

  • Wikipedia. Gewald reaction. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

Sources

Application Notes & Protocols: 1-(Thiophen-2-yl)cyclopropanecarbonitrile in Novel Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(Thiophen-2-yl)cyclopropanecarbonitrile as a novel scaffold in drug design. Drawing upon the well-established pharmacological importance of its constituent moieties—the thiophene ring, the cyclopropane group, and the nitrile function—we present a forward-looking perspective on its potential applications. These application notes are structured to provide not only detailed experimental protocols but also the underlying scientific rationale, empowering research teams to explore this promising chemical entity. While direct biological data on the title compound is nascent, this guide extrapolates from a wealth of literature on related structures to propose a focused application in the discovery of novel kinase inhibitors, a therapeutic area where its components have shown significant promise.[1][2][3][4]

Introduction: Deconstructing a Privileged Scaffold

The convergence of three pharmacologically significant motifs in 1-(Thiophen-2-yl)cyclopropanecarbonitrile presents a compelling case for its exploration in modern drug discovery. Each component of this molecule contributes unique physicochemical properties that are highly sought after in the design of novel therapeutics.

  • The Thiophene Moiety: A five-membered aromatic heterocycle containing sulfur, thiophene is a well-recognized "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs, spanning indications from oncology (Raltitrexed, Olaparib) to cardiovascular disease (Clopidogrel, Prasugrel), underscores its versatility.[1][5][6] The thiophene ring often serves as a bioisosteric replacement for a benzene ring, modulating lipophilicity and metabolic stability while engaging in crucial π-stacking or hydrogen bond interactions with biological targets.[7] Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9][10]

  • The Cyclopropane Ring: This three-membered carbocycle is far more than a simple linker. The inherent ring strain of cyclopropane imparts unique electronic properties, including enhanced π-character in its C-C bonds.[11][12] In drug design, the cyclopropyl group is strategically employed to:

    • Enhance Potency: By providing a rigid scaffold that can orient other functional groups optimally for target binding, often leading to a more favorable entropic contribution.[11][13]

    • Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to metabolic oxidation.[11][12][13]

    • Fine-tune Physicochemical Properties: It can modulate solubility, lipophilicity, and membrane permeability.[11][14] The cyclopropane motif is a key feature in a variety of approved drugs, including those for treating viral infections and asthma.[14]

  • The Nitrile Group: The cyano (-C≡N) group is a versatile functional group that has gained prominence in drug design.[15][16] It can act as a hydrogen bond acceptor, engage in dipole-dipole interactions, and serve as a bioisostere for a carbonyl group or a halogen atom.[16] The incorporation of a nitrile group can significantly enhance binding affinity and improve pharmacokinetic profiles.[15] Over 30 nitrile-containing pharmaceuticals are currently on the market, highlighting the biocompatibility and utility of this functional group.[17][18]

The combination of these three moieties in a single, relatively small molecule offers a unique three-dimensional starting point for library synthesis, with vectors for chemical elaboration pointing in distinct spatial directions from a rigid core.

Proposed Therapeutic Application: A Scaffold for Kinase Inhibitors

Given the prevalence of thiophene-based scaffolds in the development of kinase inhibitors,[2][4][19] we propose the use of 1-(Thiophen-2-yl)cyclopropanecarbonitrile as a foundational structure for the design of novel inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[20]

The rationale for this application is as follows:

  • The thiophene ring can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors.

  • The nitrile group could interact with key residues in the ATP-binding pocket, potentially forming hydrogen bonds or other polar interactions.

  • The cyclopropane ring provides a rigid linker to which a variety of substituents can be attached to explore the solvent-exposed regions of the kinase domain, thereby influencing potency and selectivity.

Proposed Mechanism of Action

We hypothesize that derivatives of 1-(Thiophen-2-yl)cyclopropanecarbonitrile could function as Type I kinase inhibitors, binding to the ATP pocket of the active conformation of the kinase. The thiophene would occupy the adenine region, while derivatization of the molecule would allow for interactions with the surrounding hydrophobic and hydrophilic regions, leading to competitive inhibition of ATP binding.

Proposed Mechanism of Action Proposed MOA: Kinase Inhibition Scaffold 1-(Thiophen-2-yl)cyclopropanecarbonitrile Derivative Binding Competitive Binding Scaffold->Binding Enters Kinase Protein Kinase (Active Conformation) ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Contains Inhibition Inhibition of Phosphorylation Binding->Inhibition Leads to Downstream Blockade of Downstream Signaling Inhibition->Downstream Results in Effect Therapeutic Effect (e.g., Anti-proliferative) Downstream->Effect ATP ATP ATP->Binding Competes with

Caption: Proposed mechanism of action for derivatives.

Experimental Protocols

This section outlines a series of protocols to guide the synthesis, characterization, and biological evaluation of a library of compounds derived from the 1-(Thiophen-2-yl)cyclopropanecarbonitrile scaffold.

General Synthetic Strategy: Derivatization of the Scaffold

The core scaffold (commercially available[21]) can be elaborated through several chemical handles. The primary strategy involves the transformation of the nitrile group into other functionalities, such as an amine or a carboxylic acid, which can then be used for further derivatization.

Synthetic Workflow General Synthetic Workflow Start 1-(Thiophen-2-yl)cyclopropanecarbonitrile (Starting Material) Reduction Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) Start->Reduction Hydrolysis Nitrile Hydrolysis (Acid or Base Catalyzed) Start->Hydrolysis Amine Primary Amine Intermediate Reduction->Amine CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid ReductiveAmination Reductive Amination Amine->ReductiveAmination With Aldehydes/Ketones AmideCoupling Amide Coupling (e.g., HATU, EDC) CarboxylicAcid->AmideCoupling With Amines Library Diverse Library of Amide Derivatives AmideCoupling->Library ReductiveAmination->Library

Caption: General workflow for library synthesis.

Protocol 3.1.1: Synthesis of 1-(Thiophen-2-yl)cyclopropylmethanamine (Amine Intermediate)
  • Rationale: Reduction of the nitrile to a primary amine provides a key nucleophile for subsequent reactions, such as amide bond formation or reductive amination, allowing for the introduction of a wide range of substituents.

  • Materials:

    • 1-(Thiophen-2-yl)cyclopropanecarbonitrile

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

    • Anhydrous tetrahydrofuran (THF) or ethanol

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 1-(Thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify by column chromatography or distillation under reduced pressure.

  • Validation: Confirm structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.1.2: Synthesis of Amide Derivatives via Amide Coupling
  • Rationale: Coupling of the amine intermediate with a diverse set of carboxylic acids is a robust and high-throughput method for generating a library of drug-like molecules.

  • Materials:

    • 1-(Thiophen-2-yl)cyclopropylmethanamine

    • A library of diverse carboxylic acids

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous dimethylformamide (DMF)

  • Procedure (Parallel Synthesis Example):

    • In an array of reaction vials, dispense a solution of the desired carboxylic acid (1.2 eq) in DMF.

    • To each vial, add a solution of HATU (1.2 eq) in DMF, followed by DIPEA (3.0 eq).

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Add a solution of 1-(Thiophen-2-yl)cyclopropylmethanamine (1.0 eq) in DMF to each vial.

    • Seal the vials and agitate at room temperature for 12-18 hours.

    • Quench the reactions with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify each library member by preparative HPLC.

  • Validation: Purity of each compound should be assessed by LC-MS, and the structure confirmed by ¹H NMR for selected examples.

In Vitro Biological Evaluation: Kinase Inhibition Assays

A primary screen should be conducted against a panel of representative kinases to identify initial hits. Follow-up dose-response assays will determine the potency (IC₅₀) of active compounds.

Protocol 3.2.1: Primary Kinase Inhibition Screen (Example: ADP-Glo™ Kinase Assay)
  • Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust and high-throughput method suitable for primary screening.

  • Materials:

    • Kinase of interest (e.g., a panel of tyrosine kinases)

    • Substrate for the kinase

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare a reaction buffer containing the kinase and its specific substrate.

    • In a 384-well plate, add 1 µL of test compound (e.g., at a final concentration of 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30 °C).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive control. Compounds showing significant inhibition (e.g., >50%) are considered hits.

Hypothetical Screening Data Compound ID Kinase Target % Inhibition @ 10 µM
Scaffold TPCN-CoreEGFR5%
Derivative 1 TPCN-Amide-001EGFR65%
Derivative 2 TPCN-Amide-002EGFR12%
Derivative 3 TPCN-Amide-003VEGFR272%
Derivative 4 TPCN-Amide-004VEGFR28%
Protocol 3.2.2: IC₅₀ Determination
  • Rationale: To quantify the potency of hits from the primary screen.

  • Procedure:

    • Perform the ADP-Glo™ assay as described above, but with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Validation: Each IC₅₀ determination should be performed in triplicate.

Cell-Based Assays: Target Engagement and Cellular Activity
  • Rationale: To confirm that the observed in vitro activity translates to a cellular context and results in the desired biological effect (e.g., inhibition of cancer cell proliferation).

Protocol 3.3.1: Anti-proliferative Assay (Example: MTT Assay)
  • Materials:

    • Cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR).

    • Complete growth medium (e.g., DMEM + 10% FBS).

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add solubilization solution to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀) by plotting percent viability against log[concentration].

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from these assays will inform a rational, iterative process of lead optimization.

SAR Decision Tree Lead Optimization Decision Tree Start Initial Hit Identified (IC50 < 1 µM, GI50 < 5 µM) Potency Is Potency Sufficient? Start->Potency Selectivity Is Selectivity Profile Acceptable? Potency->Selectivity Yes OptimizePotency Synthesize Analogs (Explore R-groups on Amide) Potency->OptimizePotency No ADME Are ADME Properties Favorable? Selectivity->ADME Yes OptimizeSelectivity Modify Hinge-Binding Moiety (e.g., Thiophene substitutions) Selectivity->OptimizeSelectivity No OptimizeADME Modulate Lipophilicity/Polarity (Introduce polar groups) ADME->OptimizeADME No LeadCandidate Lead Candidate for In Vivo Studies ADME->LeadCandidate Yes OptimizePotency->Start Re-screen OptimizeSelectivity->Start Re-screen OptimizeADME->Start Re-screen

Caption: A decision tree for SAR-driven lead optimization.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile represents a novel and highly promising starting point for the design of new therapeutic agents. Its unique combination of a privileged thiophene heterocycle, a conformationally rigid cyclopropane ring, and a versatile nitrile handle provides medicinal chemists with a powerful platform for generating diverse chemical libraries. The protocols and strategies outlined in this document offer a clear and scientifically grounded pathway for exploring the potential of this scaffold, particularly in the competitive and therapeutically vital field of kinase inhibitor discovery.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI. Retrieved January 27, 2026, from [Link]

  • Method for artificially synthesizing cyclopropanecarbonitrile. (n.d.). Google Patents.
  • An overview of cyclopropenone derivatives as promising bioactive molecules. (2024, September 1). PubMed. Retrieved January 27, 2026, from [Link]

  • Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI. Retrieved January 27, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019, May 22). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021, December 26). PubMed. Retrieved January 27, 2026, from [Link]

  • Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved January 27, 2026, from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 27, 2026, from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • a) Bioactive compounds and drugs containing cyclopropane motif. b) Synthesis of cyclopropyl monoborate. c) Synthesis of cyclopropyl diborates. d) Synthesis of cyclopropyl diborates via 1,2‐boronate shift. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. Retrieved January 27, 2026, from [Link]

  • Process for the production of cyclopentyl 2-thienyl ketone. (n.d.). Google Patents.
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 27, 2026, from [Link]

  • Nitrile. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2025, October 14). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use. (n.d.). Google Patents.
  • Characterization of bioactive thiophenes from the dichloromethane extract of Echinops grijisii as Michael addition acceptors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State. Retrieved January 27, 2026, from [Link]

  • CYCLOPROPANECARBOXYLIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

Sources

Synthetic Strategies for Functionalized Thiophene-Cyclopropane Hybrids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Thiophene and Cyclopropane Moieties

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct molecular scaffolds often leads to novel functionalities and enhanced properties. The hybridization of the thiophene ring with a cyclopropane moiety is a prime example of such a synergistic pairing. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Concurrently, the cyclopropyl group, the smallest carbocycle, is increasingly utilized as a "bioisostere" for phenyl rings or gem-dimethyl groups. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a valuable component in drug design.[2]

The amalgamation of these two privileged structures into thiophene-cyclopropane hybrids presents a compelling strategy for the development of novel molecular entities with potentially superior therapeutic profiles and unique applications in organic electronics. However, the synthesis of these hybrid molecules is not without its challenges. The inherent reactivity and potential instability of the thiophene ring compared to its benzene analogues necessitate carefully optimized synthetic protocols.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to functionalized thiophene-cyclopropane hybrids. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into the causality behind experimental choices, and provide detailed, step-by-step protocols for key transformations.

Core Synthetic Approaches: A Mechanistic Overview

The construction of thiophene-cyclopropane hybrids can be broadly categorized into two main strategies:

  • Formation of the Thiophene-Cyclopropane Bond: This approach involves the coupling of a pre-functionalized thiophene with a cyclopropyl-containing reagent.

  • Direct Cyclopropanation of a Thiophene-Containing Precursor: This strategy focuses on the formation of the cyclopropane ring on a molecule that already contains the thiophene scaffold.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the formation of carbon-carbon bonds. In the context of thiophene-cyclopropane hybrids, it provides a scalable and efficient route for coupling bromothiophenes with cyclopropylboronic acid or its derivatives.[4]

The "Why": Mechanistic Insights and Experimental Rationale

The success of the Suzuki-Miyaura coupling for this transformation hinges on the careful selection of the palladium catalyst, ligand, and base. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Thienyl-Pd(II)-Br Thienyl-Pd(II)-Br Complex Oxidative_Addition->Thienyl-Pd(II)-Br Transmetalation Transmetalation Thienyl-Pd(II)-Br->Transmetalation Thienyl-Pd(II)-Cyclopropyl Thienyl-Pd(II)-Cyclopropyl Complex Transmetalation->Thienyl-Pd(II)-Cyclopropyl Reductive_Elimination Reductive Elimination Thienyl-Pd(II)-Cyclopropyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Thiophene-Cyclopropane Hybrid Reductive_Elimination->Product Bromothiophene Bromothiophene Bromothiophene->Oxidative_Addition Cyclopropylboronic_Acid Cyclopropylboronic Acid + Base Cyclopropylboronic_Acid->Transmetalation

Suzuki-Miyaura Cross-Coupling Mechanism
  • Catalyst and Ligand Selection: A common and effective catalytic system for this reaction is Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine).[6] The SPhos ligand facilitates the oxidative addition of the bromothiophene to the palladium center and promotes the reductive elimination step. The use of low catalyst loadings (0.25–1 mol%) is often sufficient to achieve high yields.[4]

  • Base and Solvent: A base, such as potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the cyclopropyl group is transferred from the boronic acid to the palladium complex. A two-phase solvent system, typically toluene and water, is often employed to facilitate the reaction.[7]

Quantitative Data: Substrate Scope and Yields

The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups on the thiophene ring, making it a highly versatile method.

EntryBromothiophene SubstrateProductYield (%)
12-Bromothiophene2-Cyclopropylthiophene85
23-Bromothiophene3-Cyclopropylthiophene93
3Methyl 5-bromothiophene-2-carboxylateMethyl 5-cyclopropylthiophene-2-carboxylate89
41-(5-Bromo-2-thienyl)ethanone1-(5-Cyclopropyl-2-thienyl)ethanone82
55-Bromothiophene-2-carbaldehyde5-Cyclopropylthiophene-2-carbaldehyde91
(Data compiled from multiple sources, including[6])
Detailed Protocol: Synthesis of 2-Cyclopropylthiophene

This protocol outlines the general procedure for the Suzuki-Miyaura cross-coupling of 2-bromothiophene with cyclopropylboronic acid.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • Cyclopropylboronic acid (1.3 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • SPhos (0.02 eq)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene, cyclopropylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure 2-cyclopropylthiophene.

Method 2: Direct Cyclopropanation of Thienyl Alkenes

This approach involves the direct formation of the cyclopropane ring on a pre-existing alkene tethered to a thiophene core. Two prominent methods for this transformation are the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[8]

The Simmons-Smith reaction proceeds through a concerted mechanism where the carbenoid is delivered to the same face of the double bond, resulting in a syn-addition. This stereospecificity is a key advantage of this method.[9]

Simmons_Smith_Mechanism Alkene Thienyl Alkene Transition_State Concerted Transition State (Butterfly-like) Alkene->Transition_State Carbenoid ICH2ZnI (Simmons-Smith Reagent) Carbenoid->Transition_State Product Thiophene-Cyclopropane Hybrid Transition_State->Product Byproduct ZnI2 Transition_State->Byproduct

Simmons-Smith Cyclopropanation Mechanism

A significant consideration for thienyl substrates is the potential for the sulfur atom to coordinate with the zinc carbenoid. This interaction can influence the diastereoselectivity of the reaction, especially with substituted thienyl alkenes. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, often provides improved yields and reproducibility.[10]

This protocol describes the Simmons-Smith cyclopropanation of 2-vinylthiophene.

Materials:

  • 2-Vinylthiophene (1.0 eq)

  • Diethylzinc (Et₂Zn) (1.1 M solution in hexanes, 2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add a solution of 2-vinylthiophene in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the stirred solution.

  • After the addition is complete, add diiodomethane dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(2-cyclopropyl)thiophene.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which then undergo cyclopropanation with alkenes.[11] This method is particularly valuable for the synthesis of functionalized cyclopropanes.

The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound. This highly electrophilic species then reacts with the alkene in a concerted, asynchronous manner to form the cyclopropane ring.[12]

Rhodium_Cyclopropanation Rh_Catalyst Rh2(OAc)4 Carbene_Formation Carbene Formation Rh_Catalyst->Carbene_Formation Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Diazo->Carbene_Formation Rh_Carbene Rhodium Carbene Intermediate Carbene_Formation->Rh_Carbene - N2 Cyclopropanation Cyclopropanation Rh_Carbene->Cyclopropanation Alkene Thienyl Alkene Alkene->Cyclopropanation Cyclopropanation->Rh_Catalyst Catalyst Regeneration Product Functionalized Thiophene- Cyclopropane Hybrid Cyclopropanation->Product

Rhodium-Catalyzed Cyclopropanation Mechanism

The choice of the rhodium catalyst and the diazo compound allows for the introduction of various functional groups onto the cyclopropane ring. For instance, using ethyl diazoacetate will result in an ethoxycarbonyl-substituted cyclopropane. The diastereoselectivity of the reaction can be influenced by the steric and electronic properties of both the alkene and the rhodium carbene.

This protocol describes the rhodium-catalyzed cyclopropanation of 2-vinylthiophene with ethyl diazoacetate.

Materials:

  • 2-Vinylthiophene (1.0 eq)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-vinylthiophene and rhodium(II) acetate dimer in anhydrous DCM under a nitrogen atmosphere, add a solution of ethyl diazoacetate in anhydrous DCM dropwise over a period of 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Stir the reaction mixture at room temperature for 12-24 hours after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate as a mixture of diastereomers.

Alternative and Emerging Synthetic Routes

While the Suzuki-Miyaura coupling and direct cyclopropanation methods are the workhorses for the synthesis of thiophene-cyclopropane hybrids, other strategies are also being explored.

  • Intramolecular Cyclization: The intramolecular cyclization of appropriately functionalized thiophene derivatives can lead to the formation of fused thiophene-cyclopropane systems. For example, the decomposition of a thienyl-substituted diazo compound can lead to an intramolecular cyclopropanation.[13]

  • Photochemical [2+2] Cycloaddition: The photochemical [2+2] cycloaddition of an alkene with a thiophene derivative can, in some cases, lead to the formation of a cyclobutane ring, which can then be further transformed. While not a direct route to cyclopropanes, this approach offers a pathway to strained ring systems.[14][15]

  • Metal-Free Approaches: There is growing interest in developing metal-free synthetic methods. For thiophene-cyclopropane hybrids, this could involve organocatalyzed cyclopropanation reactions or the use of hypervalent iodine reagents.[16][17]

Conclusion and Future Perspectives

The synthesis of functionalized thiophene-cyclopropane hybrids is a rapidly evolving field with significant potential for the discovery of new therapeutic agents and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling and direct cyclopropanation methods, such as the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation, represent the most robust and versatile strategies to date.

Future research will likely focus on the development of more enantioselective and diastereoselective methods, the exploration of novel catalytic systems, and the expansion of the substrate scope to include a wider range of functional groups. The continued development of efficient and scalable synthetic routes will be crucial for unlocking the full potential of this promising class of hybrid molecules.

References

  • G. A. Slough, "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," Molecules, 2023 , 28(9), 3789. [Link]

  • Organic Syntheses, "2-vinylthiophene," Organic Syntheses Procedure. [Link]

  • A. Angel, J. M. Andrés, A. Gonzãlez, R. Pedrosa, et. al., "Regioselective Synthesis of 2-Functionalized Thiophenes by Condensation of α-Mercapto Compounds with β-Aminoenone Derivatives," Synthetic Communications, 1990 , 20(16), 2537–2547. [Link]

  • Organic Chemistry Portal, "Simmons-Smith Reaction," Organic Chemistry Portal. [Link]

  • Wikipedia, "Metal-catalyzed cyclopropanations," Wikipedia. [Link]

  • S. K. Singh, et al., "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," RSC Medicinal Chemistry, 2024.
  • Organic Chemistry Portal, "Thiophene synthesis," Organic Chemistry Portal. [Link]

  • ChemRxiv, "Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane," ChemRxiv, 2025 . [Link]

  • H. Wang, D. M. Guptill, A. Varela-Alvarez, D. G. Musaev and H. M. L. Davies, "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes," Chemical Science, 2013 , 4, 2844-2850. [Link]

  • S. Gronowitz, "Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems," ResearchGate. [Link]

  • M. F. Budagumpi, et al., "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions," Chemical Reviews, 2016 . [Link]

  • A. M. Z. Slawin, et al., "Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids," The Journal of Organic Chemistry, 2007 . [Link]

  • A. B. Charette, et al., "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," Molecules, 2023 . [Link]

  • A. B. Charette, et al., "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions," Tetrahedron Letters, 1998.
  • Organic Chemistry Tutor, "The Simmons-Smith Reaction & Cyclopropanation," Organic Chemistry Tutor. [Link]

  • S. C. Pan, "Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate," Organic & Biomolecular Chemistry, 2014 . [Link]

  • S. A. A. Shah, et al., "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review," Molecules, 2022 . [Link]

  • G. A. Slough, et al., "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," Molecules, 2023 . [Link]

  • P. R. Boruah, et al., "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," RSC Advances, 2015 . [Link]

  • Wikipedia, "Thiophene," Wikipedia. [Link]

  • M. A. Ambre, et al., "Synthesis and Characterization of the Novel Thiophene Derivatives," ResearchGate, 2019 . [Link]

  • A. A. Ali, et al., "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride," Journal of Labelled Compounds and Radiopharmaceuticals, 2026 . [Link]

  • M. B.Ambre, et al., "Synthesis, Characterization of thiophene derivatives and its biological applications," World Journal of Advanced Research and Reviews, 2025 . [Link]

  • Wikipedia, "Enone–alkene cycloadditions," Wikipedia. [Link]

  • A. A. C. Braga, et al., "Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction," Chemistry – A European Journal, 2021 . [Link]

  • Encyclopedia.pub, "Synthesis of Thienothiophenes," Encyclopedia.pub. [Link]

  • Research and Reviews, "Derivatives and Synthesis of Heterocyclic Compound: Thiophene," Research and Reviews: Journal of Medicinal & Organic Chemistry, 2022 . [Link]

  • Scite.ai, "Acid cyclization of amino-substituted heterocycles. Synthesis of 1,3-dioxo- pyrrolo[3,4-c]- and thieno[3,4-c]isoquino- lines and cinnolines," Scite.ai. [Link]

  • MDPI, "Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes," MDPI. [Link]

  • MOST Wiedzy, "Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels," MOST Wiedzy, 2021 . [Link]

  • J. Wang, et al., "Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes," Journal of the American Chemical Society, 2022 . [Link]

  • H. Rzepa, "Cyclopropanation: the mechanism of the Simmons–Smith reaction.," Henry Rzepa's Blog, 2014 . [Link]

  • ACS Publications, "A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion," ACS Publications, 2023 . [Link]

  • AK Lectures, "Photochemical (2+2) Cycloaddition Reaction," AK Lectures. [Link]

  • YouTube, "Photochemical (2+2) Cycloaddition Reaction," YouTube, 2014 . [Link]

  • University of Rochester, "Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts," University of Rochester. [Link]

  • M. O. Kitching, et al., "Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks," University of Leeds, 2016.
  • Organic Letters, "Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents," Organic Letters, 2026 . [Link]

  • RSC Publishing, "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes," RSC Publishing, 2013 . [Link]

  • MDPI, "SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS," MDPI, 2022 . [Link]

  • ResearchGate, "(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate," ResearchGate. [Link]

  • ResearchGate, "Cascade of the Acylation/Intramolecular Oxo-Diels–Alder Reaction for the Diastereoselective Synthesis of Thienyl Substituted Hexahydropyrano[3,4-C]Pyrrole-1,6-Diones," ResearchGate. [Link]

  • RSC Publishing, "Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B," RSC Publishing, 2016 . [Link]

  • PubMed Central, "Thiophene-Based Trimers and Their Bioapplications: An Overview," PubMed Central. [Link]

Sources

Application Notes and Protocols for 1-(Thiophen-2-yl)cyclopropanecarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

Extensive literature surveys indicate that 1-(Thiophen-2-yl)cyclopropanecarbonitrile is a novel chemical entity primarily documented as an intermediate in pharmaceutical patent literature. To date, its application in materials science remains an unexplored frontier. This guide, therefore, serves as a forward-looking application note. It is designed for researchers, materials scientists, and polymer chemists. By deconstructing the molecule into its core functional components—a thiophene ring, a cyclopropane linker, and a nitrile group—we will propose scientifically grounded, hypothetical applications and detailed protocols. Our objective is to inspire and guide pioneering research into this promising, yet uncharacterized, building block for next-generation functional materials.

Molecular Architecture and Physicochemical Profile

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a unique hybrid molecule that marries the electronic properties of a π-conjugated heterocycle with the structural rigidity and reactivity of a strained aliphatic ring.

  • Thiophene Moiety: The electron-rich, five-membered thiophene ring is a cornerstone of organic electronics. Its ability to support charge transport makes it a fundamental building block for conducting polymers, organic semiconductors, and photosensitizers.[1][2][3]

  • Cyclopropyl Linker: This three-membered ring is not merely a spacer. Its significant ring strain (due to 60° bond angles) and unique "banana bond" electronic structure give it reactivity akin to a double bond under certain conditions.[4][5] In a material context, it serves as a rigid, conformationally-constraining unit that can precisely control the orientation of the thiophene ring, influencing molecular packing and solid-state properties.

  • Nitrile Group (-C≡N): The highly polar nitrile group is a versatile functional handle. It is a key component in robust polymers like polyacrylonitrile and nitrile rubber.[6][7] Its strong dipole moment can enhance intermolecular interactions, and its reactivity allows for a wide array of post-synthesis modifications, including hydrolysis, reduction, or cycloaddition reactions.[8][9]

The combination of these three motifs in a single, compact molecule suggests a high potential for creating materials with novel and tunable properties.

Table 1: Physicochemical Properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile
PropertyValue (Predicted/Calculated)Significance in Materials Science
Molecular Formula C₈H₇NSLow molecular weight building block.
Molecular Weight 149.21 g/mol Suitable for creating polymers with high functional group density.
Polarity HighThe nitrile group imparts significant polarity, affecting solubility and intermolecular forces.
Boiling Point > 200 °C (Est.)Low volatility, suitable for processing at elevated temperatures.
Solubility Soluble in polar organic solvents (e.g., CH₂Cl₂, THF, Acetone).Allows for solution-based processing and synthesis.
Reactivity Centers Thiophene (C5-position), Nitrile group, Cyclopropane ringMultiple handles for polymerization and post-functionalization.

Proposed Application: Monomer for Novel Thiophene-Based Polymers

The most direct application of this molecule in materials science is as a monomer for creating functional polymers. The thiophene ring provides a pathway for polymerization, while the cyclopropyl and nitrile groups act as pendant functionalities to tune the final material properties.

Causality and Rationale:

Polythiophenes are renowned for their conductivity but often suffer from poor processability.[1] Attaching side chains is a common strategy to improve solubility. The 1-cyanocyclopropyl pendant group is unique:

  • Rigidity and Morphology Control: Unlike flexible alkyl chains, the rigid cyclopropyl group can enforce a specific dihedral angle between adjacent thiophene units in the polymer backbone. This conformational control is critical for optimizing π-orbital overlap and, consequently, charge carrier mobility.

  • Polarity and Adhesion: The polar nitrile group can enhance the polymer's adhesion to polar substrates and electrodes, which is beneficial for device fabrication. It can also influence the polymer's self-assembly in thin films.

  • Post-Polymerization Functionalization: The nitrile group serves as a versatile chemical handle for cross-linking or grafting, enabling the creation of robust polymer networks or complex architectures.[8][10]

Hypothetical Protocol 1: Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of 1-(Thiophen-2-yl)cyclopropanecarbonitrile to yield poly(1-(thiophen-2-yl)cyclopropanecarbonitrile).

Workflow Diagram:

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification & Characterization Monomer 1-(Thiophen-2-yl) cyclopropanecarbonitrile Setup Dissolve Monomer in Chloroform Monomer->Setup Oxidant Add FeCl₃ Solution (Anhydrous) Setup->Oxidant Reaction Stir at RT for 24h under N₂ Oxidant->Reaction Quench Precipitate in Methanol Reaction->Quench Filter Filter and Wash with Methanol Quench->Filter Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Filter->Soxhlet Characterize Characterize Polymer (NMR, GPC, UV-Vis, CV) Soxhlet->Characterize

Caption: Oxidative polymerization workflow.

Materials & Equipment:

  • 1-(Thiophen-2-yl)cyclopropanecarbonitrile (Monomer)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hexane

  • Nitrogen (N₂) gas supply

  • Schlenk flask and standard glassware

  • Magnetic stirrer

  • Soxhlet extraction apparatus

Procedure:

  • Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 1.0 g (6.7 mmol) of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in 40 mL of anhydrous chloroform.

  • Oxidant Preparation: In a separate flask, dissolve 4.3 g (26.8 mmol, 4 equivalents) of anhydrous FeCl₃ in 20 mL of anhydrous chloroform. Note: This reaction is exothermic.

  • Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The solution should immediately darken. Allow the reaction to stir vigorously for 24 hours under nitrogen.

  • Quenching & Precipitation: Pour the dark reaction mixture slowly into 500 mL of vigorously stirring methanol. A dark solid precipitate should form.

  • Filtration: Collect the crude polymer by vacuum filtration. Wash the solid repeatedly with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

  • Purification (Soxhlet Extraction): Dry the crude polymer and place it in a cellulose thimble. Perform sequential Soxhlet extractions with methanol (to remove low molecular weight fractions), hexane (to remove catalyst residues), and finally chloroform (to extract the desired polymer).

  • Isolation: Evaporate the chloroform from the final extract to yield the purified polymer. Dry under vacuum at 40 °C overnight.

Expected Characterization:

  • ¹H NMR: Broadening of peaks corresponding to the thiophene protons, indicating polymerization.

  • GPC: Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).

  • UV-Vis Spectroscopy: A significant red-shift in the absorption maximum (λₘₐₓ) compared to the monomer, indicating an extended π-conjugated system.

  • Cyclic Voltammetry (CV): To determine the HOMO/LUMO energy levels and assess the electrochemical bandgap.

Proposed Application: Building Block for Organic Semiconductors

The title compound can serve as a precursor for designing novel small-molecule semiconductors for applications like Organic Field-Effect Transistors (OFETs).[11][12]

Causality and Rationale:

The performance of small-molecule semiconductors is highly dependent on their ability to self-assemble into ordered crystalline domains in the solid state.

  • Donor-Acceptor Design: The electron-rich thiophene unit can be coupled with electron-accepting moieties to create donor-acceptor (D-A) type molecules. The cyclopropyl group provides a non-conjugated, rigid linker that can precisely control the spatial arrangement between the donor and acceptor units, influencing the frontier molecular orbital energies.

  • Tuning Solubility and Packing: The nitrile group and the overall compact structure can be used to fine-tune the molecule's solubility for solution-based deposition techniques (e.g., spin-coating, inkjet printing) while promoting favorable π-π stacking in the solid state.

Hypothetical Protocol 2: Synthesis of a D-A Type Semiconductor

This protocol outlines a hypothetical synthesis of a donor-acceptor molecule where the nitrile group of the title compound is converted to a triazine acceptor unit.

Synthetic Pathway Diagram:

G A 1-(Thiophen-2-yl) cyclopropanecarbonitrile C₈H₇NS B Trimerization (e.g., CF₃SO₃H cat.) Pinner Reaction Conditions A->B C 2,4,6-tris(1-(thiophen-2-yl)cyclopropyl) -1,3,5-triazine C₂₄H₂₁N₃S₃ B->C

Caption: Hypothetical synthesis of a triazine-based semiconductor.

Procedure (Conceptual):

  • Trimerization: The acid-catalyzed trimerization of nitriles to form 1,3,5-triazines is a known reaction. 1-(Thiophen-2-yl)cyclopropanecarbonitrile could be subjected to strong acid catalysis (e.g., triflic acid, HCl gas) in an inert solvent.

  • Reaction Conditions: The reaction would likely require elevated temperatures to overcome the steric hindrance imposed by the bulky cyclopropyl-thiophene substituents.

  • Purification: The resulting triazine derivative would be a high molecular weight, likely crystalline solid, purified by column chromatography and recrystallization.

  • Device Fabrication: The purified material would then be deposited as a thin film onto a suitable substrate (e.g., Si/SiO₂) to fabricate an OFET device for characterization of its charge transport properties.

Table 2: Projected Properties of Hypothetical Materials
MaterialProposed StructureKey FeaturesPotential Application
Polymer-1 Poly(1-(thiophen-2-yl)cyclopropanecarbonitrile)Rigid backbone, polar side chains, functionalizable nitrile groups.Active layer in OFETs, sensor material, cross-linkable dielectric.
Small Molecule-1 2,4,6-tris(1-(thiophen-2-yl)cyclopropyl)-1,3,5-triazineStar-shaped D-A architecture, high thermal stability.Solution-processable semiconductor for OFETs and organic photovoltaics.

Safety and Handling

As a nitrile-containing compound, 1-(Thiophen-2-yl)cyclopropanecarbonitrile should be handled with care.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6] Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile gloves) at all times.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

While direct applications of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in materials science are not yet established, its unique molecular structure presents a compelling case for its investigation. The fusion of a proven electronic component (thiophene), a rigid structural element (cyclopropane), and a versatile functional handle (nitrile) makes it a highly promising candidate for the development of novel polymers and small-molecule semiconductors. The protocols and concepts outlined in this guide are intended to provide a foundational framework for researchers to begin exploring the rich potential of this molecule in advanced materials design and synthesis.

References

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Sruthi, P. R., & Anas, S. (2020).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • He, G., et al. (2015). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering.
  • Hayakawa, K., Matsuoka, S., & Suzuki, M. (2017). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 8(25).
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Mura, A., et al. (2021). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
  • Barluenga, J., et al. (2002). Efficient Synthesis of Enantiomerically Pure α-Alkyl Cyclopropanecarbonitrile Derivatives from Pyrazolines. Organic Letters, 4(17).
  • Kirmse, W. (2002). Ring Expansion, Ring Opening, and Addition Reactions of Cyclopropylcarbenes.
  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.
  • Google Patents. (2014). CN104513225A - Preparation method of 2-thiopheneacetonitrile.
  • Markiewicz, M., et al. (2022). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Polymers Au.
  • Google Patents. (2011). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • Google Patents. (2015). CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
  • Al-Masri, M., et al. (2014). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers.
  • Bundgaard, E., & Krebs, F. C. (2006). Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells.
  • Gámez-Valenzuela, S., et al. (2021).
  • Sruthi, P. R., & Anas, S. (2020).
  • Lucht, B. L., et al. (2000). Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. Macromolecules, 33(10).
  • Kesti, T. (2014). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. University of Jyväskylä.
  • De Vleeschouwer, F., et al. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Bálint Gál Burns Group. (2013). The chemistry and biology of cyclopropyl compounds.
  • Wu, J., et al. (2023). Boronic Ester-Enabled Covalent Adaptable Networks in Hydrogenated Nitrile Butadiene Rubber for Reprocessable High-Performance Elastomers.
  • Aouad, M. R., et al. (2021).
  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

  • Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.
  • NOBLECHEMISTRY. (2023, October 10). Addition to Cyclopropane Ring with mechanism. YouTube.
  • Google Patents. (1977). US4051151A - Thiophene derivatives and process for preparation thereof.
  • Sruthi, P. R., & Anas, S. (2020).
  • Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Wang, Y., et al. (2024). Multiscale Synergistic Investigation on the Mechanical and Tribological Performances of Graphene-Reinforced PEEK/PTFE Composites. Polymers, 16(3).
  • Khan, T., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • The Organic Chemistry Tutor. (2024, January 25). Understanding the Unusual Chemistry of Cyclopropane. YouTube.
  • Melianas, A., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors.
  • Slideshare. (n.d.). NITRILES and Its Functional groups.pptx.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Gardarsdottir, H. (n.d.).
  • Quick Company. (n.d.).
  • Depth of Biology. (2022, January 19). organic chemistry - thiophene synthesis and reactions. YouTube.
  • Zuniga, C., et al. (2017). Polythiophene: From Fundamental Perspectives to Applications.
  • Google Patents. (1987). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • ResearchGate. (n.d.).
  • De Vleeschouwer, F., et al. (2024).
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Karadeniz, U., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.

Sources

Application Notes and Protocols: Scale-Up Considerations for 1-(Thiophen-2-yl)cyclopropanecarbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical candidates. Its unique structural motif, combining a thiophene ring with a cyclopropane nitrile group, imparts desirable physicochemical properties to target molecules. As drug development programs progress from discovery to preclinical and clinical phases, the demand for this intermediate increases significantly, necessitating a robust and scalable synthetic process. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key considerations and protocols for scaling up the production of 1-(Thiophen-2-yl)cyclopropanecarbonitrile from the laboratory to a pilot plant setting.

The transition from bench-scale synthesis to larger-scale production is fraught with challenges that extend beyond simply increasing the quantities of reagents. Issues related to reaction kinetics, heat and mass transfer, reagent addition, process safety, and product isolation and purification become paramount. A thorough understanding of the reaction mechanism and the influence of critical process parameters (CPPs) on critical quality attributes (CQAs) is essential for a successful and efficient scale-up. This guide will delve into a well-established synthetic route, highlighting potential scale-up hurdles and offering practical solutions and detailed protocols to ensure a safe, reliable, and reproducible manufacturing process.

Synthetic Route Selection and Mechanistic Insights

A common and efficient method for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile involves the cyclopropanation of 2-thiophenecarbonitrile with a suitable C1 synthon. One of the most effective approaches is a phase-transfer catalyzed (PTC) reaction between 2-thiophenecarbonitrile and 1-bromo-2-chloroethane in the presence of a strong base.

Reaction Scheme:

Causality behind Experimental Choices:

  • 2-Thiophenecarbonitrile: This starting material is commercially available and provides the core thiophene moiety.

  • 1-Bromo-2-chloroethane: This reagent serves as the two-carbon electrophile for the cyclopropanation. The differential reactivity of the bromine and chlorine atoms is key to the reaction's success.

  • Strong Base: A strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or a concentrated aqueous solution of sodium hydroxide, is required to deprotonate the α-carbon of the 2-thiophenecarbonitrile, generating the nucleophilic carbanion.[1][2] The choice of base is a critical scale-up consideration, balancing reactivity, cost, and handling safety.

  • Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., organic solvent and aqueous base), a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is essential to transport the hydroxide or other anionic species into the organic phase where the reaction occurs.[3] This enhances reaction rates and avoids the need for anhydrous conditions, which can be challenging on a large scale.[3]

Mechanistic Pathway

The reaction proceeds through a Michael-initiated ring-closure (MIRC) mechanism.

MIRC_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization ThioCN Thiophene-2-carbonitrile Carbanion Thiophene-2-yl-acetonitrile Carbanion ThioCN->Carbanion Base Intermediate Alkylated Intermediate Carbanion->Intermediate SN2 BCE 1-bromo-2-chloroethane BCE->Intermediate Product 1-(Thiophen-2-yl)cyclopropanecarbonitrile Intermediate->Product Intramolecular SN2 (cyclization)

Caption: Process Flow for 1-(Thiophen-2-yl)cyclopropanecarbonitrile Production.

Conclusion

The successful scale-up of 1-(Thiophen-2-yl)cyclopropanecarbonitrile production hinges on a comprehensive understanding of the reaction mechanism, careful management of process parameters, and a proactive approach to safety. By transitioning from laboratory-scale reagents and conditions to more industrially viable alternatives and by implementing robust process controls, particularly for thermal management and mixing, a safe, efficient, and reproducible manufacturing process can be established. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate. Continuous process monitoring and optimization will be key to achieving the desired product quality and yield in a large-scale manufacturing environment.

References

  • Healy, E. F. (2016). Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. ResearchGate. [Link]

  • CN101993393A. (2011). Method for artificially synthesizing cyclopropanecarbonitrile.
  • US5504245A. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Orbán, I., et al. (2022). [2+1]-Type Cyclopropanation Reactions. ResearchGate. [Link]

  • CN103058884B. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • CN114213280A. (2022). Novel synthesis method of cyclopropyl cyanide.
  • PharmaTech. (2024). Process Analytical Technology: Enhancing Pharma Development. [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Retrieved from [Link]

  • Paluch, M., et al. (2012). Study of dynamics and crystallization kinetics of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile at ambient and elevated pressure. PubMed. [Link]

  • FDA. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium bis(trimethylsilyl)amide. Retrieved from [Link]

  • ResearchGate. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. [Link]

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • NIH. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]

  • Organic Letters. (2026). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. [Link]

  • EP1608339A1. (2005). Pharmaceutical co-crystal compositions.
  • Yamaguchi, T., et al. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed. [Link]

  • Reddy, B. V. S., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Tetrahedron Letters, 53(26), 3329-3332. [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • SciSpace. (2020). Crystal structure of 4-(2-(benzo[b]thiophen-2-yl). [Link]

  • Synthesis Workshop. (2022). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. [Link]

  • Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Sodium bis(trimethylsilyl)amide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis and Derivatization of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-(Thiophen-2-yl)cyclopropane Scaffold in Medicinal Chemistry

The confluence of a thiophene ring and a cyclopropane moiety within a single molecular entity presents a compelling scaffold for the design of novel therapeutic agents. Thiophene, a bioisostere of benzene, is a privileged heterocycle in medicinal chemistry, frequently incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] The cyclopropane ring, a small, strained carbocycle, introduces conformational rigidity and a three-dimensional architecture that can facilitate precise interactions with biological targets.[3] The combination of these two motifs in 1-(thiophen-2-yl)cyclopropanecarbonitrile offers a versatile starting point for the development of a diverse array of derivatives with potential applications in various therapeutic areas, including as anti-inflammatory agents, and in the treatment of cardiovascular and neurological disorders.[1] This guide provides detailed, field-proven protocols for the synthesis of the core 1-(thiophen-2-yl)cyclopropanecarbonitrile structure and its subsequent derivatization into key functional analogues.

PART 1: Synthesis of the Core Scaffold: 1-(Thiophen-2-yl)cyclopropanecarbonitrile

The construction of the 1-(thiophen-2-yl)cyclopropanecarbonitrile core is efficiently achieved through a phase-transfer catalyzed (PTC) alkylation of 2-thienylacetonitrile with 1,2-dibromoethane. PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of organic solvents.[4][5][6]

Reaction Workflow: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Synthesis_Workflow cluster_reactants Reactants & Reagents reagent1 2-Thienylacetonitrile reaction Cyclopropanation Reaction (Vigorous Stirring, 60-70°C, 4-6 h) reagent1->reaction reagent2 1,2-Dibromoethane reagent2->reaction catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->reaction base Aqueous NaOH (50%) base->reaction solvent Toluene solvent->reaction workup Work-up (Phase Separation, Washing) reaction->workup purification Purification (Distillation under reduced pressure) workup->purification product 1-(Thiophen-2-yl)cyclopropanecarbonitrile purification->product

Caption: Workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Detailed Protocol 1: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Materials:

  • 2-Thienylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-thienylacetonitrile (1.0 eq), toluene (5 mL/g of nitrile), and tetrabutylammonium bromide (0.05 eq).

  • Addition of Base: Begin vigorous stirring and add 50% aqueous sodium hydroxide solution (4.0 eq) dropwise over 30 minutes. An exothermic reaction may be observed.

  • Addition of Alkylating Agent: Following the base addition, add 1,2-dibromoethane (1.2 eq) dropwise over 1 hour, maintaining the reaction temperature between 60-70°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-(thiophen-2-yl)cyclopropanecarbonitrile as a colorless to pale yellow oil.

Compound Molecular Weight Yield (%) Boiling Point (°C/mmHg) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
1-(Thiophen-2-yl)cyclopropanecarbonitrile149.2175-85110-115 / 17.30 (dd, 1H), 7.15 (dd, 1H), 6.95 (dd, 1H), 1.80 (m, 2H), 1.45 (m, 2H)138.5, 127.8, 126.2, 125.5, 122.1, 18.2, 15.6

PART 2: Derivatization Protocols for 1-(Thiophen-2-yl)cyclopropanecarbonitrile

The nitrile functionality and the reactive thiophene ring of 1-(thiophen-2-yl)cyclopropanecarbonitrile serve as versatile handles for a range of chemical transformations, allowing for the generation of a library of derivatives.

A. Derivatization via the Nitrile Group

The nitrile group can be readily converted into other valuable functional groups such as carboxylic acids and primary amines.

The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[7][8][9][10] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the thiophene ring under strongly basic conditions at elevated temperatures.

Reaction Workflow: Nitrile Hydrolysis

Nitrile_Hydrolysis cluster_reactants Reactants start 1-(Thiophen-2-yl)cyclopropanecarbonitrile reaction Hydrolysis (Reflux, 8-12 h) start->reaction reagent Aqueous H₂SO₄ (e.g., 70%) reagent->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization) workup->purification product 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid purification->product

Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) to a 70% aqueous sulfuric acid solution (10 mL/g of nitrile).

  • Heating: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 1-(thiophen-2-yl)cyclopropanecarboxylic acid as a crystalline solid.

Compound Molecular Weight Yield (%) Melting Point (°C)
1-(Thiophen-2-yl)cyclopropanecarboxylic Acid168.2180-9098-101

The reduction of the nitrile to a primary amine can be accomplished using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).[11][12]

Procedure:

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) in the same solvent dropwise at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether or THF.

  • Drying and Concentration: Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The amine can be further purified by distillation or by conversion to its hydrochloride salt.

Compound Molecular Weight Yield (%) Boiling Point (°C/mmHg)
(1-(Thiophen-2-yl)cyclopropyl)methanamine153.2670-8095-100 / 1
B. Derivatization via the Thiophene Ring

The electron-rich thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position (para to the cyclopropyl group).[13][14][15]

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[16][17][18][19]

Reaction Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_reactants Reactants & Reagents start 1-(Thiophen-2-yl)cyclopropanecarbonitrile reaction Formylation (0°C to 100°C, 2-4 h) start->reaction reagent1 POCl₃ reagent1->reaction reagent2 DMF reagent2->reaction workup Work-up (Hydrolysis, Neutralization, Extraction) reaction->workup purification Purification (Chromatography or Crystallization) workup->purification product 1-(5-Formylthiophen-2-yl)cyclopropanecarbonitrile purification->product

Caption: Workflow for the Vilsmeier-Haack formylation of the thiophene ring.

Procedure:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C and slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir the mixture at 0°C for 30 minutes.

  • Addition of Substrate: Add a solution of 1-(thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 100°C for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium acetate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(5-formylthiophen-2-yl)cyclopropanecarbonitrile.

Compound Molecular Weight Yield (%) Physical State
1-(5-Formylthiophen-2-yl)cyclopropanecarbonitrile177.2265-75Yellow Solid

Conclusion and Future Perspectives

The protocols detailed herein provide a robust foundation for the synthesis and derivatization of 1-(thiophen-2-yl)cyclopropanecarbonitrile. The modular nature of these synthetic routes allows for the generation of a wide range of analogues with diverse functionalities. Further exploration of these derivatives in biological screening assays is warranted to unlock their full therapeutic potential. The strategic combination of the thiophene and cyclopropane motifs continues to be a fruitful area of research in the quest for novel and effective drug candidates.

References

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-22). [Link]

  • Taylor, R. Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. (2008-01-02). [Link]

  • Reddit. Formation of the 1,2-dibromoethane grignard reagent : r/OrganicChemistry. (2022-05-31). [Link]

  • May, H. E. Reactivity of electrophilic cyclopropanes. PMC. [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link]

  • Beilstein Journals. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. [Link]

  • ProQuest. Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Di Mola, A., et al. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC. (2022-11-16). [Link]

  • Lambert, T. H., et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. (2015-03-27). [Link]

  • ChemRxiv. Expanding metal catalyzed arene C–H borylation beyond boronate esters. [Link]

  • Journal of the Chemical Society B: Physical Organic. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. (1968). [Link]

  • Chemistry LibreTexts. NS14. Stereochem in Elimination. (2023-01-22). [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Haddenham, D., et al. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009-03-06). [Link]

  • Google Patents. Hydrolysis of nitriles to carboxylic acids.
  • YouTube. Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. (2021-09-14). [Link]

  • Metallomics. Thiolation in arsenic metabolism: a chemical perspective. [Link]

  • Google Patents. Novel synthesis method of cyclopropyl cyanide.
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Apelbaum, A., et al. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. PMC. [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). (2008-04-10). [Link]

  • MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024-11-21). [Link]

  • Organic Syntheses. 2. [Link]

  • Digital CSIC. Selective meta-C-H Bond Activation of Substituted 1,3- Chlorobenzenes Promoted by an Osmium-Pyridyl Complex. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene. (2020-08-21). [Link]

  • ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. (2025-08-06). [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. (1972). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (1985). [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • YouTube. [Chemistry] Reaction of meso-1, 2 -dibromo -diphenylethane (stilbene dibromide) with alc. (or. (2025-07-06). [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(Thiophen-2-yl)cyclopropanecarbonitrile as a versatile pharmaceutical intermediate. We will explore the unique structural attributes of this compound and its value as a synthetic building block. The core of this guide is a detailed, field-proven protocol for the hydrolysis of the nitrile moiety to its corresponding carboxylic acid, a critical transformation that unlocks a wide array of subsequent synthetic pathways. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding to ensure technical accuracy and practical utility.

Introduction: A Building Block of Strategic Value

In the landscape of modern drug discovery, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate properties of a drug candidate. 1-(Thiophen-2-yl)cyclopropanecarbonitrile (CAS No. 162959-93-5) has emerged as a valuable scaffold due to the synergistic combination of three key structural motifs: a thiophene ring, a cyclopropyl group, and a nitrile functional group.[1]

  • The Thiophene Ring: As an aromatic heterocycle, thiophene is a common feature in many bioactive molecules. It often serves as a bioisostere for a benzene ring, modulating physicochemical properties while maintaining biological activity. Thiophene and its fused derivatives, like thienopyridines, are scaffolds for drugs targeting cardiovascular and central nervous system (CNS) diseases, among others.[2]

  • The Cyclopropyl Group: This highly strained, three-membered carbocycle is increasingly incorporated into drug candidates to address common developmental roadblocks.[3][4] Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and reducing off-target effects.[5] Furthermore, the cyclopropyl fragment is known to improve metabolic stability, increase brain permeability, and decrease plasma clearance, thereby optimizing the pharmacokinetic profile of a molecule.[3][4]

  • The Nitrile Group: The cyano (C≡N) group is a remarkably versatile functional handle. While generally robust and resistant to metabolic degradation, it can be chemically transformed into other critical functionalities, such as primary amines (via reduction) or, as detailed herein, carboxylic acids (via hydrolysis).[6] This versatility provides a direct pathway to diverse chemical entities like amides, esters, and ketones.

This unique combination makes 1-(Thiophen-2-yl)cyclopropanecarbonitrile a powerful starting point for creating complex molecules with desirable pharmaceutical properties. Its most notable, albeit indirect, association is with the thienopyridine class of antiplatelet agents, such as Prasugrel, where cyclopropyl and thiophene-like moieties are key components of the final active pharmaceutical ingredient (API).[7][8][9]

Physicochemical Properties and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 162959-93-5[1]
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
Purity ≥95% (Typical)[1]
Synonym 1-Thien-2-ylcyclopropanecarbonitrile[1]
SMILES C1=CSC(=C1)C2(CC2)C#N[1]

Core Application: Conversion to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid

The transformation of the nitrile group into a carboxylic acid is arguably the most critical and enabling step in utilizing 1-(Thiophen-2-yl)cyclopropanecarbonitrile as an intermediate. The resulting carboxylic acid is a versatile precursor for a multitude of subsequent reactions, including amide bond formation (e.g., via EDC/HOBt coupling), esterification, and conversion to an acyl chloride for Friedel-Crafts acylation.[4][10]

The protocol detailed below describes the robust alkaline hydrolysis of the nitrile. This method is chosen for its high efficiency and straightforward workup, making it suitable for both small-scale discovery and larger-scale synthesis. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.

G cluster_0 Synthetic Pathway: Nitrile to Carboxylic Acid A 1-(Thiophen-2-yl)cyclopropanecarbonitrile B NaOH / H₂O, Reflux A->B Step 1: Saponification C Intermediate Amide (in situ) B->C D Sodium 1-(Thiophen-2-yl)cyclopropanecarboxylate C->D Step 2: Hydrolysis E HCl (aq) Workup D->E Step 3: Acidification F 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid (Product) E->F Step 4: Isolation

Caption: Synthetic pathway for the hydrolysis of the nitrile.

Detailed Experimental Protocol: Alkaline Hydrolysis

This protocol provides a step-by-step methodology for the conversion of 1-(Thiophen-2-yl)cyclopropanecarbonitrile to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid.

Materials and Equipment
  • Reagents:

    • 1-(Thiophen-2-yl)cyclopropanecarbonitrile

    • Sodium Hydroxide (NaOH) pellets

    • Deionized Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • TLC plates (Silica gel 60 F₂₅₄)

    • TLC eluent (e.g., 7:3 Hexanes:Ethyl Acetate with 1% Acetic Acid)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel

    • Erlenmeyer flasks

    • Beakers

    • Ice bath

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

G start Start reagents 1. Dissolve NaOH in H₂O in RBF. Add Nitrile. start->reagents reflux 2. Heat to reflux (e.g., 105-110 °C) for 4-8 hours. reagents->reflux monitor 3. Monitor reaction via TLC. (Disappearance of starting material) reflux->monitor cool 4. Cool reaction to room temp, then to 0-5 °C in an ice bath. monitor->cool Reaction Complete acidify 5. Slowly add conc. HCl to pH ~1-2. (Precipitate forms) cool->acidify extract 6. Extract with organic solvent (3x). (e.g., Diethyl Ether) acidify->extract combine 7. Combine organic layers. extract->combine dry 8. Dry over MgSO₄/Na₂SO₄, filter. combine->dry concentrate 9. Remove solvent via rotary evaporation. dry->concentrate purify 10. Purify crude solid. (e.g., Recrystallization) concentrate->purify end End: Pure Carboxylic Acid purify->end

Caption: Experimental workflow for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. For every 1.0 mole equivalent of the nitrile, use approximately 3-5 mole equivalents of NaOH.

    • Causality: Using a stoichiometric excess of NaOH ensures the complete hydrolysis of both the nitrile and the intermediate amide, driving the reaction to completion.

  • Addition of Starting Material: To the stirring NaOH solution, add 1-(Thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq).

  • Saponification: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain reflux for 4-8 hours.

    • Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC). Periodically take a small aliquot, acidify it, extract with ethyl acetate, and spot on a TLC plate against the starting material. The reaction is complete upon the disappearance of the starting nitrile spot.

  • Cooling and Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to 0-5 °C.

    • Causality: Cooling is critical before acidification as the neutralization reaction is highly exothermic.

  • Product Precipitation: Slowly and carefully add concentrated HCl dropwise to the cold, stirring solution. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH 1-2). A precipitate of the carboxylic acid product should form.

    • Causality: The product exists as a water-soluble sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has lower aqueous solubility and precipitates.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Causality: Although the product may precipitate, a significant amount can remain dissolved. Extraction ensures maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or toluene) to afford the pure 1-(Thiophen-2-yl)cyclopropanecarboxylic acid.

Safety and Handling

Professional laboratory practices must be followed at all times.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Handling Nitriles: Nitrile compounds can be toxic if ingested or absorbed through the skin. Handle in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust.

  • Corrosives: Both sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care, ensuring appropriate PPE is worn.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby and work in a fume hood.[8]

  • Storage: Store 1-(Thiophen-2-yl)cyclopropanecarbonitrile in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]

Broader Synthetic Potential and Future Perspectives

The true value of 1-(Thiophen-2-yl)cyclopropanecarbonitrile lies in the vast synthetic possibilities it unlocks. The carboxylic acid product from the protocol above is a gateway to numerous other APIs. For instance, it can be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies or converted into a ketone via reaction of its corresponding acyl chloride with an organometallic reagent. The stable cyclopropyl and thiophene moieties provide a robust core upon which molecular complexity can be built.

G cluster_0 Synthetic Utility of Carboxylic Acid Intermediate A 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid B Amide Library (Antimicrobials, Kinase Inhibitors) A->B Amide Coupling (R-NH₂, EDC) C Ester Prodrugs (Improved Bioavailability) A->C Esterification (R-OH, H⁺) D Ketone Derivatives (Anti-inflammatory, Antiviral) A->D 1. SOCl₂ 2. Friedel-Crafts Acylation or Organometallic Addition

Caption: Potential synthetic routes from the carboxylic acid product.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile is more than a simple chemical; it is a strategically designed building block that offers access to novel chemical space. Its constituent parts—thiophene, cyclopropane, and a transformable nitrile—each contribute desirable features for modern drug design. By providing a robust and well-rationalized protocol for its conversion into a versatile carboxylic acid intermediate, this guide equips researchers and drug development professionals with the foundational knowledge to effectively leverage this compound in their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

  • Google Patents. (n.d.). US20140142311A1 - Method for preparing prasugrel.
  • Google Patents. (n.d.). US8835407B2 - Pharmaceutical compositions comprising prasugrel and cyclodextrin derivatives and methods of making and using the same.
  • Master Organic Chemistry. (2017). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Coll. Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). Retrieved from [Link]

  • Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7231-7236.
  • Shan, J., & Sun, H. (2013). The Discovery and Development of Prasugrel. Expert Opinion on Drug Discovery, 8(7), 897-905.
  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Tiong, C. X., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756.

Sources

Application Notes and Protocols for Reactions Involving 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Strained Heterocyclic Building Block

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a fascinating heterocyclic compound that merges the unique chemical reactivity of a strained cyclopropane ring with the rich electronic properties of a thiophene moiety. The inherent ring strain of the cyclopropane (~27 kcal/mol) provides a potent thermodynamic driving force for ring-opening reactions, transforming it into a versatile three-carbon building block. The electron-withdrawing nature of the nitrile group further activates the cyclopropane ring, rendering it susceptible to nucleophilic attack. This, combined with the potential for electrophilic substitution on the electron-rich thiophene ring, makes 1-(Thiophen-2-yl)cyclopropanecarbonitrile a valuable intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. This guide provides detailed experimental protocols and the underlying scientific rationale for key reactions involving this compound.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 162959-93-5[1]
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
Appearance Off-white to yellow solidTypical for similar compounds
Purity ≥95%[1]

Safety Profile:

1-(Thiophen-2-yl)cyclopropanecarbonitrile is classified as hazardous. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501.

Core Reactivity: Nucleophilic Ring-Opening of the Activated Cyclopropane

The primary mode of reactivity for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is the nucleophilic ring-opening of the strained cyclopropane ring. The nitrile group acts as an electron-accepting group, polarizing the C1-C2 and C1-C3 bonds of the cyclopropane and making the adjacent carbon atoms electrophilic. This facilitates attack by a wide range of nucleophiles, leading to the formation of functionalized γ-substituted nitrile products. This reaction is analogous to a Michael addition, with the cyclopropane acting as a latent α,β-unsaturated system.

G cluster_0 Nucleophilic Ring-Opening Start 1-(Thiophen-2-yl)cyclopropanecarbonitrile Process Ring-Opening Start->Process Activated cyclopropane Reagent Nucleophile (e.g., Thiolate) Reagent->Process Product γ-Thio-substituted Butyronitrile Process->Product

Caption: Workflow for the nucleophilic ring-opening of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Protocol 1: Base-Catalyzed Ring-Opening with an Aryl Thiol

This protocol details the reaction of 1-(Thiophen-2-yl)cyclopropanecarbonitrile with 4-methoxythiophenol, a representative aryl thiol. The reaction is base-catalyzed, generating a thiophenolate anion which acts as the active nucleophile. This procedure is adapted from a similar reaction with cyclopropane-1,1-dicarbonitrile.[2]

Rationale:

  • Base: A non-nucleophilic base, such as potassium tert-butoxide, is used to deprotonate the thiol, forming the more potent thiophenolate nucleophile without competing in the ring-opening reaction.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to dissolve the reactants and the ionic intermediate, facilitating the reaction.

  • Temperature: The reaction proceeds readily at ambient temperature due to the high reactivity of the strained cyclopropane ring.

  • Work-up: An aqueous quench with a mild acid (e.g., ammonium chloride solution) neutralizes the base and any remaining thiophenolate. Standard liquid-liquid extraction isolates the organic product.

Materials:

  • 1-(Thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq)

  • 4-Methoxythiophenol (1.0 eq)

  • Potassium tert-butoxide (1.05 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere (optional, but recommended)

Procedure:

  • Preparation of the Thiophenolate: To a solution of 4-methoxythiophenol (1.0 eq) in anhydrous DMSO, add potassium tert-butoxide (1.05 eq) portion-wise at room temperature under a nitrogen atmosphere. Stir the mixture for 15 minutes until a clear solution of the potassium thiophenolate is formed.

  • Reaction Initiation: In a separate flask, dissolve 1-(Thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) in anhydrous DMSO.

  • Addition: Slowly add the solution of the thiophenolate to the solution of the cyclopropane derivative via cannula or syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((4-methoxyphenyl)thio)-2-(thiophen-2-yl)butanenitrile.

Expected Outcome:

The reaction is expected to proceed in good to excellent yield, providing the corresponding γ-thio-substituted butyronitrile derivative. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Secondary Reactivity: Electrophilic Substitution on the Thiophene Ring

The thiophene ring in 1-(Thiophen-2-yl)cyclopropanecarbonitrile is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The cyclopropylnitrile substituent will act as a deactivating group and a meta-director in classical electrophilic aromatic substitution. However, due to the higher reactivity of the α-positions of thiophene, substitution is expected to occur at the C5 position.

G cluster_1 Electrophilic Aromatic Substitution Start 1-(Thiophen-2-yl)cyclopropanecarbonitrile Process Substitution at C5 Start->Process Thiophene Ring Reagent Electrophile (e.g., NBS) Reagent->Process Product 5-Substituted-1-(thiophen-2-yl)cyclopropanecarbonitrile Process->Product

Caption: Workflow for the electrophilic substitution on the thiophene ring.

Protocol 2: Bromination of the Thiophene Ring

This protocol describes a mild bromination of the thiophene ring at the C5 position using N-bromosuccinimide (NBS).

Rationale:

  • Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which is suitable for the bromination of activated aromatic rings like thiophene.

  • Solvent: A non-polar solvent such as chloroform or carbon tetrachloride is typically used for NBS brominations. Acetic acid can also be employed to facilitate the reaction.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to control the rate of reaction and minimize side products.

Materials:

  • 1-(Thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Chloroform or Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolution: Dissolve 1-(Thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) in chloroform or acetic acid in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Quenching: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution to neutralize any acid.

  • Extraction: If chloroform was used, separate the organic layer. If acetic acid was used, extract the product into a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1-(5-bromo-thiophen-2-yl)cyclopropanecarbonitrile.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a versatile building block with two primary sites of reactivity: the activated cyclopropane ring and the electron-rich thiophene ring. The protocols outlined above provide a foundation for exploring its synthetic utility. The nucleophilic ring-opening offers a pathway to linear, functionalized butyronitriles, while electrophilic aromatic substitution allows for further derivatization of the thiophene moiety. These reactions open avenues for the creation of novel molecular scaffolds for applications in drug discovery and materials science. Careful consideration of the reaction conditions and safety precautions is essential for successful and safe experimentation.

References

  • ResearchGate. Reactivity of electrophilic cyclopropanes. [Link]

  • MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

  • ResearchGate. Ring-opening reactions of electrophilic cyclopropanes with thiophenolates. [Link]

  • PubMed Central (PMC). Reactivity of electrophilic cyclopropanes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(Thiophen-2-yl)cyclopropanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific cyclopropanation reaction. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to provide you with robust and reliable solutions.

Introduction to the Synthesis

The synthesis of 1-(thiophen-2-yl)cyclopropanecarbonitrile is a valuable transformation in medicinal chemistry, providing a key structural motif for various therapeutic agents. A common and efficient method for this synthesis is the phase-transfer catalyzed (PTC) alkylation of 2-(thiophen-2-yl)acetonitrile with 1,2-dibromoethane. This method is favored for its operational simplicity and the use of readily available, inexpensive reagents.

The reaction proceeds via the deprotonation of 2-(thiophen-2-yl)acetonitrile by a strong base in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the resulting carbanion into the organic phase, where it undergoes nucleophilic substitution with 1,2-dibromoethane to form the cyclopropane ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing insights into their root causes and actionable solutions.

Q1: Why is my yield of 1-(Thiophen-2-yl)cyclopropanecarbonitrile consistently low or non-existent?

Low or no yield is a frequent issue that can stem from several factors. A systematic evaluation of your reaction parameters is crucial for diagnosis.

  • Inefficient Deprotonation: The formation of the carbanion from 2-(thiophen-2-yl)acetonitrile is the first critical step.

    • Root Cause: The base may not be strong enough, or its concentration may be too low.

    • Solution: Employ a concentrated aqueous solution of a strong base, such as 50% w/w sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[1]

  • Inactive or Inefficient Phase-Transfer Catalyst: The catalyst is the lynchpin of this reaction, facilitating the transfer of the carbanion into the organic phase.

    • Root Cause: The chosen catalyst may be inefficient, or it may have degraded.

    • Solution: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction.[1] Ensure your catalyst is of high purity and has been stored correctly. Consider increasing the catalyst loading to 2-5 mol%.

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Root Cause: The reaction may be too cold, leading to slow reaction rates, or too hot, promoting side reactions or catalyst degradation.

    • Solution: While many PTC reactions run well at room temperature, gentle heating to 40-50°C can sometimes improve the rate of reaction. Monitor the reaction by TLC or GC to determine the optimal temperature for your specific setup.

Q2: I am observing significant amounts of unreacted 2-(thiophen-2-yl)acetonitrile. What should I do?

The presence of a large amount of starting material in your crude product indicates an incomplete reaction.

  • Insufficient Reaction Time:

    • Root Cause: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS). Continue the reaction until the starting material is consumed.

  • Poor Mixing:

    • Root Cause: In a biphasic system, efficient mixing is paramount for the reaction to occur.

    • Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer is often more effective than a magnetic stir bar for larger-scale reactions.

Q3: My final product is contaminated with byproducts. What are they and how can I avoid them?

The formation of byproducts is a common cause of low yields and purification difficulties.

  • Hydrolysis of the Nitrile Group:

    • Root Cause: The strong basic conditions can lead to the hydrolysis of the nitrile to the corresponding amide or even the carboxylic acid.[2][3][4][5][6]

    • Solution: Use the minimum effective amount of base and keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. A shorter reaction time can also help minimize this side reaction.

  • Dimerization and Polymerization of Starting Material:

    • Root Cause: The highly reactive carbanion of 2-(thiophen-2-yl)acetonitrile can react with itself or other intermediates.

    • Solution: Maintain a relatively low concentration of the starting material and add it slowly to the reaction mixture if possible.

  • Formation of 1,4-dicyano-2,3-dithienylbutane:

    • Root Cause: This can occur if the carbanion reacts with 1,2-dibromoethane at both ends without cyclizing.

    • Solution: This is often a result of slow cyclization kinetics. Optimizing the catalyst and ensuring a well-mixed reaction can favor the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

Concentrated (e.g., 50% w/w) aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally effective.[1] The choice between them is often a matter of cost and availability, though in some cases, one may offer slightly better yields.

Q2: Which phase-transfer catalyst is most suitable?

Tetrabutylammonium bromide (TBAB) is a robust and commonly used catalyst for this type of C-alkylation under PTC conditions.[1] Other quaternary ammonium salts can also be effective.

Q3: What is the optimal solvent system?

A biphasic system consisting of an organic solvent and an aqueous base solution is standard. Toluene is a common choice for the organic phase due to its ability to dissolve the starting material and product, its immiscibility with water, and its relatively high boiling point, which allows for heating if necessary.

Q4: How can I effectively purify the final product?

Purification of 1-(thiophen-2-yl)cyclopropanecarbonitrile can typically be achieved through vacuum distillation or column chromatography on silica gel. The choice depends on the scale of the reaction and the nature of the impurities.

Q5: Can this reaction be scaled up for industrial production?

Yes, phase-transfer catalysis is a highly scalable and industrially relevant technique.[7] Key considerations for scale-up include efficient heat management and robust mechanical stirring to handle the biphasic reaction mixture.

Experimental Protocols

The following is a representative protocol for the synthesis of 1-(thiophen-2-yl)cyclopropanecarbonitrile based on established phase-transfer catalysis principles.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Materials:

  • 2-(Thiophen-2-yl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-(thiophen-2-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (0.02-0.05 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5-10 eq).

  • Heat the reaction mixture to 40-50°C and maintain vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and add deionized water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 3 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Base 50% aq. NaOH or KOHHigh concentration drives the deprotonation equilibrium.
Catalyst Tetrabutylammonium Bromide (TBAB)Efficiently transfers the carbanion to the organic phase.
Solvent TolueneGood solubility for reactants and product, immiscible with water.
Temperature Room Temperature to 50°CBalances reaction rate and minimization of side reactions.
Stirring Vigorous (Mechanical Stirrer)Essential for efficient mass transfer in a biphasic system.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 2-(Thiophen-2-yl)acetonitrile - 1,2-Dibromoethane - Toluene - TBAB base Add 50% aq. NaOH reagents->base With vigorous stirring heat_stir Heat to 40-50°C Maintain vigorous stirring base->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor quench Cool and add water monitor->quench extract Separate layers and extract aqueous phase quench->extract dry Combine organic layers, wash with brine, and dry extract->dry concentrate Filter and concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify final_product Final Product purify->final_product Yields 1-(Thiophen-2-yl)cyclopropanecarbonitrile G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? deprotonation Inefficient Deprotonation start->deprotonation catalyst Inactive Catalyst start->catalyst temp Sub-optimal Temperature start->temp time Insufficient Time start->time mixing Poor Mixing start->mixing side_reactions Side Reactions start->side_reactions inc_base Use 50% aq. NaOH/KOH deprotonation->inc_base check_catalyst Use fresh TBAB Increase loading catalyst->check_catalyst opt_temp Optimize temperature (40-50°C) temp->opt_temp inc_time Monitor to completion time->inc_time inc_mixing Use mechanical stirrer mixing->inc_mixing min_side_reactions Control temp & time side_reactions->min_side_reactions

Caption: Troubleshooting decision tree for low yield.

References

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Gravel, M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega. [Link]

  • Buchwald, S. L., et al. (2018). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. Organic Letters. [Link]

  • Wang, C., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. [Link]

  • Li, J., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. [Link]

  • El-Wareth, A., et al. (2021). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. ResearchGate. [Link]

  • Iappelli, V. J. (1967). Purification of nitriles. U.S.
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Jana, S., et al. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Organic & Biomolecular Chemistry. [Link]

  • Studer, A., et al. (2019). Olefin Cyclopropanation via Sequential Atom Transfer Radical Addition – 1,3-Elimination. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

  • Ghosh, N. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Arnold, F. H., et al. (2012). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science. [Link]

  • Tang, B. Z., et al. (2021). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PubMed Central. [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]

Sources

optimization of reaction parameters for thiophene ring formation

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Thiophene Ring Formation: Technical Troubleshooting & Optimization

Welcome to the technical support center for thiophene ring formation. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your syntheses effectively. Thiophene moieties are critical building blocks in pharmaceuticals, organic electronics, and agrochemicals, making their efficient synthesis a paramount concern.[][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter in the lab, grounded in established chemical principles and field-proven experience.

Section 1: The Systematic Troubleshooting Workflow

When a reaction yields unexpected results, a systematic approach is more effective than random parameter changes. The first step is always to confirm the identity of your starting materials and the integrity of your reagents and solvents. Once those are verified, a logical progression of investigation can begin.

FAQ: "My thiophene synthesis failed or gave a very low yield. Where do I even begin to troubleshoot?"

Answer: Start with a thorough analysis of your crude reaction mixture using techniques like TLC, LC-MS, and ¹H NMR. The goal is to answer three key questions:

  • Is there unreacted starting material? This suggests an issue with reaction kinetics (temperature, concentration, catalyst activity) or an incomplete reaction.[3]

  • Is there a primary byproduct? Identifying the main side-product provides crucial clues about competing reaction pathways. For example, the presence of a furan in a Paal-Knorr synthesis points towards incomplete sulfurization.[3]

  • Is the product degrading? If you see a complex mixture of unidentifiable products, it could indicate that your desired thiophene is unstable under the reaction or workup conditions.

This initial analysis will guide your optimization efforts far more efficiently than blindly altering conditions.

G start Reaction Failure (Low Yield / No Product) analyze Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze unreacted_sm Unreacted Starting Material? analyze->unreacted_sm byproduct Major Byproduct Identified? unreacted_sm->byproduct No sol_kinetics Troubleshoot Kinetics: - Increase Temperature - Increase Concentration - Check Catalyst Activity unreacted_sm->sol_kinetics Yes degradation Product Degradation Suspected? byproduct->degradation No sol_pathway Address Competing Pathway: - Adjust Stoichiometry - Change Sulfur Source - Modify Solvent byproduct->sol_pathway Yes sol_conditions Modify Conditions: - Lower Temperature - Reduce Reaction Time - Alter Workup pH degradation->sol_conditions Yes sol_reagents Verify Reagents: - Check Purity - Use Anhydrous Solvents - Run Under Inert Gas degradation->sol_reagents No

Caption: A systematic workflow for troubleshooting thiophene synthesis.

Section 2: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, which converts a 1,4-dicarbonyl compound to a thiophene using a sulfurizing agent, is a classic and robust method.[4][5] However, it is not without its challenges, particularly concerning selectivity and reaction rate.

FAQ: "I'm getting a low yield of my desired thiophene in a Paal-Knorr reaction, and my NMR shows a significant amount of the corresponding furan. How can I improve selectivity?"

Answer: This is a classic Paal-Knorr problem. The furan is formed via simple dehydration of the 1,4-dicarbonyl, a competing pathway to the desired sulfurization. The mechanism does not necessarily proceed through the furan intermediate; in fact, direct conversion of the furan to the thiophene under the same conditions often gives lower yields.[3][4] To favor thiophene formation, you need to enhance the rate of sulfurization relative to dehydration.

  • Choice of Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) is traditional but can be sluggish and heterogeneous.[6] Lawesson's Reagent (LR) is often more soluble in organic solvents and can be more effective at lower temperatures, which can suppress the dehydration pathway.[6][7]

  • Stoichiometry: Ensure you are using a sufficient excess of the sulfurizing agent. The reaction consumes the agent, and an inadequate amount will naturally lead to incomplete sulfurization, allowing the competing dehydration to dominate.

  • Temperature Control: While higher temperatures can increase the overall reaction rate, they may preferentially accelerate the dehydration. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

FAQ: "My Paal-Knorr reaction is very slow, or I see a lot of unreacted starting material even after prolonged heating. What can I do?"

Answer: Incomplete conversion is typically due to insufficient reactivity. Here are several parameters to adjust:

  • Solvent Choice: Use a high-boiling, non-polar, and anhydrous solvent like toluene or xylene.[3] These solvents allow you to reach the necessary temperatures to drive the reaction to completion while minimizing side reactions that could be caused by protic or polar solvents.

  • Reaction Temperature: For less reactive substrates, a gradual increase in temperature is warranted.[3] Monitor the reaction closely by TLC to ensure you are promoting the desired conversion without introducing new byproducts.

  • Purity of Starting Material: Impurities in the 1,4-dicarbonyl starting material can inhibit the reaction.[3] Ensure your substrate is pure before beginning the synthesis.

Table 1: Parameter Optimization for Paal-Knorr Synthesis
ParameterIssueRecommended ActionRationale
Sulfur Source Low Thiophene/Furan SelectivitySwitch from P₄S₁₀ to Lawesson's Reagent.Lawesson's Reagent is often more soluble and reactive at lower temperatures, favoring sulfurization over dehydration.[6][7]
Temperature Slow/Incomplete ReactionGradually increase temperature (e.g., from 80°C to 110°C).Provides the necessary activation energy for less reactive substrates.[3]
Temperature High Furan ByproductDecrease temperature.Dehydration is often kinetically favored at higher temperatures.
Solvent Poor Solubility/Low ReactivityUse anhydrous, high-boiling solvents (Toluene, Xylene).Allows for higher reaction temperatures and prevents unwanted side reactions with water.[3]

Section 3: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically under basic conditions.[8][9] Its one-pot nature is a significant advantage, but success hinges on the careful balance of several factors.

FAQ: "My Gewald reaction is giving a low yield. What are the most common reasons for failure?"

Answer: Low yields in the Gewald synthesis often trace back to three areas: the initial condensation, the sulfur addition, or the final cyclization.[9][10]

  • Base and Solvent: The choice of base is critical. It must be strong enough to facilitate the initial Knoevenagel condensation between the carbonyl and the nitrile but not so strong that it promotes unwanted side reactions. Morpholine is a classic choice, often used in a solvent like ethanol or DMF.[10]

  • Reagent Purity: Ensure your elemental sulfur is finely powdered to maximize its surface area and reactivity. The purity of the carbonyl and nitrile starting materials is also essential, as impurities can interfere with the delicate condensation step.[10]

  • Moisture Sensitivity: Some intermediates in the Gewald pathway can be sensitive to moisture. While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) with dry solvents can sometimes improve yields, especially with sensitive substrates.[10]

G start Select Synthesis Method q1 Need 2-Aminothiophene? start->q1 q2 Have 1,4-Dicarbonyl? q1->q2 No gewald Use Gewald Synthesis q1->gewald Yes q3 Have α,β-Acetylenic Ester? q2->q3 No paal_knorr Use Paal-Knorr Synthesis q2->paal_knorr Yes fiesselmann Use Fiesselmann Synthesis q3->fiesselmann Yes other Consider Other Methods (e.g., Hinsberg, Suzuki Coupling) q3->other No

Caption: A decision tree for selecting an appropriate thiophene synthesis method.

Experimental Protocol: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in the Gewald synthesis by providing efficient and uniform heating.[11]

Objective: To synthesize a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

Materials:

  • Cyclohexanone (1.0 eq.)

  • Ethyl cyanoacetate (1.0 eq.)

  • Elemental Sulfur (1.1 eq.)

  • Morpholine (0.5 eq.)

  • Ethanol (Microwave-grade)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Preparation: To a 10 mL microwave synthesis vial, add cyclohexanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), finely powdered elemental sulfur (1.1 eq.), and ethanol (5 mL).

  • Base Addition: Add morpholine (0.5 eq.) to the mixture.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100°C for 15-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • Cooling & Workup: After the reaction is complete, cool the vial to room temperature using compressed air.

  • Isolation: Pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene product.[11]

Section 4: Reagent & Purification Challenges

FAQ: "The workup of my reaction using Lawesson's Reagent is messy, and I'm struggling to remove the phosphorus byproducts by chromatography. Is there a better way?"

Answer: This is a very common and frustrating problem. The phosphorus-containing byproducts from Lawesson's Reagent (LR) often have polarities similar to the desired product, making chromatographic separation tedious and inefficient.[12] A more effective strategy is to decompose these byproducts before chromatography.

A recently developed method involves treating the crude reaction mixture with ethylene glycol at an elevated temperature (e.g., 95°C).[13] This transesterifies the phosphorus byproducts into highly polar species that are insoluble in common organic solvents like toluene. This allows for a simple phase separation or filtration to remove the majority of the phosphorus waste, leading to a much cleaner crude product that is easier to purify.

Protocol: Chromatography-Free Workup for Lawesson's Reagent

Objective: To remove phosphorus-containing byproducts from a reaction mixture where Lawesson's Reagent was used.

Procedure:

  • Solvent Removal (Optional): If the reaction was performed in a low-boiling solvent (e.g., THF, Dichloromethane), concentrate the mixture under reduced pressure. If in a high-boiling solvent like toluene, proceed to the next step.

  • Byproduct Decomposition: To the crude reaction mixture, add ethylene glycol (e.g., 3-4 volumes relative to the starting material) and a small amount of water (e.g., 1-2% v/v relative to the ethylene glycol).

  • Heating: Heat the biphasic mixture to 95-100°C with vigorous stirring. Monitor the disappearance of the main LR byproduct (a non-polar spot on TLC) by taking small aliquots of the organic layer. This typically takes 3-5 hours.[13]

  • Phase Separation: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer (e.g., toluene) from the ethylene glycol layer which now contains the decomposed byproducts.

  • Extraction: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Final Purification: Filter and concentrate the organic layer. The resulting crude product should be significantly purer and can now be subjected to a final purification step like recrystallization or a much simpler column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing.
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
  • Mal, D. R. (2013). Mod-31 Lec-35 Thiophene Synthesis [Video]. YouTube. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Preparation of Thiophenes by Ring-Closure Reactions and
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021).
  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. (n.d.).
  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI.
  • Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. (n.d.). Benchchem.
  • US Patent No. US2745843A. (n.d.). Process for the purification of thiophene.
  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub.
  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. (2026).
  • Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. (n.d.).
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • New thiophene-based conjugated macrocycles for optoelectronic applications. (2021).
  • Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (n.d.). Aidic.
  • Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (2025).
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI.
  • How is the separation of benzene from thiophene made possible? (2017). Quora.
  • Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. (2009).
  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (2018). Organic Chemistry Portal.
  • Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. (2025).
  • What is the Paal-Knorr synthesis of a thiophene mechanism? (2020). Quora.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
  • Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. (2021). PubMed Central.
  • Fiesselmann thiophene synthesis. (n.d.). Wikipedia.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (n.d.). The Journal of Organic Chemistry.
  • Troubleshooting low yields in domino reactions for thiophene synthesis. (n.d.). Benchchem.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Fiesselmann thiophene synthesis through equivalents. (n.d.). Reddit.
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

Sources

Technical Support Center: Purification of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 1-(Thiophen-2-yl)cyclopropanecarbonitrile (TCC). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The thiophene moiety serves as a crucial pharmacophore in numerous drug candidates, and the cyclopropylnitrile group offers a unique three-dimensional scaffold and a handle for further chemical transformations.[1][2][3]

Achieving high purity is paramount for reliable downstream applications and accurate biological evaluation. This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification challenges and streamline your workflow.

Section 1: Initial Assessment of Crude Material

Before any purification attempt, a thorough analysis of the crude product is essential. This initial assessment informs the selection of the most effective purification strategy, saving time and preventing sample loss.

Q1: What are the first analytical steps I should take after my synthesis and initial workup of TCC?

A1: Your first step is to understand the composition of your crude material. We recommend a multi-pronged analytical approach:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture. It will help you identify the number of components, estimate the relative polarity of your target compound versus impurities, and develop a solvent system for column chromatography.

  • ¹H NMR Spectroscopy: A proton NMR of the crude material is invaluable. It can confirm the presence of your desired product, identify unreacted starting materials (e.g., 2-thienylacetonitrile), and reveal major byproducts. The integration of signals can also provide a rough estimate of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is thermally stable, GC-MS provides a more accurate assessment of purity and can identify the molecular weights of impurities, offering clues to their structures.[4] Be aware that some nitrile compounds can degrade at high injector temperatures.[5]

Q2: What are the key physical properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile that I should know for purification?

A2: Understanding the physical properties is fundamental to designing a purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₈H₇NS---
Molecular Weight 149.21 g/mol [6]Affects boiling point and diffusion rates.
Appearance Typically an off-white solid or a pale yellow oil.The physical state determines if recrystallization is a primary option.
Predicted LogP 2.30[6]Indicates moderate lipophilicity; soluble in common organic solvents.
Solubility Soluble in ethers, chlorinated solvents, ethyl acetate, acetone. Insoluble in water.[2]Crucial for choosing solvents for extraction, chromatography, and recrystallization.
Boiling Point High boiling point, likely >250 °C at atm. pressure.Purification by standard distillation is often impractical and risks thermal degradation.

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification process.

Scenario 1: Issues with Column Chromatography

Column chromatography is the most common technique for purifying TCC from complex mixtures.[7][8]

Q3: I'm getting poor separation and significant peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

A3: This is a classic issue when purifying compounds containing basic or electron-rich heterocyclic moieties like thiophene on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The electron-rich sulfur atom in the thiophene ring can interact with these acidic sites via hydrogen bonding or Lewis acid-base interactions. This strong, non-specific binding leads to slow, uneven elution, resulting in tailed peaks and poor resolution.

  • Solution:

    • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent system. Add 0.1-1% triethylamine (Et₃N) to your chosen solvent mixture (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, creating a more inert surface for your compound to travel through.

    • Use a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like neutral alumina.

Q4: What is a good starting solvent system (eluent) for the flash chromatography of TCC?

A4: Based on its moderate polarity (LogP ~2.3), a gradient elution is often most effective.

  • TLC Analysis: First, find a solvent system that gives your product an R_f value of ~0.25 - 0.35 on a silica TLC plate. This provides the best balance between retention and elution for column chromatography.

  • Recommended Starting Systems:

    • Hexane / Ethyl Acetate

    • Heptane / Ethyl Acetate

    • Dichloromethane / Hexane (use with caution due to potential reactivity)

  • Execution: Start the column with a low-polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will elute non-polar impurities first, followed by your product, leaving more polar impurities bound to the column.

G cluster_start Troubleshooting: Poor Column Separation cluster_diagnosis Diagnosis cluster_solution Solutions start Problem Identified: Poor resolution or peak tailing check_tailing Is there significant peak tailing on TLC/Column? start->check_tailing check_rf Are R_f values of product and impurity too close? check_tailing->check_rf No add_base Add 0.1-1% Et3N to eluent check_tailing->add_base Yes change_solvent Optimize solvent system (e.g., change to Hex/DCM or use gradient) check_rf->change_solvent Yes use_alumina Switch to neutral alumina stationary phase add_base->use_alumina If tailing persists reduce_load Reduce sample load on column change_solvent->reduce_load If still co-eluting

Scenario 2: Issues with Crystallization

Q5: My purified TCC is a persistent oil, even though NMR and GC-MS show >98% purity. How can I obtain a solid?

A5: This is common for compounds with relatively low melting points or those that readily form supercooled liquids. Several techniques can be employed to induce crystallization:

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether or dichloromethane). While stirring vigorously, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble, such as hexane or pentane, until the solution becomes cloudy. Continue stirring. Often, the product will precipitate as a solid or powder, which can then be filtered.

  • Solvent Screening for Recrystallization: Dissolve small aliquots of your oil in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) by gentle heating. Allow them to cool slowly to room temperature, then to 0-4 °C. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents (e.g., Toluene/Heptane) can also be effective.

  • Scratching: If a supersaturated solution has formed, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to a cold, supersaturated solution to initiate crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the likely impurities from a synthesis involving 2-thienylacetonitrile and 1,2-dibromoethane?

A6: The synthesis of nitriles can have various side reactions.[9][10] In this specific alkylation, you should be aware of:

  • Unreacted Starting Materials: 2-thienylacetonitrile.

  • Dialkylation Product: Reaction of the product with another equivalent of 1,2-dibromoethane.

  • Elimination Products: Formation of vinylthiophenes under strong base conditions.

  • Hydrolysis: If aqueous base is used at elevated temperatures, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid. These are significantly more polar and usually easy to remove.

Q7: Is my compound stable to acidic or basic conditions during workup?

A7: Thiophene rings are generally stable but can be sensitive to strong, concentrated acids.[2] The cyclopropane ring is relatively robust but can be opened under certain catalytic or harsh acidic conditions. The nitrile group is the most likely site of degradation; it can be hydrolyzed to an amide and then a carboxylic acid under either strong acidic or basic conditions, particularly with heating. For workup, use dilute aqueous solutions (e.g., 1M HCl, saturated NaHCO₃) and avoid prolonged exposure or heating.

Q8: Can I use distillation for purification?

A8: While technically possible under high vacuum, it is generally not recommended as a primary purification method for TCC. The high boiling point means that high temperatures would be required, increasing the risk of thermal decomposition. Kugelrohr distillation might be feasible for removing very low-boiling or very high-boiling (non-volatile) impurities from a small sample, but it will not provide the fine separation achievable with chromatography.

Section 4: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of ~1.0 g. Adjust silica and solvent volumes accordingly.

  • Prepare the Column: Dry-pack a glass column with ~40 g of silica gel (230-400 mesh).

  • Prepare the Sample: Dissolve the 1.0 g of crude TCC in a minimal volume of dichloromethane (~2-3 mL). Add ~1.5 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-loading method prevents band broadening.

  • Load and Run: Carefully add the silica-adsorbed sample to the top of the column. Add a thin layer of sand. Begin eluting with your starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate containing 0.5% Et₃N).

  • Elution: Run the column using gentle positive pressure. Collect fractions (e.g., 15-20 mL per tube).

  • Monitor: Analyze the collected fractions by TLC. Use a UV lamp (254 nm) to visualize the spots.

  • Combine and Concentrate: Combine the fractions containing the pure product (single spot by TLC) and remove the solvent under reduced pressure to yield the purified 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

G cluster_paths Purification Pathways crude Crude Product analysis Initial Analysis (TLC, NMR, GC-MS) crude->analysis decision Assess Complexity and Purity analysis->decision col_chrom Flash Column Chromatography decision->col_chrom Complex Mixture recryst Recrystallization / Trituration decision->recryst High Purity Oil/Solid acid_base Acid/Base Wash (Liquid-Liquid Extraction) decision->acid_base Ionic Impurities Present final_product Pure TCC col_chrom->final_product recryst->final_product acid_base->col_chrom If still impure final_analysis Final Purity Check (NMR, GC/LC-MS, etc.) final_product->final_analysis

References

  • Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Thiophene and its Derivatives. John Wiley & Sons. [Link]

  • Ghosh, S. C., et al. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. RSC Advances, 11(4), 2268-2272. [Link]

  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]

  • Al-Qahtani, A. M., et al. (2022). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical Toxicology, 46(8), e215-e220. [Link]

  • Pellissier, H. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(3-4), 105-113. [Link]

  • Organic Chemistry Portal. Nitrile synthesis. [Link]

  • Request PDF. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. [Link]

  • Kamal, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(1), 1-26. [Link]

  • Wikipedia. Cyclopropyl cyanide. [Link]

  • Long, Y., et al. (2022). Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile. ACS Catalysis, 12(8), 4688-4695. [Link]

  • ResearchGate. How can I remove nitrile impurities from the oxime?[Link]

  • Zhang, Y., et al. (2018). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 23(11), 2941. [Link]

  • Reddy, V. P., et al. (2016). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. The Journal of Organic Chemistry, 81(4), 1435-1443. [Link]

  • JETIR. SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS. [Link]

  • Wikipedia. Thiophene. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Jindrich, J., et al. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Carbohydrate Research, 275(1), 1-7. [Link]

Sources

how to avoid side product formation in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of forming cyclopropane rings, a privileged scaffold in medicinal chemistry and natural product synthesis. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in cyclopropanation, and what are their general causes?

A1: Side product formation is a frequent challenge, with the specific byproducts depending heavily on the chosen methodology. However, some common classes of side reactions include:

  • Carbene Dimerization: In reactions involving diazo compounds and transition metal catalysts, the intermediate metal carbene can react with another molecule of the diazo compound or dimerize with itself.[1] This is particularly prevalent at higher concentrations of the diazo reagent, leading to the formation of olefins (e.g., diethyl maleate and fumarate from ethyl diazoacetate).[1]

  • C-H Insertion: Highly reactive carbenes or carbenoids can insert into C-H bonds present in the substrate or solvent, a common issue in transition-metal catalyzed reactions.[2][3] This can lead to a complex mixture of constitutional isomers. The choice of catalyst and ligands can significantly influence the chemoselectivity between cyclopropanation and C-H insertion.[3]

  • Solvent Participation: Some carbenoid species are reactive enough to react with the solvent. For instance, "free" carbenes generated from the photolysis of diazomethane are notoriously reactive and can react with solvents like diethyl ether.[4] In contrast, carbenoids like those in the Simmons-Smith reaction are generally less reactive towards ether solvents.[4]

  • Ring Expansion (Buchner Reaction): When aromatic substrates like benzene are subjected to cyclopropanation conditions, the initially formed cyclopropane can undergo a spontaneous electrocyclic ring-opening to yield a seven-membered ring (a cycloheptatriene derivative).[2][5] This is known as the Buchner ring expansion.

  • Reaction with Heteroatoms: Functional groups containing heteroatoms (e.g., alcohols, ethers, amines) can be susceptible to side reactions. For example, in the Simmons-Smith reaction, the electrophilic zinc carbenoid can lead to the methylation of alcohols, especially with prolonged reaction times and excess reagent.[6] Free alcohols and amines can also interact with and deactivate the zinc-copper couple.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your cyclopropanation experiments.

Problem 1: Low Yield of the Desired Cyclopropane

Q: My cyclopropanation reaction is giving a low yield. How can I diagnose and solve this issue?

A: Low yields can stem from several factors, from reagent quality to competing side reactions. Follow this diagnostic workflow:

Workflow for Diagnosing Low Yield

LowYield Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions CheckReagents->CheckConditions Reagents OK AnalyzeByproducts 3. Identify Major Byproducts (GC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions Appear Correct Optimize 4. Implement Targeted Optimization AnalyzeByproducts->Optimize Success Improved Yield Optimize->Success

Caption: A stepwise approach to troubleshooting low cyclopropanation yields.

Step-by-Step Protocol:

  • Verify Reagent Quality and Stoichiometry:

    • Diazo Compounds: If you are using diazo compounds, be aware that they can be explosive and degrade over time.[4][8] Use freshly prepared or recently titrated solutions.

    • Simmons-Smith Reagents: The activity of the zinc-copper couple is crucial.[9] Ensure it is freshly prepared and activated. For the Furukawa modification (Et₂Zn and CH₂I₂), use high-quality, dry reagents.

    • Catalysts: Ensure your transition metal catalyst is not deactivated. Store air- and moisture-sensitive catalysts under an inert atmosphere.

  • Analyze Reaction Conditions:

    • Temperature: Some cyclopropanation reactions are highly temperature-sensitive. For diazo-based reactions, slow addition at low temperatures can minimize dimerization.[1] Thermal decomposition of pyrazoline intermediates requires careful temperature control to avoid side reactions.[8]

    • Concentration: As mentioned, high concentrations of diazo reagents can favor dimerization.[1] Consider using syringe pump addition to maintain a low, steady concentration of the carbene precursor.

    • Solvent: The choice of solvent can dramatically impact diastereoselectivity and the reaction pathway.[10] For instance, in some Simmons-Smith reactions, changing the solvent from ether can significantly alter the diastereomeric ratio.[10] Ensure your solvent is anhydrous and degassed, as water and oxygen can quench many organometallic reagents.

  • Identify Major Byproducts:

    • Use techniques like GC-MS and NMR to identify the main side products. This is the most critical diagnostic step.

    • If you observe carbene dimers , this points to the rate of carbene formation exceeding the rate of its reaction with the alkene.

    • If you see significant C-H insertion products , your catalyst system may not be selective enough, or the target C=C bond may be too sterically hindered or electron-poor.

    • If starting material is consumed but no desired product is formed, consider degradation pathways or reaction with the solvent.

  • Implement Targeted Optimization:

    • Based on your byproduct analysis, adjust the reaction parameters. The table below provides specific strategies for common scenarios.

Identified IssuePotential CauseRecommended Solution(s)
Carbene Dimerization High concentration of diazo reagent.Use slow addition (syringe pump) of the diazo compound. Work at higher dilution.
C-H Insertion Highly reactive carbene; unselective catalyst.Switch to a more sterically demanding or electronically different catalyst/ligand system. For example, rhodium(II) catalysts with bulkier carboxamidate ligands can suppress C-H insertion in favor of cyclopropanation.[3]
Low Reactivity (Electron-Poor Alkenes) Insufficiently electrophilic carbenoid.For Simmons-Smith reactions, adding a small amount of diethylzinc can increase the reactivity towards electron-deficient olefins.[7] For catalytic systems, using a catalyst with more electron-withdrawing ligands (e.g., Rh₂(O₂CCF₃)₄) can increase the electrophilicity of the metal carbene.[3]
Substrate Degradation Acid-sensitive substrate; Lewis acidic byproducts (e.g., ZnI₂ in Simmons-Smith).In the Simmons-Smith reaction, add excess Et₂Zn or quench the reaction with pyridine to scavenge the Lewis acidic ZnI₂.[6]
Problem 2: Poor Diastereo- or Enantioselectivity

Q: My cyclopropanation reaction is producing a mixture of stereoisomers. How can I improve the selectivity?

A: Achieving high stereoselectivity is a common goal and is influenced by steric effects, electronic effects, and the choice of catalyst and reagents.

Key Strategies for Controlling Stereoselectivity:

  • Substrate-Directed Control: The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can be a powerful tool.[10] In the Simmons-Smith reaction, the zinc reagent coordinates to the hydroxyl group, delivering the methylene group to the syn face of the double bond with high selectivity.[10][11]

    Caption: Hydroxyl-directed Simmons-Smith cyclopropanation.

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of metal and, critically, the chiral ligand is paramount for achieving high enantioselectivity.[12]

    • Rhodium and Copper Catalysts: Rhodium(II) and copper(I) complexes with chiral ligands (e.g., bis(oxazolines), salicylaldimines) are widely used for the asymmetric cyclopropanation of olefins with diazo compounds.[10]

    • Tuning Ligands: The steric and electronic properties of the ligand create a chiral environment around the metal center, which differentiates the transition states leading to the two enantiomers. Fine-tuning the ligand structure is often necessary to achieve high levels of asymmetric induction for a specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex and, therefore, the stereochemical outcome.[10] It is often worthwhile to screen a variety of solvents (e.g., dichloromethane, ether, toluene, hexane) to optimize diastereoselectivity.[10]

Problem 3: Formation of Kulinkovich Reaction Side Products

Q: In my Kulinkovich reaction, I'm observing significant byproduct formation instead of the desired cyclopropanol. What's going wrong?

A: The Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide, has its own unique set of potential side reactions.[13][14]

Common Side Products and Solutions:

  • Ethene Formation: The reaction mechanism involves a titanacyclopropane intermediate formed from the Grignard reagent (e.g., EtMgBr).[15] A non-productive side reaction involves the reaction of this titanacyclopropane with additional titanium(IV) isopropoxide, which generates ethene and Ti(III) species.[13] This pathway becomes more significant as the ratio of Ti(IV) to Grignard reagent approaches 1:1.[13]

    • Solution: Ensure you are using the correct stoichiometry, typically with the Grignard reagent in excess relative to the ester and a catalytic amount of the titanium species.

  • Atom Economy Issues: A key feature of the mechanism is that only one of the two alkyl groups from the dialkyltitanium intermediate is incorporated into the product.[13] This can be a significant drawback if you are using a complex or expensive Grignard reagent.

    • Solution: To improve atom economy, modifications have been developed where a terminal alkene is used to undergo ligand exchange with the initially formed titanacyclopropane.[13]

  • Enolizable Esters: If your ester substrate is enolizable, competing deprotonation by the Grignard reagent can occur, reducing the yield of the cyclopropanol.

    • Solution: This reaction is most efficient with non-enolizable esters. If you must use an enolizable ester, consider using a non-nucleophilic base to form the enolate before introducing the reagents, or explore alternative synthetic routes.

References

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1183-1219. [Link]

  • Cyclopropanation. (n.d.). Wikipedia. [Link]

  • 5: Carbene Reactions. (2023). Chemistry LibreTexts. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. (2023). The Organic Chemistry Tutor. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Catalytic Carbene Insertion into C−H Bonds. Chemical Reviews, 98(2), 911-935. [Link]

  • Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. (2012). CHIMIA. [Link]

  • Buchner ring expansion. (n.d.). Wikipedia. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2021). Chemistry – A European Journal. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. (2011). Comprehensive Organic Name Reactions and Reagents. [Link]

Sources

improving the stability of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in solution. As Senior Application Scientists, we have compiled this information based on the chemical principles of its constituent functional groups—the thiophene ring, the cyclopropane ring, and the nitrile group—to provide you with both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and stability of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Q1: What are the primary causes of instability for 1-(Thiophen-2-yl)cyclopropanecarbonitrile in solution?

A: The instability of this compound typically arises from two main sources: the reactivity of the thiophene ring and the potential hydrolysis of the nitrile group. The thiophene ring, while aromatic, is electron-rich and susceptible to oxidation, especially in the presence of air (oxygen), strong oxidizing agents, or light.[1][2] The nitrile group can undergo hydrolysis to form a carboxamide or a carboxylic acid, a reaction that is catalyzed by the presence of strong acids or bases, particularly at elevated temperatures.[3]

Q2: My solution of the compound has developed a yellow or brown tint. What does this indicate?

A: A change in color often suggests degradation, likely due to the oxidation of the thiophene moiety. Thiophene-containing compounds can form colored oligomeric or polymeric byproducts upon oxidation. This process can be accelerated by exposure to air, light, or trace metal impurities which can catalyze oxidation. To prevent this, it is crucial to handle and store the compound under an inert atmosphere and in amber vials to protect it from light.

Q3: What are the optimal storage conditions for a stock solution of 1-(Thiophen-2-yl)cyclopropanecarbonitrile?

A: For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: At or below -20°C. For long-term storage, -80°C is preferable.

  • Atmosphere: The vial headspace should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.[4]

  • Solvent: Use a high-purity, anhydrous, aprotic solvent that has been degassed to remove dissolved oxygen.

  • Light: Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.[5]

Q4: Which solvents are recommended for dissolving and reacting with this compound?

A: The choice of solvent is critical. Aprotic solvents are generally preferred to prevent hydrolysis of the nitrile group.[6] Ensure solvents are anhydrous and free of peroxides.

  • Recommended: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Dioxane.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in side reactions. If their use is unavoidable, ensure they are anhydrous and the reaction is performed at low temperatures.

  • Avoid: Aqueous solutions, especially those with acidic or basic pH, unless hydrolysis is the intended reaction. Thiophene itself is insoluble in water.[7][8]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical framework for identifying and solving them.

Problem: I observe new, unknown peaks in my HPLC/LC-MS analysis post-reaction or after solution storage.

Potential Cause 1: Oxidative Degradation The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxygenated derivatives.[1] These byproducts will appear as new peaks in your chromatogram.

  • Validation: Compare the chromatogram of your sample to a freshly prepared standard. Analyze the mass spectrum of the unknown peaks; an increase of +16 or +32 Da could indicate the addition of one or two oxygen atoms, respectively.

  • Solution:

    • Use Degassed Solvents: Before preparing your solution, thoroughly degas the solvent using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[9]

    • Work Under Inert Atmosphere: Prepare solutions and run reactions under a blanket of inert gas. Use Schlenk line techniques or a glovebox for maximum protection.[4]

    • Add Antioxidants: For storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), although you must first verify it does not interfere with your downstream application.

Potential Cause 2: Hydrolysis of the Nitrile Group Trace amounts of acid or base in your solvent or on your glassware can catalyze the hydrolysis of the nitrile to the corresponding primary amide (M+18 Da) or carboxylic acid (M+19 Da, after loss of NH3).

  • Validation: Check the mass spectra of the new peaks for masses corresponding to the amide or carboxylic acid. The rate of hydrolysis is pH-dependent.

  • Solution:

    • Ensure Neutral pH: Use high-purity, neutral solvents. If using buffers, select a pH range between 6 and 8.

    • Proper Glassware Preparation: Wash glassware with a neutral detergent and rinse thoroughly with deionized water followed by a high-purity solvent. Avoid acid baths if trace acid could be problematic. For highly sensitive reactions, oven-dry or flame-dry glassware immediately before use to remove adsorbed water.

    • Avoid Strong Acids/Bases: Be mindful of all reagents added to your reaction. Compounds that can act as strong acids or bases are incompatible with the nitrile group unless hydrolysis is intended.[10]

Problem: My reaction yield is consistently low, and I suspect my starting material is degrading during the reaction.

Potential Cause 1: Thermal Instability Although the thiophene and cyclopropane rings are relatively stable, the overall molecule may be sensitive to high temperatures, leading to decomposition or polymerization.

  • Validation: Set up a small-scale experiment where you heat a solution of your starting material in the reaction solvent to the target temperature (without other reagents) and monitor its purity over time by HPLC or TLC.

  • Solution:

    • Lower Reaction Temperature: If possible, investigate if the reaction can proceed efficiently at a lower temperature.

    • Minimize Reaction Time: Monitor the reaction progress closely and quench it as soon as it reaches completion to avoid prolonged exposure to heat.

Potential Cause 2: Incompatible Reagents Certain reagents can directly react with and degrade 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

  • Validation: Review the compatibility of all reagents in your reaction mixture.

  • Solution:

    • Avoid Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or nitric acid can aggressively oxidize the thiophene ring.[2]

    • Avoid Strong Reducing Agents: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the nitrile group to a primary amine.[3]

    • Protect Functional Groups: If incompatible reagents are necessary, consider using a protecting group strategy, although this adds complexity to the synthesis.

Protocols for Enhancing Stability

Follow these detailed protocols to minimize degradation and ensure the integrity of your compound.

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stable stock solution for long-term use.

  • Glassware Preparation: Ensure the vial (amber glass recommended) and any glassware are scrupulously clean and dry. Oven-dry at 120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Solvent Preparation: Use a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile). Degas the solvent by sparging with argon for 30 minutes.

  • Weighing the Compound: Weigh the desired amount of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in a clean, dry vessel, preferably within a glovebox or under a gentle stream of inert gas.

  • Dissolution: Add the degassed solvent to the compound to achieve the target concentration. Mix gently until fully dissolved.

  • Inerting and Sealing: Flush the headspace of the vial with argon for 1-2 minutes. Immediately seal the vial with a Teflon-lined cap.

  • Storage: Wrap the vial in parafilm for an extra seal, label it clearly, and place it in a -20°C or -80°C freezer.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol allows you to quantify the stability of your compound under specific conditions.

  • Prepare a Stock Solution: Following Protocol 1, prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Establish Initial Purity (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. This is your baseline (t=0) measurement. Record the peak area of the parent compound.

  • Incubate Samples: Aliquot the stock solution into several sealed vials. Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, -20°C in the freezer).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.

  • Analyze and Quantify: Allow the vial to equilibrate to room temperature before opening. Dilute and analyze by HPLC under the same conditions as the t=0 sample.

  • Calculate Degradation: Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at time tx / Peak Area at time t0) * 100 Plot the results to visualize the degradation kinetics. A stable compound will show minimal loss of the main peak area and no significant growth of impurity peaks.

Data Summaries & Visualizations

Table 1: Solvent Selection and Handling Guide

Solvent Type Suitability Key Considerations
Acetonitrile (ACN) Aprotic, Polar Excellent Must be anhydrous and degassed.
Tetrahydrofuran (THF) Aprotic, Ethereal Excellent Must be anhydrous and peroxide-free. Use BHT-stabilized THF for storage.
Dichloromethane (DCM) Aprotic, Halogenated Good Must be anhydrous. Can form HCl over time; use freshly distilled or amylene-stabilized DCM.
Toluene Aprotic, Non-polar Good Must be anhydrous. Good for reactions requiring higher temperatures.
Methanol / Ethanol Protic Use with Caution Can react with the nitrile group. Ensure anhydrous conditions and low temperatures.

| Water | Protic, Aqueous | Avoid | Promotes hydrolysis of the nitrile group. The compound has poor water solubility.[7][8] |

Diagram 1: Troubleshooting Workflow for Compound Instability

This diagram provides a logical path to diagnose and resolve stability issues.

G start Instability Observed (e.g., Color Change, New HPLC Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Assess Solvent Quality (Purity, Water Content, Age) start->check_solvent check_reaction Analyze Reaction Conditions (Temp, pH, Reagents) start->check_reaction storage_issue Improper Storage? check_storage->storage_issue solvent_issue Solvent Contamination? check_solvent->solvent_issue reaction_issue Harsh Conditions? check_reaction->reaction_issue storage_issue->check_solvent No storage_sol Implement Protocol 1: - Store at <= -20°C - Use Inert Gas - Protect from Light storage_issue->storage_sol Yes solvent_issue->check_reaction No solvent_sol Use Fresh, Anhydrous, Degassed Aprotic Solvent solvent_issue->solvent_sol Yes reaction_sol Modify Protocol: - Lower Temperature - Use Inert Atmosphere - Check Reagent Compatibility reaction_issue->reaction_sol Yes re_evaluate Re-evaluate Stability (Protocol 2) reaction_issue->re_evaluate No storage_sol->re_evaluate solvent_sol->re_evaluate reaction_sol->re_evaluate

Caption: A step-by-step workflow for diagnosing stability issues.

Diagram 2: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

G cluster_main cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent C₈H₇NS (Parent Compound) sulfoxide Thiophene-S-oxide derivative (+16 Da) parent->sulfoxide [O] (Air, Peroxides) amide Cyclopropanecarboxamide derivative (+18 Da) parent->amide H₂O (Trace Acid/Base) oligomers Colored Oligomers/ Polymers sulfoxide->oligomers Further Oxidation/ Light acid Cyclopropanecarboxylic acid derivative (+19 Da) amide->acid H₂O (Strong Acid/Base, Heat)

Caption: Key degradation pathways for the target molecule.

References

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central. [Link]

  • Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PubMed Central. This source discusses the degradation of thiophene moieties, particularly through oxidation.[1]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Method for artificially synthesizing cyclopropanecarbonitrile. (2011).
  • Preparation and Properties of Thiophene. (n.d.). [Link]

  • Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. NIH National Library of Medicine. [Link]

  • Giokas, D. L., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Olicón-Hernández, D. R., et al. (2020). Representation of the partial biodegradation pathways of the tested drugs. ResearchGate. [Link]

  • Cyclopropanecarbonitrile, 98%. (n.d.). Thermo Scientific Alfa Aesar. [Link]

  • Safety Data Sheet: Cyclopentane. (n.d.). Carl ROTH. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • Chemistry of Nitriles. (2021). LibreTexts Chemistry. [Link]

  • Advanced Guide to HPLC Troubleshooting. (2023). PharmaCores. [Link]

  • Nguyen, T. H. T., et al. (2023). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS. Analytical and Bioanalytical Chemistry Research. [Link]

  • Al-Bonayan, A. M. (2023). An overview of synthetic modification of nitrile group in polymers and applications. Elsevier. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent. [Link]

  • Cera, G., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. NIH National Library of Medicine. [Link]

  • Nguyen, T. K. C., et al. (2017). Correlation between degradation pathway and toxicity of acetaminophen. PubMed. [Link]

  • Wu, G., et al. (2018). Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex. ACS Publications. [Link]

  • Cyclopropanecarbonitrile. (n.d.). PubChem. [Link]

  • A possible pathway of acetaminophen degradation. (n.d.). ResearchGate. [Link]

  • Bimpis, A., et al. (2022). Identification of Degradation Products and Components in Shellfish Purple by UHPLC-MS/MS. MDPI. [Link]

  • Reactions of Thiophenes and Acetylenes in Polar and Apolar Solvents. (n.d.). [Link]

  • Kumar, A., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. SAS Publishers. [Link]

  • He, H., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the development of thiophene-based compounds: poor aqueous solubility. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, the inherent aromatic and often lipophilic nature of these compounds frequently leads to solubility issues that can stall promising research.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, experience-driven framework for diagnosing and resolving these solubility hurdles. We will move from fundamental principles to advanced formulation strategies, explaining not just what to do, but why each step is scientifically sound.

Section 1: Understanding the Root Cause of Insolubility

Before a problem can be solved, it must be understood. This section addresses the fundamental physicochemical properties that govern the solubility of thiophene derivatives.

Q1: What inherent properties of thiophene derivatives contribute to poor water solubility?

A: The solubility challenge is rooted in a combination of factors:

  • Hydrophobicity: The thiophene ring itself is aromatic and nonpolar, making it insoluble in water but soluble in organic solvents like alcohol and ether.[1][3] As derivatives become more complex with additional aromatic or aliphatic groups, the overall lipophilicity (fat-loving nature) of the molecule increases, further decreasing its affinity for water.

  • Crystal Lattice Energy: Many thiophene compounds are solid at room temperature.[4] For a solid to dissolve, solvent molecules must overcome the strong intermolecular forces holding the crystal lattice together. If the energy required to break this lattice is greater than the energy gained from the molecule's interaction with water, the compound will remain insoluble. This is a common challenge for rigid, planar molecules.

  • Lack of Ionizable Groups: Molecules without acidic or basic functional groups (e.g., carboxylic acids, amines) cannot be ionized by adjusting the pH. This removes one of the most powerful and straightforward methods for enhancing solubility.

Q2: I have a newly synthesized thiophene compound. How can I perform a quick, initial assessment of its solubility?

A: A preliminary assessment can save significant time and resources. The "shake-flask" method is the gold standard for determining thermodynamic solubility and can be adapted for a quick screen.

Experimental Protocol: Rapid Solubility Assessment (Shake-Flask Method)

Objective: To estimate the approximate solubility of a thiophene compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Test compound (solid, crystalline form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker set to 25°C

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Acetonitrile or other suitable organic solvent for stock solution preparation

Methodology:

  • Prepare a Calibration Curve: Create a stock solution of your compound in a 100% organic solvent (e.g., DMSO, Acetonitrile) and prepare a serial dilution to establish a standard curve using your analytical method (HPLC/UV-Vis).

  • Add Excess Solid: Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 1-2 mg into 1 mL of PBS). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibrate: Tightly cap the tube and place it in a thermomixer or shaker at 25°C for 24 hours. This allows the solution to reach thermodynamic equilibrium.

  • Separate Phases: Centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute this sample with the mobile phase or an appropriate solvent to fall within the range of your calibration curve.

  • Quantify: Analyze the diluted sample using HPLC or UV-Vis to determine the compound's concentration. This concentration is its equilibrium solubility.

Section 2: Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Resolving solubility issues is a process of escalating intervention. The following workflow provides a logical progression from simple fixes to more complex formulation strategies.

G cluster_start Initial State cluster_early Early-Stage / Screening cluster_lead_opt Lead Optimization cluster_advanced Advanced Formulation start Insoluble Thiophene Compound cosolvents Co-Solvent Systems (DMSO, PEG 400) start->cosolvents Is it for a quick in vitro assay? ph_adjust pH Adjustment (for ionizable compounds) start->ph_adjust Does it have an ionizable group? chem_mod Structural Modification (Add polar groups, Prodrugs) start->chem_mod Is medicinal chemistry support available? cyclo Cyclodextrin Complexation start->cyclo Need a robust formulation for in vivo studies? solid_disp Solid Dispersions (HME, Spray Drying) start->solid_disp nano Nanoparticle Formulation start->nano end_node Solubilized Compound for In Vitro / In Vivo Studies cosolvents->end_node ph_adjust->end_node chem_mod->end_node cyclo->end_node solid_disp->end_node nano->end_node

Caption: Decision workflow for selecting a solubility enhancement strategy.

Step 1: Simple Fixes for In Vitro Screening

For early-stage experiments like cell-based assays, using a co-solvent is often the fastest and most practical approach.

Q: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

A: This is a classic problem. DMSO is a strong, aprotic solvent that is miscible with water. However, when a concentrated DMSO stock of a hydrophobic compound is diluted into a fully aqueous medium, the compound's local environment changes dramatically, causing it to crash out of solution.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the magnitude of the "solvent shock" upon dilution.

  • Use an Intermediate Co-Solvent: Instead of diluting directly into the buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 in a solution of 50% PEG 400 in water, then further dilute that intermediate stock into your final assay buffer.

  • Check Final Solvent Concentration: Always ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid artifacts and cellular toxicity.

Co-SolventTypical Use CaseAdvantagesDisadvantages
DMSO Primary stock solutions for screeningExcellent solubilizing power for many compoundsCan be toxic to cells at >0.5%; can cause compound precipitation on dilution
Ethanol Secondary stock solutions, some formulationsBiocompatible, volatileWeaker solvent than DMSO; can denature proteins at high concentrations
PEG 400 In vivo and in vitro formulationsLow toxicity, water-miscibleHigh viscosity; may not be suitable for all analytical techniques
Tween® 80 / Kolliphor® EL Formulations requiring surfactantsForms micelles to encapsulate compoundsCan interfere with certain assays; potential for cell toxicity
Step 2: Advanced Formulation Strategies

When simple co-solvents are insufficient, or when preparing for in vivo studies, more robust formulation technologies are required.

Strategy A: Cyclodextrin Complexation

Q: When should I consider using cyclodextrins?

A: Cyclodextrins are ideal when you need a significant increase in aqueous solubility for oral or parenteral administration without chemically modifying the compound. They are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] The hydrophobic thiophene compound partitions into the cavity, forming an "inclusion complex" where the water-soluble exterior of the cyclodextrin renders the entire complex soluble.[7]

G cluster_before Before Complexation cluster_after After Complexation thiophene Insoluble Thiophene Compound complex Soluble Complex Hydrophilic Exterior (Cyclodextrin) Hydrophobic Thiophene (Guest) thiophene->complex:f2 Forms Inclusion Complex water1 Water water2 Water water3 Water

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol: Preparation of a Thiophene-Cyclodextrin Complex

Objective: To prepare and characterize an inclusion complex of a thiophene derivative with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • Thiophene compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (freeze-dryer)

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve a known amount of HP-β-CD in deionized water to make a concentrated solution (e.g., 20-40% w/v). Gently warm the solution if needed to aid dissolution.

  • Add Thiophene Compound: While stirring, add an excess of the thiophene compound to the HP-β-CD solution.

  • Equilibrate: Seal the container and stir the suspension at room temperature for 24-72 hours to allow for complex formation and equilibrium.

  • Remove Excess Compound: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved thiophene compound. The clear filtrate now contains the soluble complex.

  • Isolate Solid Complex (Optional): Freeze the filtrate (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize (freeze-dry) it to obtain a stable, dry powder of the inclusion complex. This powder can be easily reconstituted in water.

  • Quantify Drug Loading: Dissolve a known weight of the lyophilized powder in a suitable organic solvent to break the complex, and then quantify the amount of thiophene compound using HPLC to determine the drug loading efficiency.

Strategy B: Solid Dispersions

Q: My compound is a "brick dust" crystalline solid. Would a solid dispersion be a good approach?

A: Absolutely. The term "brick dust" aptly describes highly crystalline, poorly soluble compounds. A solid dispersion works by converting the drug from a stable, low-energy crystalline form into a higher-energy, more soluble amorphous (non-crystalline) state.[8] This is achieved by dispersing the drug at a molecular level within a hydrophilic polymer matrix.[9][10]

Common Techniques:

  • Solvent Evaporation: Both drug and polymer are dissolved in a common solvent, which is then evaporated, leaving a solid film of the amorphous dispersion.

  • Hot-Melt Extrusion (HME): A mixture of the drug and a thermostable polymer is heated and forced through an extruder. This solvent-free process is highly scalable and is used in modern pharmaceutical manufacturing.[11]

Experimental Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a thiophene compound with polyvinylpyrrolidone (PVP).

Materials:

  • Thiophene compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or another suitable volatile solvent

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Select Drug-to-Polymer Ratio: Start with a few ratios, such as 1:1, 1:3, and 1:5 (drug:PVP by weight).

  • Dissolve Components: In a round-bottom flask, dissolve the thiophene compound and the corresponding amount of PVP in a minimal amount of methanol. Ensure both are fully dissolved.

  • Evaporate Solvent: Use a rotary evaporator to remove the solvent under vacuum. This should be done at a moderate temperature (e.g., 40-50°C) to avoid component degradation.

  • Dry Thoroughly: Once a solid film is formed, place the flask in a vacuum oven overnight to remove any residual solvent.

  • Harvest and Process: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterize: The resulting powder should be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm that the drug is in an amorphous state (i.e., the characteristic melting peak of the crystalline drug is absent).

Section 3: Frequently Asked Questions (FAQs)

Q: What is the difference between thermodynamic and kinetic solubility? A: Thermodynamic solubility is the true equilibrium saturation point of a compound in a solvent, as measured by the shake-flask method. Kinetic solubility, often measured in high-throughput screens, is the concentration at which a compound precipitates when added from a concentrated DMSO stock to an aqueous buffer. Kinetic solubility is often higher than thermodynamic solubility but the resulting solution can be unstable and prone to precipitation over time. For robust formulation development, thermodynamic solubility is the more important parameter.

Q: How do I choose the right solubilization strategy? A: The choice depends on your compound and the stage of your research.

  • Early Screening: Use co-solvents (DMSO, ethanol) for quick, cost-effective screening.

  • Lead Optimization / In Vivo Proof of Concept: If the compound has an ionizable handle, pH adjustment is powerful. If not, cyclodextrin complexation is an excellent, non-covalent approach.

  • Preclinical Development: For compounds with high dose requirements or extreme insolubility, solid dispersions (especially via scalable methods like HME) or nanoparticle formulations are the industry standard.[12][13]

Q: Are there toxicity concerns with these excipients? A: Yes, and they must be considered. While excipients like HP-β-CD, PEGs, and PVP are generally regarded as safe for specific routes and concentrations, they are not inert. High concentrations of surfactants can disrupt cell membranes, and some polymers may have specific toxicities. Always consult regulatory guidelines and conduct appropriate toxicity studies for your final formulation, especially for in vivo applications.

References

  • Thakur, S., & Kumar, D. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Thakur, S., & Kumar, D. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Singh, M. V., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ES Food & Agroforestry, 12, 887.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • de Oliveira, R., et al. (2021).
  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry.
  • Kumar, S., & Singh, S. (2018). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(4), 18-25.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 259.
  • El-Damasy, A. K., et al. (2022).
  • Wang, Y., et al. (2019). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 14, 6505–6521.
  • Jaladanki, C. K., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.
  • Sharma, D., Saini, S., & Rana, A. S. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 121-132.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Al-Adhami, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(8), 269.
  • Al-Adhami, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Rao, V. M., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 64-70.
  • de Oliveira, R., et al. (2021).
  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Benchchem. (n.d.).
  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • Tran, T. H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.

Sources

Technical Support Center: NMR-Based Impurity Identification for 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide advanced, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: I have synthesized 1-(Thiophen-2-yl)cyclopropanecarbonitrile. What should the ¹H and ¹³C NMR spectra look like for the pure compound?

Answer:

Understanding the reference NMR fingerprint of your target compound is the critical first step in identifying what shouldn't be there. 1-(Thiophen-2-yl)cyclopropanecarbonitrile has a distinct set of signals corresponding to its two main structural motifs: the 2-substituted thiophene ring and the cyclopropane ring.

The thiophene ring protons form a characteristic ABX coupling system. You should expect to see three distinct signals in the aromatic region (typically ~7.0-7.6 ppm). The proton at position 5 (H-5) will be a doublet of doublets due to coupling with H-4 and H-3. The protons at H-3 and H-4 will also appear as doublets of doublets.

The cyclopropane ring protons are diastereotopic, meaning they are chemically non-equivalent. This results in two sets of signals in the upfield region, each integrating to 2 protons. These protons are coupled to each other (geminal coupling) and will appear as complex multiplets, typically resembling two sets of overlapping triplets or doublet of doublets. The specific chemical shift of cyclopropane protons is known to be unusually upfield due to shielding effects from the ring's unique electronic structure.[1][2][3]

Below is a table summarizing the expected chemical shifts based on computational predictions and data from analogous structures. Note that exact shifts can vary slightly based on the solvent and sample concentration.[4][5]

Table 1: Expected NMR Chemical Shifts for 1-(Thiophen-2-yl)cyclopropanecarbonitrile (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Thiophene H-5~7.4 - 7.6dd~127.0
Thiophene H-3~7.2 - 7.3dd~125.5
Thiophene H-4~7.0 - 7.1dd~126.5
Cyclopropane CH₂~1.8 - 2.0m~20.0
Cyclopropane CH₂~1.5 - 1.7m~20.0
Thiophene C-2 (quaternary)--~140.0
Cyclopropane C-1 (quaternary)--~15.0
Nitrile CN (quaternary)--~120.0
Question 2: What are the most common process-related impurities I should look for?

Answer:

Impurities are typically unreacted starting materials, reagents, or byproducts from side reactions. The most probable impurities depend directly on the synthetic route used. A common synthesis involves the reaction of 2-thienylacetonitrile with a 1,2-dihaloethane under basic conditions.

Based on this, you should be vigilant for:

  • Unreacted Starting Materials:

    • 2-Thienylacetonitrile: Look for a characteristic singlet for the CH₂ group around 3.8 ppm and distinct thiophene signals.

    • 1,2-Dichloroethane or 1,2-Dibromoethane: These may appear as a singlet in the 3.6-3.8 ppm range.

  • Common Byproducts:

    • Dimerization Products: Self-condensation of 2-thienylacetonitrile can occur under basic conditions, leading to more complex structures.

    • Ring-Opened Products: Strong bases can potentially lead to the formation of vinylthiophenes or other rearranged species.

    • Solvent Adducts: Depending on the solvent and base used, adducts may form.

  • Residual Solvents:

    • Always check for common laboratory solvents like acetone, ethyl acetate, dichloromethane, and hexane, which may be carried through from the workup and purification steps.[4][6]

Troubleshooting Guide

Scenario 1: My ¹H NMR spectrum shows extra signals in the 7-8 ppm region that don't match the expected pattern. What are they?

Answer:

Unexpected signals in the aromatic region often point to other thiophene-containing species.

Causality: If your synthesis involved a halogenated thiophene, these signals could belong to unreacted starting material. Alternatively, side reactions like oxidation or substitution on the thiophene ring could be the cause. The thiophene ring is susceptible to electrophilic attack at the 2- and 5-positions.[7]

Troubleshooting Steps:

  • Check Starting Materials: Acquire a reference ¹H NMR spectrum of your thiophene starting material (e.g., 2-bromothiophene, 2-iodothiophene) and compare it to the impurity signals.

  • Look for Oxidized Thiophenes: Thiophene can be oxidized to thiophene-S-oxide, which would significantly alter the chemical shifts of the ring protons.[7]

  • Perform a COSY Experiment: A 2D COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other. If the impurity signals show correlations to each other but not to the main compound's protons, it confirms they belong to a separate molecule.

Workflow for Investigating Aromatic Impurities

A Unexpected Aromatic Signals Observed in ¹H NMR B Acquire 2D COSY Spectrum A->B C Analyze Cross-Peaks B->C D Signals Correlate to Main Compound? C->D E Isomeric Impurity or Rotamer D->E Yes F Separate Molecular Species D->F No G Compare to Starting Material Spectra F->G H Structure Elucidation via HSQC/HMBC F->H

Caption: Workflow for Aromatic Impurity Analysis.

Scenario 2: I see small, sharp singlets and other unexpected peaks in the upfield region (0-4 ppm). How can I identify them?

Answer:

The upfield region is where you'll find signals from aliphatic protons and many common organic solvents. Distinguishing between them is crucial.

Causality: These signals can be residual solvents from purification (e.g., ethyl acetate, acetone, hexane), unreacted aliphatic starting materials (like 1,2-dihaloethanes), or byproducts from the cyclopropanation reaction.[8][9]

Troubleshooting Protocol:

  • Sample Preparation and Initial Analysis:

    • Step 1: Prepare your sample in a high-purity deuterated solvent (e.g., CDCl₃). Ensure the NMR tube is clean and free of residual cleaning solvents like acetone.[6]

    • Step 2: Acquire a standard ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise on the impurity peaks.

    • Step 3: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[4] Many sharp singlets correspond to solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm in CDCl₃).

  • Advanced 2D NMR Analysis (if not a solvent):

    • Step 4: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates protons directly to the carbons they are attached to.[10][11]

    • Step 5: Analyze the HSQC data. If a proton signal at, for example, 3.7 ppm shows a cross-peak to a carbon signal at ~45 ppm, you have identified a CH group of the impurity. This immediately rules out many possibilities and provides a structural fragment.

    • Step 6: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect the structural fragments identified from HSQC.[10]

Table 2: Characteristic ¹H NMR Shifts of Common Contaminants

Contaminant Typical ¹H Chemical Shift (ppm in CDCl₃) Multiplicity
Water~1.56s (broad)
Acetone~2.17s
Ethyl Acetate~2.04 (CH₃), ~4.12 (CH₂), ~1.25 (CH₃)s, q, t
Dichloromethane~5.32s
Hexane~0.88, ~1.26m
1,2-Dichloroethane~3.73s

Source: Adapted from Gottlieb, H. E., et al. (1997).[4]

Scenario 3: I've confirmed the presence of an unknown impurity that is not a solvent or starting material. How do I elucidate its structure?

Answer:

This is a common challenge in process chemistry and requires a systematic approach using a suite of NMR experiments. The goal is to piece together the molecular structure of the impurity bond by bond.[12][13][14]

Comprehensive Workflow for Structure Elucidation of an Unknown Impurity

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_analysis Structure Assembly A Acquire High-Resolution ¹H NMR B Acquire ¹³C & DEPT-135 NMR A->B C Acquire COSY (H-H Connectivity) B->C D Acquire HSQC (Direct C-H Bonds) C->D E Acquire HMBC (Long-Range C-H Bonds) D->E F Identify Spin Systems from COSY E->F G Assign CH, CH₂, CH₃ from HSQC & DEPT F->G H Connect Fragments using HMBC G->H I Propose Structure(s) H->I J Verify with Mass Spectrometry Data I->J K Final Structure Confirmed J->K

Caption: Systematic workflow for impurity structure elucidation.

Step-by-Step Protocol:

  • Isolate or Enrich the Impurity (If Possible): While not always feasible, chromatographic enrichment (e.g., via HPLC) can greatly simplify analysis.[13]

  • Acquire a Full Set of NMR Data:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • DEPT-135: Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

    • COSY: Establishes proton-proton coupling networks (spin systems).[10]

    • HSQC: Correlates each proton to its directly attached carbon.[11]

    • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the spin systems and identifying quaternary carbons.[10]

  • Assemble the Structure:

    • Use the COSY spectrum to identify connected proton networks (e.g., an ethyl group, a thiophene ring).

    • Use the HSQC and DEPT spectra to assign the carbon type for each protonated position.

    • Use the HMBC spectrum to piece everything together. For example, a correlation from a cyclopropane proton to the nitrile carbon would confirm their proximity in the molecule.

  • Cross-Validate with Other Techniques: Corroborate your proposed structure with data from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.[15]

By following these structured troubleshooting guides and experimental protocols, researchers can confidently identify and characterize impurities, ensuring the quality and integrity of their 1-(Thiophen-2-yl)cyclopropanecarbonitrile samples.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Fornili, A., et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. selected NMR values for the 2 metabolites of (S)-MTPPA, the thiolenone, and the new "thiophene hydrate". [Link]

  • Research Square. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1. [Link]

  • Planta Medica. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • SciSpace. Synthesis of cyclopropane containing natural products. [Link]

  • AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • National Center for Biotechnology Information. (2021). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]

  • Quick Company. Processes For The Preparation Of Cyclopropanecarboxylic Acid. [Link]

  • National Center for Biotechnology Information. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • PubMed. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

  • National Center for Biotechnology Information. (2021). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

  • YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. [Link]

  • MDPI. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Chemistry LibreTexts. (2021). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ISMAR. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]

  • Wikipedia. Thiophene. [Link]

  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • ResolveMass Laboratories Inc. Unknown Impurity Isolation and Characterization. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. 2. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • AZoM. (2021). NMR Techniques Relevant to Small Molecule Structure Elucidation. [Link]

  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

Sources

enhancing the regioselectivity of electrophilic substitution on the thiophene ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced thiophene chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of electrophilic substitution on the thiophene ring. Our goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts - The "Why" of Thiophene's Reactivity

Before diving into troubleshooting, it's crucial to understand the inherent electronic properties of the thiophene ring. This section answers some of the most fundamental questions about its reactivity.

Q1: Why is electrophilic aromatic substitution (SEAr) the dominant reaction pathway for thiophene?

Thiophene is an aromatic heterocycle. The sulfur atom contributes a lone pair of electrons to the π-system, creating a delocalized sextet of electrons across the five-membered ring.[1][2] This electron-rich nature makes the thiophene ring highly nucleophilic and thus, highly reactive towards electrophiles.[1][2] The stability conferred by its aromaticity (resonance energy of ~117-130 kJ/mol) means that substitution reactions, which preserve the aromatic ring, are energetically favored over addition reactions that would destroy it.[3]

Q2: I am consistently getting substitution primarily at the C2 (or C5) position. Why is there such a strong preference over the C3 (or C4) position?

This is the cornerstone of thiophene regioselectivity. The preference for electrophilic attack at the C2 position is a direct consequence of the stability of the reaction intermediate, known as the sigma-complex or Wheland intermediate.

  • C2-Attack: When an electrophile attacks the C2 position, the positive charge in the resulting sigma-complex can be delocalized over three resonance structures. Crucially, one of these structures places the positive charge directly on the sulfur atom, which can stabilize it through its lone pair.[3][4]

  • C3-Attack: Attack at the C3 position yields a sigma-complex where the positive charge is only delocalized over two resonance structures. The sulfur atom is not directly involved in stabilizing the positive charge in the same way.[3][4]

Because the intermediate for C2-attack is more stable, the activation energy for this pathway is lower, leading to a faster reaction rate and making the 2-substituted product the major kinetic product.[3][4][5]

Caption: C2 vs. C3 Attack in Thiophene SEAr

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the electrophilic substitution of substituted thiophenes.

Q3: I have a substituent at the C2 position. Where will the next electrophile add?

The directing effect of the existing substituent is now the primary factor determining the position of the incoming electrophile. We can categorize substituents based on their electronic properties:

  • Electron-Donating Groups (EDGs) / Activating Groups (-CH₃, -OCH₃, -NH₂): These groups increase the electron density of the ring, making it even more reactive. They strongly direct the incoming electrophile to the C5 position . This is due to superior resonance stabilization of the sigma-complex intermediate, where the positive charge can be delocalized onto the heteroatom and the electron-donating group. A smaller amount of the C3-substituted product may also be formed.

  • Electron-Withdrawing Groups (EWGs) / Deactivating Groups (-NO₂, -CN, -COR, -SO₃H): These groups decrease the electron density of the ring, making it less reactive than unsubstituted thiophene. They direct the incoming electrophile to the C4 position . While all positions are deactivated, the C4 position is the "least deactivated" as its substitution pathway avoids placing the positive charge of the sigma-complex adjacent to the electron-withdrawing group.

Table 1: Regioselectivity with 2-Substituted Thiophenes
2-Substituent (R)TypePrimary Substitution PositionSecondary Position(s)Rationale
-CH₃ Activating (EDG)C5C3EDG activates the ring, C5 is electronically favored.
-Cl, -Br Deactivating (Inductive), Activating (Resonance)C5C3Resonance donation directs to C5, overriding inductive withdrawal.
-OCH₃ Activating (EDG)C5C3Strong resonance donation strongly favors C5.
-C(O)CH₃ Deactivating (EWG)C4Minor C5EWG deactivates all positions, but C4 is the least destabilized.
-NO₂ Deactivating (EWG)C4-Strong deactivation makes C4 the only viable position.
Troubleshooting: My reaction is giving a poor ratio of regioisomers. What can I do?

A poor regioisomeric ratio is a common problem. Use this workflow to diagnose and solve the issue.

G Fig 2. Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed Check_Conditions Step 1: Analyze Reaction Conditions Start->Check_Conditions Check_Sterics Step 2: Evaluate Steric Hindrance Start->Check_Sterics Check_Blocking Step 3: Consider Advanced Strategies Start->Check_Blocking Temp Is the temperature too high? (Favors thermodynamic product) Check_Conditions->Temp Solvent Is the solvent polarity appropriate? (Can influence intermediate stability) Check_Conditions->Solvent Catalyst Is the Lewis Acid too strong? (Can decrease selectivity) Check_Conditions->Catalyst Solution_Temp Action: Lower the temperature to favor the kinetic product. Temp->Solution_Temp Solution_Solvent Action: Screen solvents of varying polarity. Solvent->Solution_Solvent Solution_Catalyst Action: Use a milder Lewis Acid (e.g., SnCl4 instead of AlCl3). Catalyst->Solution_Catalyst Bulky_E Is the Electrophile bulky? (e.g., t-butyl group in Friedel-Crafts) Check_Sterics->Bulky_E Bulky_Sub Is the existing substituent bulky? Check_Sterics->Bulky_Sub Solution_Sterics Action: A bulky group may force substitution at a less electronically-favored but more accessible site. Bulky_E->Solution_Sterics Bulky_Sub->Solution_Sterics Blocking_Group Can a blocking group be used? (e.g., -SO3H at C2/C5 to direct to C3/C4) Check_Blocking->Blocking_Group Solution_Blocking Action: Implement a blocking group strategy (See Protocol 2). Blocking_Group->Solution_Blocking

Caption: Troubleshooting Workflow for Poor Regioselectivity

  • Kinetic vs. Thermodynamic Control: Many electrophilic substitutions on thiophene are under kinetic control, meaning the product that forms fastest is the major product.[6] This is usually the most electronically stabilized pathway. However, at higher temperatures, the reaction may become reversible, allowing for equilibration to the most thermodynamically stable product, which could be a different isomer, especially if steric hindrance is a factor.[7]

  • Steric Effects: A bulky substituent on the ring or a bulky incoming electrophile can disfavor substitution at an adjacent position.[7] For example, Friedel-Crafts alkylation of 2-methylthiophene with a bulky electrophile might show an increased amount of C4 substitution compared to a smaller electrophile.

Q4: How can I force substitution to occur at the C3 or C4 position if the electronics favor C5?

This is an advanced challenge that often requires a multi-step strategy. The most common and reliable method is the use of blocking groups .

  • Block the Active Positions: The highly reactive C2 and C5 positions are first blocked with a reversible functional group. Halogens (especially bromine) are excellent for this purpose, as they can be easily installed and later removed via metal-halogen exchange or reduction.[8]

  • Perform the Desired Substitution: With the C2 and C5 positions occupied, the electrophilic substitution is forced to occur at the less reactive C3 or C4 positions.

  • Remove the Blocking Groups: The blocking groups are then removed to yield the desired 3- or 3,4-substituted thiophene.

Section 3: Field-Proven Protocols

Protocol 1: High Regioselectivity Vilsmeier-Haack Formylation of 2-Bromothiophene

This protocol demonstrates the directing effect of a deactivating halogen to achieve substitution almost exclusively at the C5 position.

Objective: To synthesize 2-bromo-5-formylthiophene with high regioselectivity.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • N,N-Dimethylformamide (DMF, 3.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice bath. Add DMF (3.0 eq) via syringe. Slowly add POCl₃ (1.2 eq) dropwise while stirring. The mixture may become thick. Allow it to stir at 0 °C for 30 minutes.

  • Thiophene Addition: Dissolve 2-bromothiophene (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Once the ice has melted, slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-bromo-5-formylthiophene.

Self-Validation: The high regioselectivity is confirmed by ¹H NMR spectroscopy. The product will show two doublets in the aromatic region, each with a coupling constant (J) characteristic of adjacent protons on the thiophene ring, confirming 2,5-disubstitution.

Protocol 2: Blocking Group Strategy for C3-Alkylation

Objective: To synthesize 3-methylthiophene starting from thiophene.

Step-by-Step Methodology:

  • Dibromination (Blocking): Cool a solution of thiophene (1.0 eq) in glacial acetic acid to 0 °C. Slowly add N-bromosuccinimide (NBS, 2.1 eq) in portions, keeping the temperature below 10 °C. Stir for 1 hour, then warm to room temperature and stir overnight. Pour into water and extract with ether. Wash, dry, and purify to obtain 2,5-dibromothiophene.[8]

  • Selective Metal-Halogen Exchange and Alkylation: Cool a solution of 2,5-dibromothiophene (1.0 eq) in anhydrous THF to -78 °C. Slowly add n-butyllithium (1.0 eq) dropwise. Stir at -78 °C for 30 minutes. This selectively forms the 2-lithio-5-bromothiophene intermediate. Add methyl iodide (1.1 eq) and stir at -78 °C for 1 hour, then warm to room temperature. Quench with water and perform a standard extractive workup to obtain 2-bromo-5-methylthiophene.

  • Debromination (Unblocking): Dissolve the 2-bromo-5-methylthiophene in THF and cool to -78 °C. Add n-butyllithium (1.0 eq) and stir for 30 minutes. Quench the reaction by adding methanol at -78 °C. Allow to warm to room temperature, perform an extractive workup, and purify to yield the final product, 3-methylthiophene. (Note: The final two steps are often combined in practice).

References

  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Retrieved from [Link]

  • Fallah, A., Edjlali, L., & Esrafili, M. D. (2014). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. ResearchGate. Retrieved from [Link]

  • Irfan, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Retrieved from [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Retrieved from [Link]

  • Taylor, R. (Ed.). (1991).
  • Gising, J., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved from [Link]

  • Various Authors. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. Retrieved from [Link]

  • jOeCHEM. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). YouTube. Retrieved from [Link]

  • Dear Chemistry. (2023, August 9). Thiophene #!Electrophilic substitution reactions. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

common pitfalls in the synthesis of cyclopropanecarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cyclopropanecarbonitriles. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these valuable chemical motifs. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues you may encounter in the lab. Each entry is formatted as a problem-solution guide, grounded in established chemical principles.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Probable Causes & Troubleshooting Steps:

Low yield is a multifaceted problem that can stem from several factors, from reagent quality to competing side reactions. A systematic approach is crucial for diagnosis.

  • Cause A: Competing Michael Addition: In syntheses starting from α,β-unsaturated nitriles and a nucleophile (e.g., in a Michael-Initiated Ring Closure or MIRC), the most common side reaction is a simple 1,4-conjugate addition that does not proceed to the final ring-closing step.[1][2] The intermediate enolate is quenched before it can displace the leaving group to form the cyclopropane ring.

    • Solution:

      • Choice of Base: The base is critical. A strong, non-nucleophilic base is often required to ensure the intramolecular cyclization is favored over proton quenching. Bases like Cesium Carbonate (Cs₂CO₃) have proven highly effective in driving MIRC reactions to completion.[3]

      • Solvent Selection: The solvent can influence the lifetime and reactivity of the intermediate enolate. Aprotic polar solvents like acetonitrile (MeCN) or DMF are generally preferred as they can stabilize the charged intermediate without providing a proton source.[3][4]

      • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions and favor the desired pathway. However, for the intramolecular cyclization step, some heating may be necessary.[4] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature profile.

  • Cause B: Inefficient Carbene/Carbenoid Formation: In methods like the Simmons-Smith reaction or transition-metal-catalyzed reactions with diazo compounds, inefficient generation of the reactive methylene-transfer agent is a common failure point.[5]

    • Solution:

      • Zinc Activation (Simmons-Smith): The zinc-copper couple must be freshly prepared and highly active. If your reaction is sluggish, consider alternative activation methods or using diethylzinc (Furukawa's modification), which is more reactive but also more hazardous.[6]

      • Diazo Compound Stability: Diazoacetonitrile and other diazo compounds can be unstable and hazardous.[7][8] Using an in situ generation method, where the diazo compound is formed in the presence of the alkene and catalyst, can maintain a low, steady concentration and improve both safety and yield.[9][10][11]

  • Cause C: Intramolecular Cyclization Issues (from Halo-nitriles): When synthesizing cyclopropanecarbonitrile from precursors like 4-chlorobutyronitrile, the intramolecular SN2 reaction can be slow or incomplete.[4][12]

    • Solution:

      • Use of Phase-Transfer Catalysis (PTC): This technique is exceptionally effective for intramolecular cyclizations. A PTC catalyst, such as a quaternary ammonium salt, facilitates the transfer of the base (e.g., hydroxide) or the generated carbanion between phases, dramatically accelerating the reaction.[13][14] This can also allow for the use of simpler, less expensive bases and solvents.[15][16]

      • High Concentration or Solvent-Free Conditions: As described in some protocols, running the reaction at high concentrations or even without a solvent (using the reactants themselves as the medium) can favor the intramolecular pathway.[17]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a decision-making workflow to help diagnose the root cause of low product yield.

G start Low Yield Observed check_method What is your synthetic method? start->check_method mirc Michael-Initiated Ring Closure (MIRC) check_method->mirc carbenoid Carbene / Carbenoid (e.g., Simmons-Smith, Diazo) check_method->carbenoid intramol Intramolecular (e.g., from 4-halobutyronitrile) check_method->intramol check_mirc TLC/LCMS shows starting material and a more polar spot? mirc->check_mirc check_carbenoid Starting alkene consumed, but no product? carbenoid->check_carbenoid check_intramol Reaction sluggish or incomplete? intramol->check_intramol michael_adduct Likely Michael Adduct. Optimize Base (e.g., Cs2CO3) and Solvent (e.g., MeCN). check_mirc->michael_adduct Yes no_reaction_mirc Only starting material? Increase temperature or use a stronger base. check_mirc->no_reaction_mirc No carbenoid_dimer Potential carbene dimerization or side reactions. Use in-situ generation for diazo. Ensure Zn is fully activated. check_carbenoid->carbenoid_dimer Yes no_reaction_carb No reaction? Check catalyst/reagent activity. Increase temperature. check_carbenoid->no_reaction_carb No ptc Implement Phase-Transfer Catalysis (PTC) to accelerate intramolecular SN2. check_intramol->ptc Yes

Caption: A workflow for troubleshooting low yields.

Question 2: My reaction is producing a mixture of stereoisomers. How can I improve diastereoselectivity?

Probable Causes & Troubleshooting Steps:

Achieving high stereoselectivity is paramount, especially in pharmaceutical applications. The geometry of the starting alkene and the nature of the cyclopropanating agent are the primary factors.[18][19]

  • Cause A: Non-Stereospecific Reaction Conditions: Some cyclopropanation methods are not inherently stereospecific, or the stereospecificity can be eroded by reaction conditions that allow for bond rotation in an intermediate.

    • Solution:

      • Leverage Stereospecific Reactions: The Simmons-Smith reaction is a classic example of a stereospecific, concerted reaction. The stereochemistry of the starting alkene is directly translated to the cyclopropane product (i.e., a cis-alkene gives a cis-substituted cyclopropane).[7][20][21][22] If you can synthesize a stereopure alkene, this is a highly reliable method.

      • Catalyst Control: In metal-catalyzed reactions, the ligand on the metal center plays a dominant role in controlling stereoselectivity. For rhodium- or copper-catalyzed reactions with diazo compounds, switching to a bulkier or chiral ligand can dramatically influence the diastereomeric ratio.[5]

  • Cause B: Lack of Facial Selectivity: For prochiral alkenes, the cyclopropanating agent can approach from either face, leading to enantiomers or diastereomers.

    • Solution:

      • Substrate-Directed Control: The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can coordinate to the metal of the carbenoid (e.g., the zinc in the Simmons-Smith reaction), forcing the delivery of the methylene group to the same face.[22][23] This is one of the most powerful strategies for controlling diastereoselectivity in acyclic systems.

      • Chiral Catalysis: For enantioselective synthesis, employing a chiral catalyst is essential. Myoglobin-based biocatalysts and cobalt(II) complexes of chiral porphyrins have shown exceptional performance in catalyzing highly diastereo- and enantioselective cyclopropanations with in situ generated diazoacetonitrile.[8][11]

Reaction Pathway: MIRC vs. Michael Addition

The diagram below illustrates the critical branch point in reactions of α,β-unsaturated nitriles, where the intermediate can either proceed to the desired cyclopropane or be quenched to form a Michael adduct byproduct.

G sub α,β-Unsaturated Nitrile + Nucleophile (Nu-CH2-LG) base Base intermediate Intermediate Enolate sub->intermediate + Base path_cyclization Intramolecular SN2 Cyclization (Favored by strong, non-nucleophilic base & aprotic solvent) path_quench Proton Quench (e.g., from solvent or weak base) product Desired Product: Cyclopropanecarbonitrile intermediate->product 3-exo-tet closure byproduct Side Product: Michael Adduct intermediate->byproduct + H+

Caption: Competing pathways in MIRC synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to cyclopropanecarbonitriles?

There are three primary strategies, each with its own advantages and disadvantages:

  • Addition to Alkenes: This involves the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction (using CH₂I₂/Zn-Cu) and transition-metal catalysis (using diazoacetonitrile with Rh, Cu, or Co catalysts) are the most prominent examples.[5]

  • Michael-Initiated Ring Closure (MIRC): This is a powerful method where a nucleophile adds to an α,β-unsaturated nitrile, generating an enolate that then undergoes an intramolecular cyclization to form the three-membered ring.[3][24]

  • Intramolecular Cyclization: This involves the deprotonation of a γ-halonitrile (like 4-chlorobutyronitrile) with a base, leading to an intramolecular SN2 reaction to form the cyclopropane ring.[4][12][25]

Q2: I am working with diazoacetonitrile. What are the key safety precautions?

Diazoacetonitrile, like other low-molecular-weight diazo compounds, is potentially explosive and toxic.[7] The best practice is to avoid its isolation and instead generate it in situ. This can be done by reacting an aminoacetonitrile salt with sodium nitrite under controlled conditions, allowing the diazo compound to be consumed by the alkene and catalyst as it is formed.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q3: How do I purify my final cyclopropanecarbonitrile product effectively?

Purification can be challenging due to the potential for similarly polar byproducts.

  • Standard Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) is typically effective.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.

  • Workup Issues: During aqueous workup, emulsions can sometimes form, particularly in base-promoted reactions.[25] To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Q4: Can I use phase-transfer catalysis (PTC) for my synthesis?

Yes, PTC is highly suitable for certain cyclopropanecarbonitrile syntheses, particularly the intramolecular cyclization of γ-halonitriles and some MIRC reactions.[13] It offers several advantages, including the use of inexpensive inorganic bases (like NaOH or KOH), milder reaction conditions, simplified workup, and excellent scalability, making it attractive for industrial applications.[14][16]

Experimental Protocols
Protocol 1: General Procedure for Michael-Initiated Ring Closure (MIRC)

This protocol is a representative example for the synthesis of a substituted cyclopropanecarbonitrile from an α,β-unsaturated nitrile and a carbon nucleophile.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated nitrile (1.0 eq) and the carbon nucleophile (e.g., a malonic ester derivative, 1.1 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile or THF) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., Cs₂CO₃, 1.5 eq) portion-wise over 10-15 minutes. Using a solid base like cesium carbonate has been shown to be highly effective.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Table 1: Comparison of Common Cyclopropanation Methods
MethodKey ReagentsCommon SubstrateKey AdvantagesCommon Pitfalls
Simmons-Smith CH₂I₂ + Zn(Cu)Alkenes (esp. allylic alcohols)High stereospecificity[7]; directing group effects.[23]High cost of CH₂I₂; reagent stoichiometry can be sensitive.
MIRC Base + Nucleophileα,β-Unsaturated NitrilesConvergent; builds complexity quickly.Competition from Michael addition[2]; requires careful base/solvent choice.[3]
Catalytic (Diazo) Diazoacetonitrile + Metal Catalyst (Rh, Co)Styrenes, electron-rich alkenesHigh turnover numbers; amenable to asymmetric catalysis.[8][11]Diazo reagents are hazardous[7]; potential for side reactions.
Intramolecular Base (PTC optional)γ-HalonitrilesAtom-economical; simple starting materials.Can be slow without PTC; potential for elimination side reactions.
References
  • The Simmons-Smith Reaction & Cyclopropan
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure. (2025).
  • Cyclopropan
  • Method for artificially synthesizing cyclopropanecarbonitrile.
  • Cyclopropanecarbonitrile. LookChem.
  • Simmons–Smith reaction. Wikipedia.
  • Stereoselective Cyclopropanation Reactions. (1997).
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). NIH.
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. [Link]

  • Cyclopropanecarboxylic Acid. Organic Syntheses.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). PubMed.
  • Synthesis of a Cyclopropane
  • Cyclopropanecarbonitrile. NIST WebBook.
  • Cyclopropanecarbonitrile. PubChem.
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Metal-catalyzed cyclopropan
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). NIH.
  • Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer C
  • Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transf. University of Rochester.
  • Michael addition reaction. Wikipedia.
  • Simmons‐Smith Cyclopropanation Reaction. (2025).
  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Publishing.
  • Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Journal of the Chemical Society, Perkin Transactions 1.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. NIH.
  • Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024). Chemistry LibreTexts.
  • Diastereoselective Synthesis of Vinylcyclopropanes
  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Purification of chemically modified cyclodextrins.
  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research.
  • Industrial Phase-Transfer C

Sources

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the workup procedure for this important synthetic intermediate.

I. Troubleshooting Guide: Workup Procedure

The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, often achieved through a phase-transfer catalyzed (PTC) reaction of 2-thiopheneacetonitrile and a dihaloalkane, can present several challenges during the workup and purification stages. This section addresses common issues in a question-and-answer format to help you navigate these experimental hurdles.

Q1: I've formed a persistent emulsion during the aqueous wash of my organic layer. How can I break it?

A1: Causality and Mitigation

Emulsion formation is a frequent issue in biphasic workups, particularly when residual phase-transfer catalysts, which act as surfactants, are present.[1] The presence of finely divided solids or viscous reaction mixtures can also stabilize emulsions.

Troubleshooting Steps:

  • Brine Wash: The first and simplest approach is to wash the emulsified layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Change in pH: A slight acidification or basification of the aqueous phase can sometimes disrupt the emulsion by altering the charge of the species at the interface.

  • Filtration: If the emulsion is stabilized by solid precipitates, filtering the entire mixture through a pad of Celite® can remove the solid particles and help resolve the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity, such as diethyl ether or ethyl acetate, can alter the interfacial tension and break the emulsion.

  • Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be a highly effective method to separate the layers.

Q2: My final product is contaminated with the phase-transfer catalyst. What is the most effective way to remove it?

A2: Catalyst Removal Strategies

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), are often soluble in the organic phase and can be challenging to remove completely.[2][3]

Recommended Procedures:

  • Aqueous Washes: Multiple washes with water can help partition the catalyst into the aqueous phase. However, this may not be sufficient for highly lipophilic catalysts.[2]

  • Acidic Wash: For quaternary ammonium-based catalysts, washing the organic layer with dilute hydrochloric acid can sometimes facilitate their removal.

  • Silica Gel Chromatography: This is the most reliable method for complete removal. The polar nature of the silica gel will strongly adsorb the ionic catalyst, allowing the less polar product to elute. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation can be an effective method to separate it from the non-volatile catalyst.[4]

Q3: The yield of my isolated product is significantly lower than expected. What are the potential causes during the workup?

A3: Identifying and Preventing Product Loss

Low yields can stem from several issues during the workup process.

Potential Causes and Solutions:

  • Product Solubility in the Aqueous Layer: While 1-(Thiophen-2-yl)cyclopropanecarbonitrile is primarily organic-soluble, some loss into the aqueous phase can occur, especially if multiple aqueous washes are performed. To mitigate this, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[1]

  • Hydrolysis of the Nitrile Group: Prolonged exposure to strongly acidic or basic conditions during the workup can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[5] It is crucial to neutralize the reaction mixture to a pH of ~7 before extraction and avoid lengthy exposure to harsh pH conditions.

  • Incomplete Extraction: Ensure that a sufficient volume of organic solvent is used for extraction and that the layers are adequately mixed to ensure complete partitioning of the product.

  • Volatility of the Product: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not completely pure. Use moderate temperatures and pressures during rotary evaporation.

Q4: My isolated product is a dark, oily residue, and I'm having trouble purifying it. What could be the issue?

A4: Addressing Impurities and Coloration

A dark and viscous product often indicates the presence of polymeric byproducts or degradation of the thiophene ring.

Troubleshooting and Purification:

  • Polymerization: Thiophene derivatives can be susceptible to polymerization under certain conditions, especially at elevated temperatures or in the presence of strong acids.[6] Ensure the reaction temperature is well-controlled and that the workup is performed promptly after the reaction is complete.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing colored impurities and byproducts. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated carbon can help remove colored impurities. The carbon is then removed by filtration through Celite®.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile via phase-transfer catalysis?

A1: A typical workup procedure involves the following steps:

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Phase Separation: The layers are separated in a separatory funnel.

  • Aqueous Washes: The organic layer is washed sequentially with water and then brine to remove the majority of the phase-transfer catalyst and other water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by silica gel column chromatography.

Q2: What are the common side reactions to be aware of that can complicate the workup?

A2: Besides polymerization, potential side reactions include:

  • Hydrolysis of the nitrile: As mentioned previously, this can occur under harsh pH conditions during the workup.[5]

  • Dialkylation: Reaction of the product with another molecule of the dihaloalkane can lead to the formation of a spirocyclic dinitrile.

  • Elimination Reactions: Depending on the base and dihaloalkane used, elimination reactions can compete with the desired cyclopropanation.[7]

Q3: Which analytical techniques are most suitable for monitoring the purity of 1-(Thiophen-2-yl)cyclopropanecarbonitrile during and after the workup?

A3: The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction and for identifying the optimal solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the product and any volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the nitrile functional group (a sharp peak around 2240 cm⁻¹).[8]

III. Experimental Protocols and Data

Standard Workup Protocol
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (3 volumes relative to the initial reaction volume) and water (3 volumes).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (2 x 2 volumes) and saturated aqueous NaCl (brine) (1 x 2 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Extraction Solvent Ethyl Acetate, DichloromethaneGood solubility of the product and immiscibility with water.
Washing Volume 2-3 volumes per washEnsures efficient removal of water-soluble impurities.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Chromatography Eluent Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)Provides good separation of the product from non-polar and polar impurities.

IV. Visualization of the Workup Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_extraction Extraction & Washing cluster_isolation Isolation & Purification Reaction Reaction Mixture (Product, Catalyst, Solvents, Salts) Quench Quench with Water & Organic Solvent Reaction->Quench Dilution Separate Separate Layers Quench->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Organic Layer Aqueous_Waste Aqueous Waste (Catalyst, Salts) Separate->Aqueous_Waste Aqueous Layer Wash->Aqueous_Waste Aqueous Washes Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Washed Organic Layer Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Chromatography Silica Gel Chromatography Filter_Concentrate->Chromatography Crude Product Pure_Product Pure Product 1-(Thiophen-2-yl)cyclopropanecarbonitrile Chromatography->Pure_Product

Caption: A flowchart illustrating the key stages of the workup and purification procedure for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

V. References

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. (2019-09-05).

  • 1-(Thiophen-2-yl)cyclopropane-1-carbonitrile. ChemScene.

  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.

  • Method for separating a phase transfer catalyst by means of a membrane. Google Patents.

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

  • Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of Thienyl-Capped Polyethylene. University of Groningen.

  • cyclopropyl cyanide. Organic Syntheses Procedure.

  • Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. ResearchGate. (2023-12-01).

  • I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? ResearchGate. (2017-02-13).

  • Question on how to perform this Nitrile reaction. Reddit. (2022-07-10).

  • Industrial Phase-Transfer Catalysis.

  • Cyclopropanation of Alkenes. Master Organic Chemistry. (2023-10-18).

  • Common side reactions in the synthesis of 3-Thiopheneacetonitrile. Benchchem.

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.

  • A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications. Benchchem.

  • Separation of PTC Catalyst from Product by Distillation. PTC Organics, Inc.

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC - NIH. (2022-11-16).

  • Phase transfer catalysis (PTC). OperaChem. (2023-07-02).

  • Nitrile Rubber Reactor Operation Troubleshooting with Principal Component Analysis. ResearchGate. (2025-08-07).

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central.

  • RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. (2025-08-09).

  • Phase-transfer catalyst. Wikipedia.

  • Synthesis of cyclopropanes. Organic Chemistry Portal.

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. ResearchGate. (2022-11-11).

  • PTC Cyanation. PTC Organics, Inc.

  • Organic Reaction Workup Formulas for Specific Reagents.

  • The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties.

  • Reactions and Mechanisms. Master Organic Chemistry.

  • Cyanation – Knowledge and References. Taylor & Francis.

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. (2025-08-06).

  • Novel synthesis method of cyclopropyl cyanide. Google Patents.

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. (2026-01-06).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Uniqueness of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

The molecule 1-(Thiophen-2-yl)cyclopropanecarbonitrile presents an interesting case for ¹H NMR analysis due to the juxtaposition of two distinct and influential chemical environments: the aromatic, electron-rich thiophene ring and the strained, magnetically anisotropic cyclopropane ring. The electron-withdrawing nitrile group further influences the electronic environment of the cyclopropyl protons. Understanding the interplay of these structural features is key to accurately interpreting the resulting spectrum.

Predicted ¹H NMR Spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

The ¹H NMR spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is predicted to exhibit signals corresponding to the three protons of the thiophene ring and the four protons of the cyclopropane ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are anticipated as follows:

Thiophene Ring Protons (δ ≈ 6.9 - 7.4 ppm):

The 2-substituted thiophene ring will give rise to three signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the sulfur atom and the aromatic ring current.[1]

  • H5': This proton, being furthest from the substituent and adjacent to the sulfur atom, is expected to be the most downfield of the thiophene protons, likely appearing as a doublet of doublets (dd).

  • H3': This proton is adjacent to the point of substitution and will also appear as a doublet of doublets (dd).

  • H4': This proton is situated between H3' and H5' and is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both neighboring protons.

The coupling constants for thiophene protons are characteristic: J(H3'-H4') is typically around 3.5-4.5 Hz, J(H4'-H5') is around 4.5-5.5 Hz, and the long-range coupling J(H3'-H5') is smaller, around 1.0-3.0 Hz.

Cyclopropane Ring Protons (δ ≈ 1.5 - 2.0 ppm):

The four protons on the cyclopropane ring are diastereotopic and will therefore be chemically non-equivalent, giving rise to two distinct sets of signals. These protons are significantly shielded due to the unique ring current effect of the cyclopropane ring, causing them to appear at a characteristically high field (low ppm value).[2][3][4] The electron-withdrawing nitrile group will cause a downfield shift compared to an unsubstituted cyclopropane.

  • H2 (cis to thiophene): The two protons cis to the thiophene ring will be magnetically equivalent and are expected to appear as a multiplet.

  • H3 (trans to thiophene): The two protons trans to the thiophene ring will also be magnetically equivalent and will appear as a separate multiplet.

The coupling within the cyclopropane ring is complex. Geminal coupling (between protons on the same carbon) is typically in the range of 4-9 Hz. Vicinal cis coupling (J_cis) is generally larger (6-12 Hz) than vicinal trans coupling (J_trans) (3-8 Hz).[5] This difference is a key diagnostic feature for assigning the stereochemistry of substituted cyclopropanes.

Comparative Analysis: 1-(Thiophen-2-yl)cyclopropanecarbonitrile vs. 1-Phenylcyclopropanecarbonitrile

To better understand the influence of the aromatic system on the ¹H NMR spectrum, we will compare the predicted spectrum of our target molecule with the known spectrum of 1-phenylcyclopropanecarbonitrile.

Proton Predicted Chemical Shift (δ) for 1-(Thiophen-2-yl)cyclopropanecarbonitrile (ppm) Observed Chemical Shift (δ) for 1-Phenylcyclopropanecarbonitrile (ppm) Key Differences and Rationale
Aromatic Protons 6.9 - 7.47.2 - 7.4The thiophene protons are expected to be slightly more shielded (upfield) than the benzene protons due to the lower aromaticity and different ring current effect of the thiophene ring compared to the benzene ring.
Cyclopropyl Protons (cis to aromatic ring) ~1.7 - 1.9~1.6 - 1.7The anisotropic effect of the thiophene ring is different from that of the benzene ring. The slightly more electron-donating nature of the thiophene ring compared to benzene may lead to a slight deshielding (downfield shift) of the cis cyclopropyl protons.
Cyclopropyl Protons (trans to aromatic ring) ~1.5 - 1.7~1.3 - 1.4Similar to the cis protons, the trans protons will also be influenced by the aromatic ring's anisotropic effect, likely resulting in a slight downfield shift compared to the phenyl-substituted analogue.

Rationale for a Deeper Dive:

The concept of aromatic ring current is central to understanding the chemical shifts of protons attached to or near an aromatic ring. In a magnetic field, the delocalized π-electrons of an aromatic ring circulate, inducing a secondary magnetic field. This induced field opposes the applied field in the center of the ring (shielding effect) and reinforces the applied field outside the ring (deshielding effect). While both benzene and thiophene are aromatic, the extent of electron delocalization and thus the magnitude of the ring current differ, leading to the observed differences in chemical shifts.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry vial.[6][7][8][9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11][12]

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure a homogeneous magnetic field, the sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃ (with 0.03% TMS as an internal standard)

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Spectral Width: 10-12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the multiplicities and measure the coupling constants.

Visualizing the Molecular Structure and Proton Environments

To visually represent the structure and the different proton environments of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, the following diagrams are provided.

Caption: Molecular structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile with proton labeling.

G Thiophene Thiophene Protons (δ ≈ 6.9 - 7.4 ppm) H5_prime H5' (dd) Thiophene->H5_prime H3_prime H3' (dd) Thiophene->H3_prime H4_prime H4' (dd) Thiophene->H4_prime Cyclopropane Cyclopropane Protons (δ ≈ 1.5 - 2.0 ppm) H2 H2 (cis) (m) Cyclopropane->H2 H3 H3 (trans) (m) Cyclopropane->H3 H5_prime->H3_prime J ≈ 1.0-3.0 Hz H5_prime->H4_prime J ≈ 4.5-5.5 Hz H4_prime->H3_prime J ≈ 3.5-4.5 Hz H2->H3 J_gem, J_cis, J_trans

Caption: Predicted ¹H NMR spectral regions and coupling relationships.

Conclusion

The ¹H NMR spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is a valuable tool for its structural confirmation. By understanding the characteristic chemical shifts and coupling constants of the thiophene and cyclopropane moieties, a detailed and accurate interpretation of the spectrum is achievable. The comparative analysis with 1-phenylcyclopropanecarbonitrile highlights the subtle yet significant influence of the aromatic ring system on the chemical shifts of neighboring protons. This guide provides a comprehensive framework for the prediction, interpretation, and experimental acquisition of the ¹H NMR spectrum of this and structurally related molecules, serving as a practical resource for researchers in the field.

References

  • Baranac-Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • H-1 NMR Spectrum of Cyclopropane. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Advances. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024). Retrieved from [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. (2019). Retrieved from [Link]

  • N-Unsubstituted 2- and 3-thiophenimines. (2024). Organic & Biomolecular Chemistry. [Link]

  • NMR Sample Preparation. Western University. (n.d.). Retrieved from [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. Reddit. (2022). Retrieved from [Link]

  • The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan. [Link]

  • How Aromaticity changes NMR ?. YouTube. (2022). Retrieved from [Link]

  • 1H-NMR Spectrum of 2-dodecyl-5-trimethylstannylthiophene in... ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-(Thiophen-2-yl)cyclopropanecarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document serves as a practical reference for the structural elucidation of this and structurally related compounds. By comparing experimental data with that of relevant substructures, we aim to provide a clear rationale for the observed chemical shifts, underpinned by established spectroscopic principles.

Introduction

The structural motif of a thiophene ring coupled with a cyclopropane unit is of significant interest in medicinal chemistry. The thiophene ring is a common bioisostere of a phenyl group, offering modulated electronic properties and metabolic stability. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional architecture. Accurate structural characterization is paramount, and 13C NMR spectroscopy is an indispensable tool in this regard. This guide presents a detailed examination of the 13C NMR spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, providing both the spectral data and a comparative analysis to facilitate its unambiguous assignment.

Analysis of 13C NMR Chemical Shifts

The 13C NMR spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile was acquired in deuterated chloroform (CDCl3). The assignment of each resonance is discussed below, with comparative data from thiophene and cyclopropanecarbonitrile to rationalize the observed shifts.

Carbon AtomFunctional GroupExperimental Shift (ppm) in 1-(Thiophen-2-yl)cyclopropanecarbonitrileComparative Shift (ppm) in Thiophene[1]Comparative Shift (ppm) in Cyclopropanecarbonitrile[2][3]
Cα (Thiophene)Aromatic C-S142.1125.6-
Cβ (Thiophene)Aromatic C-C127.5127.3-
Cβ' (Thiophene)Aromatic C-C126.2127.3-
Cα' (Thiophene)Aromatic C-C-S125.0125.6-
C (quaternary)Cyclopropane15.8-1.1
CH2Cyclopropane17.2-10.5
CNNitrile121.3-121.9

Table 1: 13C NMR Chemical Shift Data (ppm) in CDCl3.

Thiophene Ring Carbons

The substitution of the thiophene ring at the 2-position by the cyclopropanecarbonitrile moiety leads to a predictable differentiation of the aromatic carbon signals.

  • Cα (ipso-Carbon): The carbon directly attached to the substituent (Cα) is significantly deshielded, appearing at 142.1 ppm. This downfield shift from the 125.6 ppm observed in unsubstituted thiophene is a characteristic effect of substitution on an aromatic ring.

  • Cβ and Cβ': The two Cβ carbons are no longer equivalent. The Cβ adjacent to the substitution (127.5 ppm) is relatively unaffected compared to pristine thiophene (127.3 ppm). The other Cβ' carbon (126.2 ppm) shows a slight upfield shift.

  • Cα': The Cα' carbon, furthest from the point of attachment, resonates at 125.0 ppm, very close to its chemical shift in thiophene, indicating minimal electronic perturbation at this position.

Studies on 2-substituted thiophenes have shown that the chemical shifts of the ring carbons correlate with the electronic properties of the substituent.[4][5]

Cyclopropane Ring Carbons

The highly strained nature of the cyclopropane ring results in upfield chemical shifts for its carbons.

  • Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to both the thiophene and the nitrile group, is found at 15.8 ppm. This is a notable downfield shift compared to the C1 of cyclopropanecarbonitrile (1.1 ppm), attributable to the deshielding influence of the adjacent aromatic ring and the nitrile group.

  • Methylene Carbons: The two equivalent methylene carbons of the cyclopropane ring appear at 17.2 ppm. This is also shifted downfield from the 10.5 ppm in cyclopropanecarbonitrile due to the substitution at the adjacent carbon.

Nitrile Carbon

The nitrile carbon (CN) resonates at 121.3 ppm. This is well within the typical range for nitriles (110-125 ppm) and is very close to the chemical shift observed in cyclopropanecarbonitrile (121.9 ppm), suggesting that its electronic environment is not significantly altered by the thiophene substituent.[6]

Experimental Protocol for 13C NMR Acquisition

The following is a standard protocol for obtaining a quantitative 13C NMR spectrum of a small organic molecule.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
  • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed.[7]
  • Pulse Sequence: A standard pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Pulse Angle: 30 degrees. This allows for a shorter relaxation delay.[8]
  • Spectral Width: 0 to 220 ppm.
  • Acquisition Time: Approximately 2-4 seconds.[8]
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 1-2 Hz.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase the resulting spectrum.
  • Apply a baseline correction.
  • Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.

Visualizations

The following diagrams illustrate the molecular structure with assigned chemical shifts and the experimental workflow.

Caption: Structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile with 13C NMR chemical shifts (ppm).

experimental_workflow cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (Dissolve in CDCl3) setup Spectrometer Setup (Lock, Shim, Tune) prep->setup acquire Data Acquisition (Pulse Program, Scans) setup->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Referencing, Assignment) process->analyze

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile has been successfully assigned. The chemical shifts are consistent with the electronic effects imparted by the thiophene, cyclopropane, and nitrile functionalities. The ipso-carbon of the thiophene ring and the quaternary carbon of the cyclopropane ring show the most significant deviations from their parent structures, providing key diagnostic signals for structural confirmation. This guide, with its detailed analysis and experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • A Guide to 13C NMR Chemical Shift Values - Compound Interest. (2015). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Retrieved from [Link]

  • Thioester supporting info 09-08-12 - The Royal Society of Chemistry. Retrieved from [Link]

  • 13 C NMR Chemical shifts of compounds 1-12. | Download Table - ResearchGate. Retrieved from [Link]

  • 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations - Oxford Academic. Retrieved from [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Retrieved from [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes | Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem - NIH. Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. Retrieved from [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. Retrieved from [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC - NIH. Retrieved from [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. Retrieved from [Link]

  • 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. Retrieved from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. Retrieved from [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile: Predicting Mass Spectral Fragmentation and Evaluating Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific practice. 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a molecule incorporating a thiophene ring, a strained cyclopropane moiety, and a nitrile group, presents an interesting case for structural analysis. This guide provides an in-depth exploration of the expected mass spectral fragmentation of this compound under electron ionization (EI) conditions. Furthermore, it offers a comparative analysis with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, to provide a holistic perspective on its structural characterization.

The Power and Nuances of Mass Spectrometry in Molecular Interrogation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Under electron ionization (EI), the energetic electron beam induces fragmentation of the molecule, generating a unique fingerprint of fragment ions that can be used to deduce its structure.[1] The stability of the resulting carbocations and radical cations heavily influences the observed fragmentation pattern.[2]

Predicted Electron Ionization Mass Spectrum Fragmentation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

The molecular formula of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is C₈H₇NS, with a molecular weight of 149.21 g/mol .[3] Upon electron ionization, the molecule will form a molecular ion ([M]⁺˙) at m/z 149. The subsequent fragmentation is predicted to proceed through several key pathways, dictated by the relative stabilities of the resulting fragments and the inherent chemical properties of the thiophene, cyclopropane, and nitrile functionalities.

Expected Key Fragmentation Pathways:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [C₈H₇NS]⁺˙ at m/z 149 . Aromatic systems like thiophene tend to produce relatively stable molecular ions, so this peak is expected to be observable.[4]

  • Loss of the Nitrile Group: A common fragmentation pathway for nitriles is the loss of the CN radical (26 Da). This would lead to the formation of a cyclopropyl-thiophenyl cation at m/z 123 .

  • Cleavage of the Cyclopropane Ring: The strained three-membered ring is susceptible to ring-opening and subsequent fragmentation.

    • Loss of Ethylene (C₂H₄): Cycloalkanes often undergo fragmentation by losing small, stable neutral molecules like ethylene (28 Da).[5] Cleavage of the cyclopropane ring could lead to the loss of ethylene, resulting in a fragment at m/z 121 .

    • Formation of the Thiophenyl Cation: Cleavage of the bond between the cyclopropane ring and the thiophene ring could generate the stable thiophenyl cation at m/z 83 .

  • Fragmentation of the Thiophene Ring: Thiophene and its derivatives undergo characteristic ring fragmentation.

    • Formation of the Thiophenium Ion: The thiophene ring itself can fragment, leading to the formation of the thiophenium ion [C₄H₄S]⁺˙ at m/z 84 .

    • Loss of a Thiophene Fragment: Cleavage can also result in the loss of a neutral thiophene fragment, although this is less common when substituted.

  • Formation of the Tropylium-like Ion: Rearrangement of the thiophene ring, similar to the formation of the tropylium ion from toluene, could potentially lead to a stable aromatic cation.

Proposed Fragmentation Scheme:

Caption: Predicted major fragmentation pathways of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Summary of Predicted Major Ions:

m/zProposed FragmentNotes
149[C₈H₇NS]⁺˙Molecular Ion
123[C₇H₇S]⁺Loss of the nitrile radical
121[C₆H₅NS]⁺˙Loss of ethylene from the cyclopropane ring
84[C₄H₄S]⁺˙Thiophenium ion
83[C₄H₃S]⁺Thiophenyl cation

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and suggesting fragmentation patterns, a comprehensive structural elucidation often requires complementary data from other spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[6] For 1-(Thiophen-2-yl)cyclopropanecarbonitrile, NMR would be invaluable for confirming the connectivity of the different structural motifs.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene ring, typically in the aromatic region (δ 7-8 ppm), and the diastereotopic protons of the cyclopropane ring, which would likely appear as complex multiplets in the upfield region (δ 1-2 ppm).[7] The coupling patterns between these protons would definitively establish their connectivity.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the thiophene ring (δ 120-140 ppm), the quaternary carbon and the two CH₂ carbons of the cyclopropane ring (typically shielded, appearing at high field), and the nitrile carbon (δ ~120 ppm).[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[4]

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile group.

  • Thiophene C-H and Ring Vibrations: Absorptions corresponding to the C-H stretching of the thiophene ring would appear around 3100 cm⁻¹. Ring stretching vibrations would be observed in the 1300-1500 cm⁻¹ region.

  • Cyclopropane C-H Stretch: The C-H stretching vibrations of the cyclopropane ring are typically found at slightly higher wavenumbers than those of acyclic alkanes, often above 3000 cm⁻¹.[9]

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (EI) Molecular weight, elemental formula (high resolution), fragmentation pattern for structural clues.[1]High sensitivity, small sample requirement, provides molecular weight.Molecular ion may not always be observed, interpretation of spectra can be complex.
NMR Spectroscopy Detailed connectivity of atoms, chemical environment of nuclei, stereochemistry.[6]Provides unambiguous structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
IR Spectroscopy Presence of functional groups.[4]Fast, non-destructive, provides a quick overview of functional groups.Does not provide information on the overall molecular structure or connectivity.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following provides a generalized, step-by-step methodology for acquiring an EI mass spectrum of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. Specific parameters may need to be optimized based on the instrument used.

Workflow for EI-MS Analysis:

EI_MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Processing prep Dissolve sample in a volatile organic solvent (e.g., dichloromethane or methanol) intro Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet prep->intro ionize Ionize the sample using a standard electron energy of 70 eV intro->ionize separate Separate the resulting ions in the mass analyzer (e.g., quadrupole or time-of-flight) ionize->separate detect Detect the ions and record the mass spectrum separate->detect process Process the raw data to generate a mass spectrum (m/z vs. relative abundance) detect->process interpret Interpret the spectrum to identify the molecular ion and major fragment ions process->interpret

Sources

The Thiophene Moiety: A Strategic Bioisostere for Phenyl Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Thiophene in Lead Optimization

In the intricate chess game of drug discovery, the strategic substitution of a phenyl ring with a thiophene moiety has emerged as a powerful move for medicinal chemists. This bioisosteric replacement, seemingly a subtle tweak in molecular architecture, can profoundly influence a drug candidate's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive analysis of the thiophene versus phenyl bioisosteric relationship, offering field-proven insights and experimental data to inform rational drug design and accelerate the journey from lead compound to clinical candidate.

The Principle of Bioisosterism: More Than Just Similar Shapes

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties. The goal is to create a new compound with improved biological properties.[1] The replacement of a phenyl ring with a thiophene ring is a classic example of this principle, where the sulfur heteroatom in the five-membered thiophene ring mimics the "-CH=CH-" vinyl group of the six-membered benzene ring.[1] This substitution, however, offers more than just maintaining steric bulk; it introduces subtle yet significant electronic and metabolic differences that can be exploited to overcome common drug development hurdles.

Head-to-Head: Physicochemical and Metabolic Properties of Thiophene vs. Phenyl

The decision to employ a thiophene-for-phenyl substitution is rooted in the distinct physicochemical properties of the two aromatic systems. While both are aromatic and share a degree of structural similarity, the presence of the sulfur atom in thiophene introduces key differences.[2][3]

PropertyPhenylThiopheneImplication in Drug Design
Aromaticity HighModerateThiophene is more susceptible to certain metabolic reactions.[2]
Electron Density Evenly distributedElectron-rich, with higher density on the carbon atoms adjacent to the sulfur.Can lead to altered interactions with the target protein, potentially enhancing potency or selectivity.[4]
Dipole Moment 0 D~0.5 DThe slight polarity of thiophene can improve solubility and interactions with polar residues in a binding pocket.
Lipophilicity (logP) Generally higherGenerally lowerCan lead to improved aqueous solubility and reduced off-target toxicity.[5]
Reactivity StableMore reactive towards electrophilic substitution.Offers different synthetic handles for further molecular modification.[2]
Hydrogen Bonding Can participate in π-π stacking and cation-π interactions.The sulfur atom can act as a weak hydrogen bond acceptor.Provides an additional point of interaction with the biological target, potentially increasing binding affinity.[4]

Metabolic Considerations: A Double-Edged Sword

One of the most critical aspects of the thiophene-phenyl bioisosteric switch is its impact on drug metabolism. Phenyl rings are often metabolized by cytochrome P450 (CYP) enzymes via aromatic hydroxylation, which can lead to the formation of reactive metabolites or rapid clearance.

Thiophene rings, on the other hand, can undergo different metabolic fates. The sulfur atom can be oxidized to a sulfoxide or sulfone, or the ring can be opened.[4] These alternative metabolic pathways can sometimes lead to improved metabolic stability by blocking a problematic hydroxylation site on a phenyl ring.[6] However, it is crucial to note that the metabolism of thiophene can also generate reactive intermediates that may lead to toxicity.[7][8] Therefore, a careful evaluation of the metabolic profile of any new thiophene-containing compound is essential.

Experimental Workflow: Evaluating the Impact of Thiophene Substitution

A systematic approach is necessary to validate the decision to replace a phenyl ring with a thiophene. The following experimental workflow outlines the key assays and analyses required to compare a phenyl-containing lead compound with its thiophene bioisostere.

G cluster_0 Lead Compound (Phenyl) cluster_1 Bioisosteric Replacement cluster_2 In Vitro Evaluation cluster_3 In Vivo & ADMET Profiling Lead_Phenyl Lead Compound (Phenyl-containing) Synthesis Chemical Synthesis of Thiophene Analog Lead_Phenyl->Synthesis Design & Synthesize Binding_Assay Target Binding Assay (e.g., Ki, IC50) Synthesis->Binding_Assay Characterize Functional_Assay Functional Assay (e.g., EC50, % inhibition) Synthesis->Functional_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Synthesis->Metabolic_Stability Solubility Aqueous Solubility (Kinetic/Thermodynamic) Synthesis->Solubility PK_Study Pharmacokinetic Study (Mouse/Rat) Binding_Assay->PK_Study Promising Candidate Functional_Assay->PK_Study Metabolic_Stability->PK_Study Solubility->PK_Study Toxicity_Screen In Vitro Toxicity (e.g., Cytotoxicity, hERG) PK_Study->Toxicity_Screen Efficacy_Model In Vivo Efficacy Model PK_Study->Efficacy_Model

Caption: A generalized workflow for the comparative evaluation of a phenyl-containing lead compound and its thiophene bioisostere.

Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Objective: To determine the in vitro metabolic stability of the phenyl and thiophene analogs.

  • Methodology:

    • Prepare a stock solution of the test compound (phenyl or thiophene analog) in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Target Binding Affinity Assay (Radioligand Binding Assay)

  • Objective: To determine the binding affinity (Ki) of the phenyl and thiophene analogs to the target receptor.

  • Methodology:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a known radioligand for the target in the presence of increasing concentrations of the test compound (competitor).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Case Studies: Thiophene in Action

The successful application of the thiophene-for-phenyl substitution is evident in numerous approved drugs across various therapeutic areas.[9]

  • Clopidogrel (Plavix®): An antiplatelet agent where a thiophene ring is a key component of the active metabolite, which irreversibly inhibits the P2Y12 receptor.[4]

  • Tiotropium (Spiriva®): A long-acting anticholinergic bronchodilator for the treatment of COPD, featuring two thiophene rings that contribute to its high affinity for muscarinic receptors.

  • Duloxetine (Cymbalta®): An antidepressant that is a serotonin-norepinephrine reuptake inhibitor, containing a naphthyl ring system where one of the aromatic rings is a thiophene.

In a study on dopamine uptake inhibitors, a thiophene analog of [18F]GBR 13119 showed nearly identical in vivo brain distribution to the parent phenyl compound, demonstrating a successful bioisosteric replacement.[5] Another example is in the development of GluN2B selective NMDA receptor antagonists, where the replacement of a benzene ring with a thiophene was well-tolerated and maintained high affinity.[10]

Synthetic Accessibility: Paving the Way for Thiophene Analogs

The feasibility of synthesizing thiophene-containing analogs is a crucial consideration. Fortunately, a rich and well-established body of synthetic methodologies exists for the construction and functionalization of the thiophene ring.[11] Common synthetic routes include the Paal-Knorr thiophene synthesis, the Gewald reaction, and various cross-coupling reactions such as the Suzuki and Stille couplings, which allow for the facile introduction of diverse substituents onto the thiophene core.[12]

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product SM1 1,4-Dicarbonyl Compound Paal_Knorr Paal-Knorr Thiophene Synthesis SM1->Paal_Knorr SM2 Sulfur Source (e.g., Lawesson's Reagent) SM2->Paal_Knorr Halogenation Halogenation Paal_Knorr->Halogenation Form Thiophene Ring Coupling Cross-Coupling (e.g., Suzuki, Stille) Halogenation->Coupling Introduce Handle Thiophene_Analog Substituted Thiophene Analog Coupling->Thiophene_Analog Add Substituents

Caption: A simplified representation of a synthetic strategy for preparing substituted thiophene analogs.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a phenyl ring with a thiophene is a powerful and versatile strategy in drug design.[13] This seemingly minor structural modification can lead to significant improvements in a compound's biological and pharmacokinetic properties, including potency, selectivity, solubility, and metabolic stability.[14] However, the potential for altered metabolism and the formation of reactive metabolites necessitates a thorough and careful evaluation of each new thiophene-containing analog. By understanding the subtle yet impactful differences between these two aromatic systems and employing a rigorous experimental workflow for their comparison, researchers can effectively leverage the thiophene moiety to overcome challenges in lead optimization and accelerate the development of novel therapeutics.

References

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • Lazzarotto, M. (2022). Bioisosterism in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available from: [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available from: [Link]

  • Wikipedia. (2024). Thiophene. Wikipedia. Available from: [Link]

  • Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 16(7), 681-686. Available from: [Link]

  • Kumar, A., & Sharma, S. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 9(4), 01-02. Available from: [Link]

  • González-Lucas, D., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(15), 10549-10570. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (eds. D. J. Abraham and M. E. Wolff). Available from: [Link]

  • Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available from: [Link]

  • Reddy, T. S., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 40(16), 7365-7377. Available from: [Link]

  • Schmitt, M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 26(16), 4099-4103. Available from: [Link]

  • Kalra, S., & Singh, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2333-2343. Available from: [Link]

  • Kalra, S., & Singh, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available from: [Link]

  • Stepan, A. F., et al. (2011). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 24(10), 1583-1594. Available from: [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available from: [Link]

  • Kumar, A., & Sharma, S. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. Available from: [Link]

Sources

Navigating the Structure-Activity Landscape of 1-(Thiophen-2-yl)cyclopropanecarbonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of a thiophene ring and a cyclopropane moiety within a single molecular scaffold presents a compelling starting point for the design of novel therapeutic agents. The inherent properties of these two groups—the electron-rich nature and metabolic stability of the thiophene ring, and the rigid, three-dimensional geometry of the cyclopropane ring—offer a unique combination of features for probing biological targets.[1][2] This guide delves into the structure-activity relationships (SAR) of 1-(Thiophen-2-yl)cyclopropanecarbonitrile analogs, providing a comparative analysis to inform the design of next-generation inhibitors for a range of biological targets. While a comprehensive SAR study on a single target for this specific scaffold is not yet publicly available, by synthesizing data from related compound classes, we can establish a predictive framework for optimizing potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: A Privileged Starting Point

The 1-(Thiophen-2-yl)cyclopropanecarbonitrile core combines the key features of two important pharmacophores.

  • The Thiophene Ring: A bioisostere of the phenyl ring, the thiophene moiety is a common feature in many approved drugs.[3] Its presence can enhance potency and modulate physicochemical properties. Thiophene and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

  • The Cyclopropane Ring: This small, strained ring system imparts conformational rigidity to molecules, which can lead to enhanced binding affinity for a target protein by reducing the entropic penalty of binding.[1][6] The cyclopropane group is also known to improve metabolic stability and other pharmacokinetic properties.

  • The Cyclopropanecarbonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or be involved in covalent interactions with enzymatic targets, such as the cysteine proteases (e.g., cathepsins).

A Synthesized Structure-Activity Relationship

By amalgamating SAR data from studies on related cyclopropane-containing and thiophene-based inhibitors, we can infer the following key relationships for the 1-(Thiophen-2-yl)cyclopropanecarbonitrile scaffold.

Substitutions on the Thiophene Ring

The substitution pattern on the thiophene ring is anticipated to be a critical determinant of both potency and selectivity.

  • Position 5: This position is highly amenable to substitution. Electron-withdrawing groups (e.g., halogens such as chlorine or bromine) or small alkyl groups (e.g., methyl) can significantly influence the electronic properties of the thiophene ring, potentially enhancing interactions with the target protein. For instance, the introduction of a halogen at this position could lead to favorable halogen bonding interactions.

  • Other Positions (3 and 4): Substitution at these positions is also expected to impact activity, though potentially to a lesser extent than at position 5. Steric hindrance may become a factor with larger substituents at these positions, potentially disrupting optimal binding.

Modifications of the Cyclopropane Ring

While the core 1-(Thiophen-2-yl)cyclopropanecarbonitrile scaffold is the focus, modifications to the cyclopropane ring itself could be explored. The introduction of substituents on the cyclopropane ring would alter the spatial arrangement of the thiophene and nitrile groups, which could be beneficial for optimizing interactions with a specific binding pocket.

The Role of the Nitrile Group

The nitrile group is a key interactive element. Its ability to act as a hydrogen bond acceptor is crucial for anchoring the molecule in the active site of many enzymes. In the case of cysteine proteases, the nitrile can act as a warhead, forming a reversible covalent bond with the active site cysteine residue.

Comparative Analysis of Analogs

While a direct comparative study is lacking, we can compile data for relevant analogs to illustrate the potential SAR. The following table presents a hypothetical comparison based on general principles and data from related compound classes. It is crucial to note that the activity data presented here are illustrative and would need to be confirmed for a specific biological target.

AnalogSubstitution on Thiophene RingExpected Impact on Activity
1-(Thiophen-2-yl)cyclopropanecarbonitrileUnsubstitutedBaseline activity.
1-(5-Chlorothiophen-2-yl)cyclopropanecarbonitrile5-ChloroPotential for increased potency due to favorable electronic effects and potential for halogen bonding.
1-(5-Bromothiophen-2-yl)cyclopropanecarbonitrile5-BromoSimilar to the 5-chloro analog, with the larger bromine atom potentially offering stronger halogen bonding or introducing steric effects.
1-(5-Methylthiophen-2-yl)cyclopropanecarbonitrile5-MethylMay enhance hydrophobic interactions within the binding pocket. The electron-donating nature of the methyl group will alter the electronics of the thiophene ring.
1-(Thiophen-2-yl)cyclopropane-1-carboxamideNitrile replaced with AmideThe primary amide could provide additional hydrogen bonding opportunities (both donor and acceptor), potentially altering the binding mode and selectivity profile compared to the nitrile.

Experimental Protocols

The synthesis and evaluation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile analogs can be achieved through established chemical and biological methodologies.

General Synthesis of 1-(Aryl)cyclopropanecarbonitriles

A common method for the synthesis of 1-arylcyclopropanecarbonitriles involves the reaction of an arylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.[7]

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of the appropriate thiophene-2-acetonitrile (1 equivalent) and 1,2-dibromoethane (1.2 equivalents) in a suitable solvent (e.g., toluene or dichloromethane), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • Addition of Base: Slowly add an aqueous solution of a strong base, such as 50% sodium hydroxide, to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(thiophen-2-yl)cyclopropanecarbonitrile analog.

Visualization of Key Relationships

General Synthetic Scheme

G Thiophene_acetonitrile Thiophene-2-acetonitrile Reaction Cyclopropanation Thiophene_acetonitrile->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Base Base (e.g., NaOH) Base->Reaction PTC Phase-Transfer Catalyst PTC->Reaction Product 1-(Thiophen-2-yl)cyclopropanecarbonitrile Reaction->Product

Caption: General synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Hypothetical SAR Model

SAR cluster_thiophene Thiophene Ring Modifications cluster_cyclopropane Cyclopropane Ring Modifications cluster_nitrile Nitrile Group Modifications Core 1-(Thiophen-2-yl)cyclopropanecarbonitrile Scaffold Pos5 Position 5 Substitution (e.g., -Cl, -Br, -CH3) Core->Pos5 Key for modulating potency and selectivity Pos34 Positions 3 & 4 Substitution Core->Pos34 Fine-tuning of activity Cyclo_sub Substituents on Cyclopropane Core->Cyclo_sub Altering spatial orientation Nitrile_mod Replacement with other groups (e.g., -CONH2, -COOH) Core->Nitrile_mod Exploring different interactions

Caption: Key areas for SAR exploration.

Enzyme Inhibition Assay Protocol

To evaluate the inhibitory activity of the synthesized analogs, a general enzymatic assay can be employed. The specific conditions will vary depending on the target enzyme. The following is a general protocol for a fluorescence-based assay for a protease like cathepsin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare a buffer solution appropriate for the target enzyme (e.g., sodium acetate buffer, pH 5.5, containing EDTA and dithiothreitol for cathepsins).

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is cleaved by the enzyme).

    • Prepare a solution of the purified enzyme in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

The 1-(Thiophen-2-yl)cyclopropanecarbonitrile scaffold represents a promising starting point for the development of novel enzyme inhibitors and other therapeutic agents. While direct comparative SAR data is currently limited, a systematic exploration of substitutions on the thiophene ring, guided by the principles outlined in this guide, is a logical next step. The synthesis of a focused library of analogs with variations at the 5-position of the thiophene ring, followed by screening against a panel of relevant biological targets, would provide the much-needed data to establish a robust SAR and unlock the full potential of this intriguing molecular framework.

References

  • Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry207, 1–67 (2000).
  • Novakov, O. P. et al. Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin67, 395–418 (2018).
  • Yu, H. et al. Synthesis and biological evaluation of 1,1-dichloro-2,3-diarylcyclopropanes as antitubulin and anti-breast cancer agents. Journal of Medicinal Chemistry44, 3255–3258 (2001).
  • Mahesh, P. et al.
  • Roman, G. Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie355, e2100462 (2022).
  • Abdelnaby, R. M. et al. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals16, 1195 (2023).
  • Aksenov, A. V., & Aksenova, I. V. SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS.
  • Greenspan, P. D. et al. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. Journal of Medicinal Chemistry44, 4524–4534 (2001).
  • Martín-Santamaría, S. et al. Selection and screening for enzymes of nitrile metabolism. Applied Microbiology and Biotechnology77, 1215–1224 (2008).
  • MacFaul, P. A. et al. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters19, 1238–1241 (2009).
  • Pathak, S. et al. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry20, 839-854 (2024).
  • PubChem. 5-Bromothiophene-2-carbonitrile. [Link]

  • Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Yu, H. et al. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. Plant Physiology66, 1055-1060 (1980).
  • Google Patents. Method for artificially synthesizing cyclopropanecarbonitrile.
  • Ibrahim, S. R. M. et al. Biological Activities of Thiophenes. EncyclopediaMDPI (2024).
  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link]

  • Sharma, P. et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics13, 155-171 (2023).
  • Vacek, J. et al. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules19, 17773-17797 (2014).
  • Ibrahim, S. R. M. et al. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules28, 7695 (2023).
  • Haslinger, K. et al. An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. Organic & Biomolecular Chemistry13, 7749-7756 (2015).
  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. While 1D NMR provides a foundational overview, complex scaffolds—particularly those containing multiple spin systems and quaternary centers—demand a more sophisticated, multi-dimensional approach for irrefutable characterization. This guide provides an in-depth, experimentally-grounded strategy for confirming the structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a molecule featuring a thiophene ring, a strained cyclopropane ring, and a key quaternary carbon atom linking these moieties.

We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, demonstrating how a synergistic combination of 2D NMR experiments (COSY, HSQC, and HMBC) creates a self-validating dataset for complete structural elucidation.

The Analytical Challenge: Deconstructing the Target Molecule

The hypothesized structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile (C₈H₇NS) presents several distinct analytical hurdles that necessitate 2D NMR:

  • Multiple, Isolated Spin Systems: The protons on the thiophene ring and the protons on the cyclopropane ring are not directly coupled to each other. 1D ¹H NMR alone cannot prove they are part of the same molecule.

  • A Critical Quaternary Carbon: The entire structure pivots around a quaternary carbon (C1' of the cyclopropane) which is bonded to the thiophene ring, the nitrile group, and two other cyclopropane carbons. As this carbon has no attached protons, its connectivity can only be mapped through long-range correlations.

  • Complex Coupling in the Cyclopropane Ring: The four protons on the cyclopropane ring will exhibit complex geminal and cis/trans couplings, which can be challenging to fully resolve and assign without 2D correlation data.

The Strategic Workflow: A Multi-Experiment Approach

A robust structural confirmation follows a logical progression, starting with broad information and progressively adding layers of detailed connectivity. Two-dimensional NMR is an advanced technique where signals are distributed across two frequency axes, enhancing resolution and revealing correlations between different nuclei.[1] Our workflow is designed to systematically build the structure from its constituent parts.

G cluster_2d Part 2: 2D NMR Connectivity Mapping H1_NMR ¹H NMR (Proton Environments) C13_DEPT ¹³C NMR & DEPT (Carbon Skeleton & Types) COSY COSY (¹H-¹H Connectivity) C13_DEPT->COSY  Initial Fragments HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assign Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Link Fragments Structure Final Validated Structure HMBC->Structure Confirm Skeleton

Caption: Logical workflow for NMR-based structure elucidation.

Part 1: Foundational Analysis with 1D NMR

Before delving into 2D techniques, we must acquire high-quality 1D spectra.

¹H NMR: Identifying the Proton Spin Systems

The proton spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling patterns. We expect to see two separate systems:

  • Thiophene Region (~7.0-7.8 ppm): Three protons exhibiting a characteristic AMX or ABX coupling pattern, indicative of a 2-substituted thiophene ring.

  • Cyclopropane Region (~1.2-1.8 ppm): Four protons, likely appearing as two distinct multiplets. The high-field chemical shift is characteristic of the shielding effect of the strained cyclopropane ring. The complexity of these signals arises from both geminal coupling (protons on the same carbon) and cis/trans vicinal coupling.

¹³C NMR & DEPT: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment or an edited HSQC, it allows us to determine the type of each carbon (CH, CH₂, CH₃, or quaternary C).[2]

  • Expected ¹³C Signals: We anticipate 8 distinct carbon signals.

  • DEPT Analysis: This experiment is crucial for identifying the three quaternary carbons: the nitrile carbon (C≡N), the thiophene carbon attached to the cyclopropane (C2), and the cyclopropane carbon attached to the thiophene (C1'). Identifying these non-protonated carbons early is key, as they represent the connection points we must bridge with long-range 2D experiments.

Part 2: Mapping Connectivity with Homonuclear Correlation (COSY)

The Correlation Spectroscopy (COSY) experiment is the first and most fundamental 2D technique, used to identify protons that are spin-coupled to each other, typically over two or three bonds (³JHH).[1][3][4]

Causality of Experimental Choice

We begin with COSY to confirm our hypothesis from the ¹H NMR: that there are two distinct and isolated spin systems. The presence of cross-peaks confirms proton-proton connectivity, allowing us to trace the bonding network within each fragment.[5]

Expected COSY Correlations
  • Thiophene System: Cross-peaks will connect the three aromatic protons, confirming their adjacency on the thiophene ring. For example, the proton at C5 will show a correlation to the proton at C4, which in turn will show a correlation to the proton at C3.

  • Cyclopropane System: We expect to see cross-peaks connecting the four cyclopropane protons. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) will show correlations, confirming the integrity of the cyclopropane ring.

The critical observation from the COSY spectrum will be the absence of any cross-peaks between the thiophene proton signals and the cyclopropane proton signals. This validates our initial assessment of two isolated fragments.

Experimental Protocol: ¹H-¹H COSY
  • Sample Preparation: Dissolve ~5-10 mg of 1-(Thiophen-2-yl)cyclopropanecarbonitrile in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity. Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Pulse Sequence: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: Set identical spectral widths in both F2 (direct) and F1 (indirect) dimensions, sufficient to cover all proton signals.

    • Data Points: Acquire 2048 data points in F2 and 256-512 increments in F1.

    • Scans: Use 2-4 scans per increment.

    • Relaxation Delay: Set a relaxation delay of 1.5-2.0 seconds.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution. Symmetrize the resulting spectrum.

Part 3: Bridging Protons and Carbons (HSQC)

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all direct one-bond correlations between protons and the carbons to which they are attached.[6][7][8][9]

Causality of Experimental Choice

With the proton spin systems mapped by COSY, HSQC is the essential next step to anchor each proton to its specific carbon on the molecular skeleton. This experiment is highly sensitive and provides unambiguous ¹JCH correlations, simplifying the subsequent analysis of long-range couplings.[6]

Expected HSQC Correlations

The HSQC spectrum will display a cross-peak for every protonated carbon.

  • Three cross-peaks in the aromatic region, correlating each thiophene proton (H3, H4, H5) to its corresponding carbon (C3, C4, C5).

  • Two cross-peaks in the aliphatic region, correlating the two sets of cyclopropane protons (H2'/H2'' and H3'/H3'') to their respective carbons (C2' and C3').

This allows us to confidently assign the chemical shifts for all protonated carbons.

Experimental Protocol: ¹H-¹³C HSQC
  • Spectrometer Setup: Use the same sample. Calibrate the ¹³C pulse widths.

  • Pulse Sequence: Employ a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3). An edited HSQC can also be used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals, providing DEPT-like information with higher sensitivity.[6]

  • Acquisition Parameters:

    • Spectral Width: Set the F2 dimension for ¹H and the F1 dimension for ¹³C.

    • ¹JCH Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz.

    • Data Points: Acquire 1024 data points in F2 and 256 increments in F1.

    • Scans: Use 4-8 scans per increment.

    • Relaxation Delay: 1.5 seconds.

  • Processing: Apply appropriate window functions (e.g., QSIN in F2, SINE in F1) and perform Fourier transformation.

Proton (¹H) Signal¹H Chemical Shift (ppm, Predicted)Directly Bonded Carbon¹³C Chemical Shift (ppm, Predicted)Correlation
H5~7.5C5~127HSQC
H3~7.2C3~126HSQC
H4~7.1C4~125HSQC
H2'/H3'~1.7C2'/C3'~15HSQC
H2''/H3''~1.4C2'/C3'~15HSQC

Table 1: Predicted ¹H and ¹³C chemical shifts and their direct correlations as determined by HSQC.

Part 4: The Keystone Experiment - Unveiling the Full Skeleton (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool for elucidating the complete molecular structure. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds.[6][10][11] Crucially, one-bond correlations are suppressed, meaning it only shows long-range connectivity.[6]

Causality of Experimental Choice

HMBC is the definitive experiment that connects the isolated spin systems identified by COSY. By observing correlations across the quaternary carbons, we can irrefutably prove the link between the thiophene ring, the cyclopropane ring, and the nitrile group.

Expected Key HMBC Correlations

The following correlations are essential for confirming the structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile:

  • From Thiophene Protons to the Cyclopropane Core: The H3 proton of the thiophene ring should show a three-bond correlation (³JCH) to the quaternary cyclopropane carbon (C1'). This is a definitive link.

  • From Cyclopropane Protons to the Thiophene Ring: The cyclopropane protons (H2'/H3') should show a three-bond correlation (³JCH) to the quaternary thiophene carbon (C2). This provides reciprocal confirmation of the thiophene-cyclopropane bond.

  • Connecting the Nitrile Group: Both the thiophene H3 proton (four-bond correlation, ⁴JCH, may be weak but is possible) and the cyclopropane protons (H2'/H3', two-bond correlation, ²JCH) should show correlations to the nitrile carbon (C≡N). The ²JCH correlation from the cyclopropane protons is expected to be strong and is the most important for placing the nitrile group on C1'.

Caption: Key HMBC correlations confirming the molecular skeleton.

Experimental Protocol: ¹H-¹³C HMBC
  • Pulse Sequence: Utilize a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Long-Range Coupling Constant: Optimize the experiment for an average long-range C-H coupling of 8-10 Hz. This value is a compromise to detect a range of ²JCH and ³JCH couplings.[6]

    • Data Points: Acquire 2048 data points in F2 and 512 increments in F1.

    • Scans: Use 8-16 scans per increment, as HMBC is less sensitive than HSQC.

    • Relaxation Delay: 2.0 seconds.

  • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

Comparative Analysis: The Power of a Combined Approach

This guide demonstrates that no single 2D experiment is sufficient for the complete structural elucidation of a complex molecule like 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

  • COSY alone would define the thiophene and cyclopropane fragments but would provide no information on how, or even if, they are connected.

  • HSQC alone would assign protonated carbons but fails to provide information about connectivity between them, especially across non-protonated centers.

  • HMBC alone , while powerful, can be ambiguous without the foundational assignments provided by COSY and HSQC. Interpreting long-range correlations without first knowing the direct one-bond connectivities is inefficient and prone to error.

It is the synergy of the complete dataset that provides the irrefutable proof. COSY builds the walls of the rooms, HSQC labels the walls, and HMBC provides the doorways that connect the rooms into a complete house.

Conclusion

By systematically employing a suite of 1D and 2D NMR experiments, we have moved from a hypothesized structure to a fully validated molecular entity. The logical progression from ¹H and ¹³C NMR to COSY, HSQC, and finally HMBC, allows for a cross-validating workflow where each step builds upon the last. The key long-range correlations observed in the HMBC spectrum, interpreted within the context of the COSY and HSQC data, provide definitive and unambiguous evidence for the connectivity of the thiophene and cyclopropane rings through a central quaternary carbon in 1-(Thiophen-2-yl)cyclopropanecarbonitrile. This rigorous, multi-faceted approach exemplifies the standard of analytical integrity required in modern chemical research and drug development.

References

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • National Center for Biotechnology Information. (2024). Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 NMR Spectrum. [Link]

  • ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane.... [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. (n.d.). Cyclopropyl cyanide. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of aromatic rings is a cornerstone of modern medicinal chemistry. Thiophene, phenyl, and furan rings are common bioisosteres, offering a toolkit to modulate a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[1] The constrained cyclopropane ring, a feature of increasing interest, introduces conformational rigidity and a three-dimensional character that can improve metabolic stability and binding affinity.[2] This guide will dissect the expected differences in the physicochemical profiles of these compounds, supported by predictive data and established structure-property relationships. While experimental data for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is limited, we can construct a robust comparative framework by analyzing its constituent parts and related molecules.

Molecular Structure and Its Physicochemical Implications

The central scaffold under consideration consists of a cyclopropanecarbonitrile core attached to an aromatic ring. The key difference between the molecules lies in the nature of this aromatic ring: a sulfur-containing thiophene, an all-carbon benzene, or an oxygen-containing furan. These differences in heteroatom, aromaticity, and electronic distribution are the primary drivers of their distinct physicochemical properties.

Caption: Bioisosteric relationship between the core molecules.

Comparative Analysis of Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile and its key analogs. It is important to note that most of the available data is computationally predicted, providing a valuable but preliminary comparison.

Property1-(Thiophen-2-yl)cyclopropanecarbonitrile1-Phenylcyclopropanecarbonitrile1-(Furan-2-yl)cyclopropanecarbonitrile (Predicted)Cyclopropanecarbonitrile (Parent Core)
Molecular Formula C₈H₇NS[3]C₁₀H₉N[4]C₈H₇NOC₄H₅N[5]
Molecular Weight 149.21 g/mol [3]143.18 g/mol [4]133.14 g/mol 67.09 g/mol [5]
Calculated logP 2.30[3]1.9[4]~1.50.3[5]
Topological Polar Surface Area (TPSA) 23.79 Ų[3]23.79 Ų30.96 Ų23.79 Ų[5]
Melting Point Not availableNot availableNot available-25 °C[6]
Boiling Point Not availableNot availableNot available135 °C[6]
Hydrogen Bond Acceptors 2[3]1[4]21[5]
Hydrogen Bond Donors 0[3]0[4]00[5]
Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. The calculated logP values suggest that 1-(Thiophen-2-yl)cyclopropanecarbonitrile (logP ≈ 2.30) is the most lipophilic of the three aromatic analogs.[3] This is followed by the phenyl analog (logP ≈ 1.9) and then the furan analog, which is predicted to be the least lipophilic.[4]

The higher lipophilicity of the thiophene derivative can be attributed to the sulfur atom, which is larger and less electronegative than oxygen, contributing to a less polar character compared to the furan ring. Benzene, being purely hydrocarbon, is generally more lipophilic than furan, and in this specific structural context, it appears slightly less lipophilic than thiophene. This order (Thiophene > Phenyl > Furan) is a common, though not universal, trend in medicinal chemistry.[7]

Solubility

Aqueous solubility is inversely related to lipophilicity and melting point. Given its higher logP, 1-(Thiophen-2-yl)cyclopropanecarbonitrile is expected to have lower aqueous solubility compared to its phenyl and furan counterparts. The furan analog, with the presumed lowest logP and the presence of an electronegative oxygen atom capable of hydrogen bonding with water, is expected to be the most water-soluble.

The introduction of the nitrile group and the aromatic rings significantly decreases solubility compared to the parent cyclopropane core. The parent compound, cyclopropanecarbonitrile, is reported to be soluble in water.[6]

Melting Point

The melting point is influenced by molecular weight, symmetry, and the strength of intermolecular interactions in the crystal lattice. While experimental data is lacking for the three primary compounds, we can infer some trends. The phenyl analog, possessing the highest degree of symmetry among the three, might be expected to pack more efficiently into a crystal lattice, potentially leading to a higher melting point. However, the dipole moments introduced by the thiophene and furan rings can also lead to strong dipole-dipole interactions, complicating predictions. For context, the related 1-phenyl-1-cyclopropanecarboxylic acid has a melting point of 85-87 °C.[8]

Experimental Protocols for Physicochemical Property Determination

To address the gap in experimental data, the following section provides standardized, step-by-step protocols for determining key physicochemical properties. These methods are designed to be robust and reproducible, providing a self-validating system for generating reliable data.

Workflow for LogP Determination

LogP_Workflow cluster_Prep Preparation cluster_Partition Partitioning cluster_Analysis Analysis cluster_Calc Calculation A Pre-saturate n-octanol with aqueous buffer D Add octanol, buffer, and stock solution to vial A->D B Pre-saturate aqueous buffer with n-octanol B->D C Prepare stock solution of test compound C->D E Shake vigorously for 2h at 25°C D->E F Equilibrate overnight to allow phase separation E->F G Centrifuge to ensure complete separation F->G H Sample aqueous and octanol layers G->H I Quantify concentration in each phase (e.g., HPLC-UV) H->I J Calculate LogP = log([C]octanol / [C]aqueous) I->J

Sources

IR spectroscopy nitrile peak for 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of the Nitrile Peak in 1-(Thiophen-2-yl)cyclopropanecarbonitrile

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. The nitrile (C≡N) group, with its characteristic sharp and intense absorption, serves as a clear spectral marker. This guide provides a detailed analysis of the nitrile stretching frequency in 1-(thiophen-2-yl)cyclopropanecarbonitrile, a molecule possessing a unique combination of a strained aliphatic ring and an aromatic heterocycle. By comparing its expected spectral features with those of related compounds, we can gain a deeper understanding of how subtle structural variations influence vibrational frequencies.

The Nitrile Stretching Vibration: A Theoretical Overview

The carbon-nitrogen triple bond in nitriles gives rise to a distinct absorption peak in the IR spectrum. This peak is typically found in a relatively uncluttered region of the spectrum, making it a reliable diagnostic tool.

General Principles:

  • Position: The C≡N stretching vibration typically occurs in the range of 2200-2260 cm⁻¹.[1]

  • Intensity: Due to the high polarity of the C≡N bond, its stretching causes a significant change in the molecular dipole moment. This results in a characteristically strong and sharp absorption band.[2]

  • Influencing Factors: The precise wavenumber of the nitrile absorption is sensitive to its electronic environment. Key factors include:

    • Conjugation: When a nitrile group is directly attached to an aromatic ring or a double bond, conjugation occurs. This delocalization of π-electrons weakens the C≡N bond, lowering its force constant and shifting the absorption to a lower frequency (wavenumber).[2][3]

    • Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups near the nitrile can alter the bond polarity and strength, causing shifts in the peak position.[3][4]

    • Hybridization and Ring Strain: The hybridization of the carbon atom to which the nitrile is attached influences the bond. The strained cyclopropyl ring in the target molecule introduces significant s-character into its exocyclic bonds, which can strengthen adjacent bonds and lead to higher vibrational frequencies.

Comparative Analysis of Nitrile Frequencies

To predict and understand the nitrile peak position in 1-(thiophen-2-yl)cyclopropanecarbonitrile, it is instructive to compare it with simpler, related molecules. The following table summarizes the observed C≡N stretching frequencies for several key compounds.

CompoundStructureC≡N Frequency (cm⁻¹)Rationale for Peak Position
Acetonitrile CH₃-C≡N~2252A standard, non-conjugated aliphatic nitrile. Serves as a baseline for saturated systems.[2]
Cyclopropanecarbonitrile ~2250The nitrile is attached to a strained cyclopropyl ring. The high s-character of the ring's C-C bonds slightly influences the frequency compared to a simple alkyl group.
Benzonitrile ~2230A classic example of an aromatic nitrile. Direct conjugation with the benzene ring weakens the C≡N bond, shifting the peak to a lower wavenumber compared to acetonitrile.[2]
2-Thiophenecarbonitrile ~2230Similar to benzonitrile, the nitrile is directly conjugated with the aromatic thiophene ring, resulting in a lower frequency.[5]
1-(Thiophen-2-yl)cyclopropanecarbonitrile Predicted: ~2245-2250 The cyclopropyl ring acts as a saturated spacer, insulating the nitrile from direct conjugation with the thiophene ring. The peak position is therefore expected to be similar to that of a saturated nitrile like cyclopropanecarbonitrile, with minor influence from the inductive effects of the thiophene ring.

Dissecting the Structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

The unique structure of 1-(thiophen-2-yl)cyclopropanecarbonitrile presents competing electronic effects that determine its nitrile stretching frequency.

  • The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. If it were directly conjugated with the nitrile group, a significant decrease in the C≡N frequency would be expected, similar to 2-thiophenecarbonitrile (~2230 cm⁻¹).[5]

  • The Cyclopropyl Spacer: The key structural feature is the cyclopropane ring separating the thiophene ring from the nitrile. As an aliphatic ring, it prevents π-electron delocalization (conjugation) between the two functional groups. Therefore, the electronic influence of the thiophene ring on the nitrile is primarily inductive (through the sigma bonds) rather than resonant.

  • The Nitrile Environment: The nitrile group is attached to a tertiary carbon of a strained aliphatic ring. Its environment is most similar to that of cyclopropanecarbonitrile. The high degree of s-character in the exocyclic bonds of the cyclopropyl ring can lead to a slight increase in the frequency of the adjacent C≡N stretch compared to a non-strained aliphatic system.

Prediction: Based on this analysis, the nitrile peak for 1-(thiophen-2-yl)cyclopropanecarbonitrile should not show the significant shift to lower wavenumbers characteristic of aromatic nitriles. Instead, its absorption is expected to appear in the region typical for saturated aliphatic nitriles, very close to that of cyclopropanecarbonitrile, likely in the 2245-2250 cm⁻¹ range.

G cluster_molecule 1-(Thiophen-2-yl)cyclopropanecarbonitrile cluster_effects Structural Influences on C≡N Frequency mol Thiophene Thiophene Ring Cyclopropyl Cyclopropyl Ring Thiophene->Cyclopropyl Inductive Effect (No Conjugation) Nitrile Nitrile Group (C≡N) Cyclopropyl->Nitrile Ring Strain & High s-Character Result Expected Peak: ~2245-2250 cm⁻¹ (Aliphatic Region) Nitrile->Result Determines Final Peak Position

Caption: Structural factors influencing the nitrile IR peak in 1-(thiophen-2-yl)cyclopropanecarbonitrile.

Experimental Protocol: Acquiring the IR Spectrum

To experimentally verify the predicted nitrile peak position, a standard procedure for acquiring the IR spectrum of a solid sample can be followed. Attenuated Total Reflectance (ATR) is a modern and simple method.

Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to record the spectrum of the ambient environment (mostly CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small, powdered amount of 1-(thiophen-2-yl)cyclopropanecarbonitrile onto the ATR crystal (e.g., diamond or germanium).

  • Applying Pressure: Lower the ATR press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will process the interferogram via a Fourier transform to generate the final IR spectrum.

  • Data Analysis: Identify the sharp, intense peak in the 2200-2300 cm⁻¹ region. Label this peak with its precise wavenumber. Analyze other regions of the spectrum to confirm the presence of other expected functional groups (e.g., C-H stretches from the thiophene and cyclopropyl groups around 3000-3100 cm⁻¹).[6][7]

  • Cleaning: After analysis, raise the press arm and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

G A Prepare FTIR: Run Background Scan B Place Solid Sample on ATR Crystal A->B C Apply Pressure with Press Arm B->C D Acquire Spectrum: Co-add 16-32 Scans C->D E Analyze Data: Identify C≡N Peak D->E

Caption: Experimental workflow for obtaining an ATR-FTIR spectrum of the target compound.

Conclusion

The analysis of 1-(thiophen-2-yl)cyclopropanecarbonitrile serves as an excellent case study in the predictive power of IR spectroscopy. While the presence of an aromatic thiophene ring might suggest a conjugated system, the insulating effect of the cyclopropyl spacer is the dominant factor in determining the nitrile stretching frequency. Consequently, the C≡N peak is expected to appear in the aliphatic nitrile region (~2245-2250 cm⁻¹), a testament to the localized nature of its electronic environment. This guide underscores the importance of considering the entire molecular architecture, not just isolated functional groups, when interpreting spectroscopic data.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Murray-Green, M. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Asaoka, S., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]

  • NIST. (n.d.). 2-Thiophenecarbonitrile. NIST Chemistry WebBook. [Link]

  • Otsuji, Y., et al. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

Sources

A Comparative Guide to the Analytical Methods for Quality Control of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent quality control of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a key building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ascertain its identity, purity, and stability. This guide provides a comprehensive comparison of analytical techniques for the quality control of this compound, offering insights into method selection and implementation for researchers, scientists, and drug development professionals.

The unique structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, featuring a thiophene ring, a cyclopropane moiety, and a nitrile group, necessitates a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization and to meet rigorous regulatory standards.

Chromatographic Techniques: The Cornerstone of Purity Assessment

Chromatographic methods are indispensable for separating 1-(Thiophen-2-yl)cyclopropanecarbonitrile from potential impurities, including starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each with its distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 1-(Thiophen-2-yl)cyclopropanecarbonitrile. A well-developed HPLC method can provide quantitative data on the purity of the compound and detect trace-level impurities.

Methodology Rationale: A reversed-phase HPLC method is the logical choice due to the moderate polarity of the target molecule. A C18 column is a versatile and robust starting point, offering excellent retention and separation capabilities for a wide range of organic molecules. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired separation. UV detection is appropriate given the presence of the UV-active thiophene ring.

Proposed HPLC Method:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 231 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve in Acetonitrile/Water (50:50)

This proposed method serves as a robust starting point. Method development and validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[1]

Alternative HPLC Approaches:

  • Phenyl-Hexyl Column: For enhanced separation of aromatic compounds, a phenyl-hexyl stationary phase can be employed. This can offer different selectivity compared to a C18 column due to π-π interactions with the thiophene ring.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For faster analysis times and improved resolution, the method can be transferred to a UHPLC system using a sub-2 µm particle size column.

Experimental Workflow for HPLC Analysis:

HPLC Analysis Workflow for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both quantitative and qualitative information, making it ideal for impurity identification.

Methodology Rationale: 1-(Thiophen-2-yl)cyclopropanecarbonitrile is expected to have sufficient volatility and thermal stability for GC analysis. A capillary GC method will offer high resolution and sensitivity. A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating the analyte from potential impurities.

Proposed GC-MS Method:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Injection Volume 1 µL (split mode, 50:1)
Sample Preparation Dissolve in Dichloromethane or Ethyl Acetate

Anticipated Impurities: Based on common synthetic routes for similar molecules, potential impurities could include unreacted starting materials such as 2-thiophenecarbonitrile and cyclopropyl bromide, as well as by-products from side reactions. GC-MS is particularly adept at identifying and quantifying these volatile impurities.

Experimental Workflow for GC-MS Analysis:

GC-MS Analysis Workflow for Impurity Profiling.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic methods are crucial for confirming the chemical structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile and for providing information about its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the thiophene ring protons (typically in the aromatic region, ~7-8 ppm), and the cyclopropane ring protons (in the aliphatic region, ~1-2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 110-125 ppm.[2] The carbons of the thiophene ring will appear in the aromatic region, while the cyclopropane carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ for a saturated nitrile.[3]

  • Thiophene C-H stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • Thiophene C=C stretch: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • Cyclopropane C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation and impurity identification. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a highly specific and sensitive analytical tool. The molecular ion peak in the mass spectrum will confirm the molecular weight of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. The fragmentation pattern will be characteristic of the thiophene and cyclopropane moieties. The presence of a nitrogen atom will result in an odd molecular weight, which can be a useful diagnostic tool.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the conjugated system in the molecule. The thiophene ring is a chromophore and will exhibit characteristic UV absorption maxima. This technique is often used as a detection method in HPLC.

Comparative Summary of Analytical Methods

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity assessment, quantification of non-volatile impuritiesRobust, versatile, quantitative, widely availableNot suitable for volatile impurities, less structural information than MS
GC-MS Purity assessment, identification and quantification of volatile impuritiesHigh resolution, excellent for impurity identification, sensitiveNot suitable for non-volatile or thermally labile compounds
NMR Structure elucidation and confirmationUnambiguous structural information, quantitativeLower sensitivity than MS, requires higher sample amounts
IR Functional group identificationRapid, non-destructive, provides characteristic fingerprintsLimited structural information, not ideal for quantification
MS Molecular weight determination, structural confirmation, impurity identificationHigh sensitivity, provides molecular weight and fragmentation dataMay require hyphenation with chromatography for complex mixtures
UV-Vis Quantification, chromophore identificationSimple, quantitative, suitable for HPLC detectionLimited structural information, only applicable to UV-active compounds

Conclusion

A comprehensive quality control strategy for 1-(Thiophen-2-yl)cyclopropanecarbonitrile relies on the synergistic use of multiple analytical techniques. Chromatographic methods, particularly HPLC and GC, are essential for assessing purity and identifying impurities. Spectroscopic techniques, with NMR at the forefront, are indispensable for unequivocal structural confirmation. By implementing and validating a suite of these analytical methods, researchers and manufacturers can ensure the consistent quality of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Margl, L., et al. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). PubMed Central. Retrieved from [Link]

  • Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Institutes of Health. Retrieved from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. Retrieved from [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2023). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17. Whitman College. Retrieved from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). PubMed Central. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved from [Link]

  • Quality-control Analytical Methods: Compounding Slow-Release Pharmaceuticals. (2009). PubMed. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved from [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved from [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). SciRP.org. Retrieved from [Link]

  • Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2014). ResearchGate. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • FTIR peak values and functional groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Systems. (n.d.). Hindawi. Retrieved from [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Thiophen-2-yl)cyclopropanecarbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

<_ _= "The user wants a detailed guide on the proper disposal of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

To create this guide, I need to gather information on the following aspects:

  • Chemical Properties and Hazards: What are the specific dangers associated with this compound? Is it toxic, flammable, reactive? The presence of a thiophene ring and a nitrile group are key features to investigate.

  • Regulatory Guidelines: What are the standard procedures for disposing of chemicals with these functional groups? I'll need to look for information from regulatory bodies like the EPA (or equivalent) and chemical safety resources.

  • Disposal Protocols: What are the recommended step-by-step procedures for safe disposal in a laboratory setting? This could involve chemical neutralization, incineration, or other methods.

  • Personal Protective Equipment (PPE): What specific PPE is required when handling and disposing of this chemical?

  • Spill Management: What are the procedures for cleaning up spills of this substance?

Based on these needs, I will formulate my search queries to find relevant and authoritative information."

Search Queries:

  • 1-(Thiophen-2-yl)cyclopropanecarbonitrile safety data sheet

  • disposal of nitrile compounds in laboratory

  • handling and disposal of thiophene derivatives

  • chemical compatibility of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

  • 1-(Thiophen-2-yl)cyclopropanecarbonitrile hazards and toxicity

  • alkaline hydrolysis of nitriles for disposal

  • Resource Conservation and Recovery Act (RCRA) guidelines for chemical waste

  • NIOSH guidelines for chemical laboratory safety

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards## Navigating the Safe Disposal of 1-(Thiophen-2-yl)cyclopropanecarbonitrile: A Comprehensive Guide

For Immediate Release

As a trusted partner in scientific advancement, we are dedicated to providing essential information that extends beyond product specifications. This guide offers a detailed protocol for the proper and safe disposal of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, ensuring the well-being of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Core Compound Analysis and Hazard Profile

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a thiophene ring, a cyclopropane ring, and a nitrile functional group, dictates its reactivity and potential hazards. A thorough understanding of these components is the first step in safe handling and disposal.

  • Thiophene Moiety : Thiophene and its derivatives are known to be irritants and can be harmful if inhaled, swallowed, or in contact with skin.[1][2] High exposure can lead to symptoms such as coughing, wheezing, headache, and nausea.[2] Environmentally, sulfur-containing compounds can be detrimental if not disposed of correctly.[3]

  • Nitrile Group (-C≡N) : The primary toxicological concern with nitrile compounds is their potential to release cyanide ions under certain conditions, such as exposure to strong acids or bases, or through metabolic processes.

  • Cyclopropane Ring : This strained three-membered ring can be reactive under specific conditions, but in the context of disposal, the thiophene and nitrile groups are the primary focus for hazard mitigation.

A comprehensive hazard assessment is critical. The GHS hazard statements for a related compound, 1-(Thiophen-2-yl)cyclopropane-1-carbonitrile, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(Thiophen-2-yl)cyclopropanecarbonitrile, it is imperative to be equipped with the appropriate Personal Protective Equipment.

PPE CategoryRecommended SpecificationsRationale
Hand Protection Thin, disposable nitrile gloves are suitable for brief contact.[5] For extended handling or in case of a spill, consider double-gloving or using thicker, chemically resistant gloves.Nitrile gloves provide a good barrier against a range of chemicals, but they should be discarded immediately after contamination.[5]
Eye Protection Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.Protects the eyes from direct contact with the chemical, which can cause serious irritation.[6][7]
Body Protection A standard laboratory coat should be worn at all times.Prevents contamination of personal clothing.
Respiratory All handling of this compound should be performed in a certified chemical fume hood.[7]A fume hood is the primary engineering control to prevent inhalation of vapors, which can be irritating to the respiratory system.[2]

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert : Immediately notify personnel in the vicinity and restrict access to the affected area.

  • Ventilate : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Containment : For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the substance.[1]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.[7]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1] All cleaning materials must be collected as hazardous waste.[1]

The Disposal Protocol: A Step-by-Step Operational Plan

The recommended procedure for the disposal of 1-(Thiophen-2-yl)cyclopropanecarbonitrile from a laboratory setting involves chemical neutralization (alkaline hydrolysis) to convert the nitrile to a less hazardous carboxylate salt, followed by proper waste segregation and disposal.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Waste Management PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood SlowAddition Slowly add the compound to a stirred solution of aqueous NaOH. FumeHood->SlowAddition Hydrolysis Allow the nitrile to hydrolyze to the corresponding carboxylate salt. SlowAddition->Hydrolysis Neutralize Neutralize the solution with a dilute acid (e.g., HCl). Hydrolysis->Neutralize Collect Collect the neutralized solution in a labeled hazardous waste container. Neutralize->Collect Segregate Segregate from incompatible waste streams. Collect->Segregate EHS Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Segregate->EHS

Caption: A workflow diagram illustrating the key stages of 1-(Thiophen-2-yl)cyclopropanecarbonitrile disposal.

Detailed Experimental Protocol:

  • Preparation : In a certified chemical fume hood, while wearing appropriate PPE, prepare a 2.5 M solution of sodium hydroxide (NaOH) in water.

  • Hydrolysis : In a flask equipped with a stirrer, slowly add the 1-(Thiophen-2-yl)cyclopropanecarbonitrile to the NaOH solution. The reaction can be exothermic, so control the rate of addition. Allow the mixture to stir until the hydrolysis is complete (this can be monitored by techniques such as TLC or LC-MS).

  • Neutralization : Once the reaction is complete, carefully neutralize the solution to a pH between 6 and 8 by the slow addition of a dilute acid, such as 1 M hydrochloric acid (HCl).

  • Waste Collection : Transfer the neutralized aqueous solution into a designated and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the date.[1]

  • Final Disposal : Store the container in a designated satellite accumulation area and arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department.

Regulatory Adherence and Best Practices

All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management. It is crucial to consult your institution's specific waste disposal protocols.

Contaminated labware and PPE should also be treated as hazardous waste.[1] Solid waste should be collected in a dedicated, labeled container.[1] Disposable nitrile gloves, once used with hazardous materials, are generally considered hazardous waste and should not be recycled.[8][9]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]

  • Hossaini, Z., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing thiophene and its derivatives.
  • Polycarbin. (2025). Are Nitrile Gloves Recyclable?. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(Thiophen-2-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(Thiophen-2-yl)cyclopropanecarbonitrile

As drug development professionals and researchers, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 1-(Thiophen-2-yl)cyclopropanecarbonitrile is a compound of interest, but its unique structure—incorporating a thiophene ring, a strained cyclopropane group, and a reactive nitrile moiety—necessitates a rigorous and well-reasoned approach to personal protective equipment (PPE).

This guide moves beyond a simple checklist. It provides the essential, immediate safety and logistical information you need, explaining the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Deconstructing the Molecule

Understanding the "why" behind PPE selection begins with a chemical's inherent risks. The structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile presents a combination of hazards derived from its constituent functional groups.

  • Thiophene Moiety : Thiophene and its derivatives are known irritants and can be flammable.[1][2] Contact can irritate the skin, eyes, and respiratory system.[1][3] Some thiophene compounds may also carry the risk of liver damage with high or repeated exposure.[1][4]

  • Nitrile Group (-C≡N) : The primary hazard associated with many organic nitriles is their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[5] While this specific molecule is not rated as acutely toxic, the nitrile group warrants significant caution.

  • Cyclopropane Ring : This three-membered ring is highly strained. While the primary hazard in the parent hydrocarbon is extreme flammability, its presence in a larger molecule contributes to the overall chemical reactivity.[6]

The formal classification for 1-(Thiophen-2-yl)cyclopropanecarbonitrile reflects these combined risks. According to its Safety Data Sheet (SDS), it is assigned the GHS07 pictogram, indicating it is an irritant and can be harmful.[7]

Hazard Statement Code Description
Harmful if swallowedH302Indicates potential toxicity upon ingestion.[7]
Causes skin irritationH315Direct contact can lead to skin inflammation.[7]
Causes serious eye irritationH319Poses a significant risk of damage upon eye contact.[7]
May cause respiratory irritationH335Inhalation of vapors or dusts can irritate the respiratory tract.[7]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇NS[7]
Molecular Weight 149.21 g/mol [7]
Physical State Not specified, likely a liquid or low-melting solid-
Boiling Point No data available for this specific compound. Related compounds like Cyclopropanecarbonitrile boil at 133-135 °C.[8]-
Flash Point No data available for this specific compound. Related compounds like Cyclopropanecarbonitrile have a flash point of 32 °C, indicating flammability.[8]-

Core Personal Protective Equipment (PPE) Protocol

Based on the comprehensive hazard assessment, the following PPE is mandatory for all handling operations involving 1-(Thiophen-2-yl)cyclopropanecarbonitrile. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

Eye and Face Protection
  • Requirement : ANSI Z87.1-compliant chemical splash goggles are the minimum requirement. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Causality : This is a non-negotiable requirement due to the H319 "Causes serious eye irritation" classification.[7] Standard safety glasses do not provide adequate protection from splashes.

Hand Protection
  • Requirement : Disposable nitrile gloves are the standard recommendation for incidental contact.[9][10] For extended work or direct immersion, heavier-duty gloves or double-gloving should be considered.

  • Causality : The H315 "Causes skin irritation" hazard necessitates a robust barrier.[7] Nitrile provides good resistance against a variety of chemicals and is a suitable alternative for those with latex allergies.[10] It is critical to understand that disposable gloves are for "splash protection" only.[9] They must be removed and discarded immediately upon known or suspected contact. Never reuse disposable gloves.[9]

  • Field-Proven Insight : The "breakthrough time" of a glove material is a critical parameter, representing how long it takes for a chemical to permeate the glove.[11] While specific data for this compound may not be available, it is prudent to change gloves frequently (e.g., every 1-2 hours) during extended procedures to minimize the risk of unseen permeation.

Body Protection
  • Requirement : A flame-resistant laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Causality : This protects against skin contact (H315) from spills and splashes.[7] Given the flammability of related compounds like thiophene and cyclopropane, a flame-resistant coat is a critical precaution.[1][6]

Respiratory Protection
  • Requirement : All handling of 1-(Thiophen-2-yl)cyclopropanecarbonitrile must be performed inside a certified chemical fume hood.

  • Causality : The fume hood is the primary engineering control to mitigate the H335 "May cause respiratory irritation" hazard by containing vapors.[7] Respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) should only be considered as a secondary measure for emergency situations or specific non-routine tasks, and requires a formal respiratory protection program as outlined by OSHA.[12]

Operational Workflow: A Step-by-Step Guide to Safe Handling

A self-validating safety system integrates PPE with established procedures. Follow this workflow to ensure safety from the moment the chemical arrives until its final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds 1. Review SDS & Establish Protocol prep_ppe 2. Don Required PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood prep_spill 4. Prepare Spill Kit prep_hood->prep_spill handle_work 5. Work Within Fume Hood prep_spill->handle_work Proceed to Handling handle_ground 6. Ground Equipment (If transferring) handle_work->handle_ground handle_avoid 7. Avoid Incompatible Materials handle_ground->handle_avoid handle_close 8. Keep Container Closed handle_avoid->handle_close clean_decon 9. Decontaminate Work Area handle_close->clean_decon Proceed to Cleanup clean_doff 10. Doff PPE Correctly clean_decon->clean_doff clean_wash 11. Wash Hands Thoroughly clean_doff->clean_wash clean_dispose 12. Dispose of Waste (Chemical & PPE) clean_wash->clean_dispose

Caption: Safe Handling Workflow for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Step-by-Step Methodology
  • Preparation :

    • Review SDS : Before any work begins, thoroughly read the Safety Data Sheet.[12]

    • Don PPE : Put on all required PPE as detailed above.

    • Verify Fume Hood : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare Spill Kit : Have a spill kit rated for flammable and toxic materials readily accessible.

  • Handling and Use :

    • Work in Fume Hood : All transfers, weighing, and reactions must occur inside the fume hood.[13]

    • Grounding : When transferring significant quantities, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[8][13]

    • Avoid Incompatibles : Keep the compound away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][14]

    • Keep Closed : Keep the container tightly closed when not in use to minimize vapor release.[15]

  • Post-Handling and Decontamination :

    • Decontaminate : Wipe down the work surface within the fume hood.

    • Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

    • Wash Hands : Wash hands thoroughly with soap and water after removing gloves.[15]

  • Emergency Procedures :

    • Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[8]

    • Ingestion : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[8]

  • Disposal :

    • Waste Classification : This material and any contaminated disposables (gloves, paper towels) must be treated as hazardous waste.

    • Disposal Protocol : Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8][13]

By integrating this expert-level understanding of the compound's hazards with a rigorous, step-by-step operational plan, you build a resilient culture of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Air Liquide. (2020). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Thiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]

  • The Science and Safety Behind The Use Of Nitrile Gloves. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-aminocyclopent-1-ene-1-carbonitrile - Registration Dossier. Retrieved from [Link]

  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Phalen, R. N., & Le, T. (2015). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
  • European Chemicals Agency (ECHA). (n.d.). 1-benzo[b]thien-2-ylethan-1-one - Substance Information. Retrieved from [Link]

  • Phalen, R. N., & Le, T. (2015). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. National Institutes of Health. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Cyclopropanecarbonitrile, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(thiophen-2-yl)cyclohexane-1-carbonitrile. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Cyclopentane - Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Search for chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Thiophen-2-yl)propanenitrile. Retrieved from [Link]

Sources

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